1-Bromo-2-ethylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-7-5-3-4-6-8(7)9/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFEVLFAZOBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Cis and Trans Isomers of 1-Bromo-2-ethylcyclohexane
This guide provides an in-depth analysis of the stereochemical, conformational, and spectroscopic properties of the cis and trans isomers of 1-Bromo-2-ethylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical differences between these stereoisomers, offering insights into their synthesis, characterization, and reactivity.
Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In a 1,2-disubstituted cyclohexane like this compound, the spatial arrangement of the bromo and ethyl groups gives rise to two geometric isomers: cis and trans.
-
Cis Isomer : The substituents are on the same face of the ring. In the chair conformation, this translates to one substituent being in an axial (a) position and the other in an equatorial (e) position (a,e or e,a).[2][3]
-
Trans Isomer : The substituents are on opposite faces of the ring. This results in either both substituents being axial (a,a) or both being equatorial (e,e).[2][3]
The relative stability of these conformations is dictated by steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.[3][4]
Conformational Analysis and Stability
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[5][6] Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position.[5]
| Substituent | A-value (kcal/mol) | Source |
| Bromo (-Br) | 0.43 | [5] |
| Ethyl (-CH₂CH₃) | 1.79 | [5] |
Analysis of Isomers:
-
Trans-1-Bromo-2-ethylcyclohexane : This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids all 1,3-diaxial interactions.[2] The diaxial conformer would have a combined steric strain of approximately 2.22 kcal/mol (0.43 + 1.79), making it highly unfavorable. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.
-
Cis-1-Bromo-2-ethylcyclohexane : The cis isomer must have one axial and one equatorial substituent.[2] It exists as a mixture of two rapidly interconverting chair conformations:
-
Bromo (axial), Ethyl (equatorial) - Strain: 0.43 kcal/mol
-
Bromo (equatorial), Ethyl (axial) - Strain: 1.79 kcal/mol
-
The conformer with the larger ethyl group in the equatorial position is the more stable and predominant form at equilibrium.[7]
The overall stability order is: trans (e,e) > cis (a-Br, e-Et) > cis (e-Br, a-Et) > trans (a,a) .
Caption: Relative energy and relationships of this compound conformers.
Synthesis and Isomer Control
The synthesis of this compound often results in a mixture of cis and trans isomers.[8] A common method is the radical addition of hydrogen bromide (HBr) to 1-ethylcyclohexene. This reaction typically proceeds via an anti-addition mechanism, favoring the formation of the trans isomer. However, reaction conditions can influence the isomeric ratio.
Generalized Synthetic Protocol (Radical Addition):
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is used to generate a bromine radical from HBr.
-
Propagation Step 1: The bromine radical adds to the double bond of 1-ethylcyclohexene, forming the more stable tertiary carbocation intermediate.
-
Propagation Step 2: The carbocation abstracts a hydrogen from another HBr molecule, yielding the this compound product and a new bromine radical.
-
Termination: Radicals combine to terminate the chain reaction.
Controlling the stereochemistry requires more advanced synthetic strategies, which are beyond the scope of this introductory guide but often involve stereoselective reagents or chiral auxiliaries.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers.[2][8]
⁴H NMR Spectroscopy
The key diagnostic features are the chemical shifts and coupling constants (J-values) of the protons attached to the carbons bearing the substituents (C1 and C2).
-
Chemical Shift : Axial protons are shielded by the C-C bonds of the ring and resonate at a higher field (lower ppm) compared to equatorial protons.[2]
-
Coupling Constants : The magnitude of the coupling constant between vicinal protons depends on the dihedral angle between them.
-
J_ax-ax (axial-axial coupling): ~10-13 Hz (dihedral angle ~180°)
-
J_ax-eq (axial-equatorial coupling): ~2-5 Hz (dihedral angle ~60°)
-
J_eq-eq (equatorial-equatorial coupling): ~2-5 Hz (dihedral angle ~60°)
-
Expected Spectra:
-
Trans Isomer (predominantly e,e) : The protons on C1 and C2 are both axial. Therefore, the signal for the proton on C1 (H-C1) will show a large axial-axial coupling constant (J_ax-ax) from its interaction with the axial proton on C2. This results in a characteristic "triplet of doublets" or a complex multiplet with a large width.
-
Cis Isomer (predominantly a-Br, e-Et) : The proton on C1 is equatorial, and the proton on C2 is axial. The H-C1 signal will exhibit smaller axial-equatorial and equatorial-equatorial couplings, leading to a narrower, less resolved multiplet compared to the trans isomer.
| Isomer (Major Conformer) | H at C1 | H at C2 | Expected H-C1 Signal |
| trans-(e,e) | Axial | Axial | Broad multiplet, large J_ax-ax coupling (~10-13 Hz) |
| cis-(a-Br, e-Et) | Equatorial | Axial | Narrow multiplet, small J_ax-eq and J_eq-eq couplings (~2-5 Hz) |
¹³C NMR Spectroscopy
The γ-gauche effect is a key diagnostic tool in ¹³C NMR.[2] An axial substituent causes steric compression on the γ-carbons (carbons at position 3 and 5 relative to the substituent), leading to an upfield shift (lower ppm) of their signals.
-
Trans Isomer (e,e) : With both groups equatorial, there are no strong γ-gauche effects. The ring carbon signals will appear further downfield.
-
Cis Isomer (a-Br, e-Et) : The axial bromo group will cause a noticeable upfield shift for the C3 and C5 signals compared to the trans isomer.
Caption: Workflow for spectroscopic differentiation of cis/trans isomers.
Isomer-Specific Reactivity: The E2 Elimination Case Study
The stereochemistry of this compound dramatically influences its reactivity, particularly in bimolecular elimination (E2) reactions. The E2 mechanism requires an anti-periplanar arrangement of the leaving group (Br) and the proton being abstracted.[9] In a cyclohexane chair, this translates to a strict requirement for both groups to be in axial positions.[10][11]
-
Cis-1-Bromo-2-ethylcyclohexane : In its more stable conformation (a-Br, e-Et), the bromine is already axial. There are two adjacent axial protons: one at C6 and one at C2. Abstraction of the proton at C2 by a strong base leads to the more substituted (Zaitsev) product, 1-ethylcyclohexene , which is the major product.[9]
-
Trans-1-Bromo-2-ethylcyclohexane : The stable diequatorial conformer cannot undergo an E2 reaction. It must first ring-flip to the highly unstable diaxial conformer. In this (a,a) conformation, the only available anti-periplanar proton is on C6. Abstraction of this proton leads to the less substituted (Hofmann-like) product, 3-ethylcyclohexene , as the major product.[9] The reaction rate for the trans isomer is significantly slower due to the high energy barrier to reach the reactive diaxial conformation.
This difference in reaction products serves as a powerful chemical method for distinguishing the isomers and underscores the profound impact of stereochemistry on chemical reactivity.
Conclusion
The cis and trans isomers of this compound, while constitutionally identical, exhibit distinct properties and behaviors rooted in their three-dimensional structure. The stability of their respective chair conformations, governed by the steric demands of the bromo and ethyl groups, directly influences their spectroscopic signatures and chemical reactivity. A thorough understanding of these principles, particularly conformational analysis and the stereoelectronic requirements of reactions like E2 elimination, is paramount for professionals in chemical synthesis and drug development, where precise control and characterization of stereoisomers are critical for achieving desired outcomes.
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 11. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
An In-depth Technical Guide to the Physical and Spectral Properties of 1-Bromo-2-ethylcyclohexane
Introduction
1-Bromo-2-ethylcyclohexane is a halogenated derivative of cyclohexane, a fundamental structural motif in organic chemistry and medicinal chemistry. Its utility often lies as a synthetic intermediate in the construction of more complex molecular architectures. A thorough understanding of its physical and spectral properties is paramount for its effective use in research and development, enabling precise reaction monitoring, quality control, and structural elucidation of downstream products. This guide provides a comprehensive overview of the key physical data, a detailed analysis of its predicted spectral characteristics, and a robust protocol for its synthesis, all grounded in established chemical principles.
Molecular Structure and Stereochemistry
This compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to the existence of cis and trans diastereomers, each of which exists as a pair of enantiomers. The relative orientation of the bromo and ethyl groups significantly influences the molecule's conformational preferences and reactivity.
An In-depth Technical Guide to 1-Bromo-2-ethylcyclohexane: Synthesis, Stereochemistry, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Bromo-2-ethylcyclohexane, a substituted cycloalkane of interest in synthetic organic chemistry and medicinal chemistry. This document delves into its fundamental properties, stereochemical considerations that dictate its reactivity, plausible synthetic routes, and its potential applications as a structural motif in the design of novel therapeutics.
Core Compound Properties
This compound is a halogenated derivative of cyclohexane. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57756-02-2 | [1] |
| Molecular Formula | C₈H₁₅Br | [1] |
| Molecular Weight | 191.11 g/mol | [2][3] |
| Appearance | Expected to be a liquid | N/A |
| Boiling Point | Not precisely determined; estimated based on similar structures | N/A |
| Density | Not precisely determined; estimated based on similar structures | N/A |
Stereoisomerism and Conformational Analysis: The Key to Reactivity
The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers of this compound: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers. The relative orientation of the bromo and ethyl groups (cis or trans) significantly influences the conformational equilibrium of the chair forms and, consequently, the molecule's reactivity, particularly in elimination reactions.
In the chair conformation, substituents can occupy either axial or equatorial positions. For the trans isomers, one substituent is axial while the other is equatorial. In the most stable chair conformation, the larger ethyl group will preferentially occupy the equatorial position to minimize steric hindrance. For the cis isomers, both substituents are either axial or equatorial. The diequatorial conformation is generally more stable.
This stereochemical and conformational arrangement is crucial for understanding the regioselectivity of elimination reactions, such as the E2 mechanism, which requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine).
Synthetic Routes and Methodologies
Two primary retrosynthetic disconnections for this compound lead to two plausible synthetic strategies: the free-radical bromination of ethylcyclohexane and the hydrobromination of 1-ethylcyclohexene.
Free-Radical Bromination of Ethylcyclohexane
This method involves the substitution of a hydrogen atom on the ethylcyclohexane scaffold with a bromine atom via a free-radical chain mechanism. The reaction is typically initiated by light or a radical initiator.
Experimental Protocol: Free-Radical Bromination using N-Bromosuccinimide (NBS)
-
Objective: To synthesize this compound from ethylcyclohexane via a free-radical pathway.
-
Materials:
-
Ethylcyclohexane
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylcyclohexane and the chosen non-polar solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS, which is converted to succinimide (which will float on top of the CCl₄).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the solid succinimide and wash it with a small amount of the solvent.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
-
Caption: Workflow for the synthesis of this compound via free-radical bromination.
Hydrobromination of 1-Ethylcyclohexene
This electrophilic addition reaction involves the addition of hydrogen bromide (HBr) across the double bond of 1-ethylcyclohexene. The regioselectivity of this reaction is a key consideration.
-
Markovnikov Addition: In the absence of peroxides, the reaction proceeds via a carbocation intermediate. The bromine atom will add to the more substituted carbon of the double bond, leading to the formation of 1-bromo-1-ethylcyclohexane as the major product.
-
Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the reaction proceeds via a free-radical mechanism. This reverses the regioselectivity, and the bromine atom adds to the less substituted carbon, yielding the desired this compound as the major product.[4]
Experimental Protocol: Anti-Markovnikov Hydrobromination of 1-Ethylcyclohexene
-
Objective: To synthesize this compound from 1-ethylcyclohexene with anti-Markovnikov regioselectivity.
-
Materials:
-
1-Ethylcyclohexene
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
-
A radical initiator (e.g., benzoyl peroxide, ROOR)
-
Anhydrous diethyl ether or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-ethylcyclohexene in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of a peroxide initiator.
-
Cool the solution in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC or GC.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Caption: Workflow for the anti-Markovnikov hydrobromination of 1-ethylcyclohexene.
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Alkyl Protons (0.8-2.2 ppm): The protons of the ethyl group and the cyclohexane ring not attached to the bromine-bearing carbon will appear in this region as complex multiplets.
-
Proton attached to the Bromine-bearing Carbon (CH-Br) (3.5-4.5 ppm): This proton will be deshielded by the electronegative bromine atom and will appear as a multiplet in this downfield region. The exact chemical shift and multiplicity will depend on the stereochemistry (axial vs. equatorial).
¹³C NMR Spectroscopy
-
Alkyl Carbons (10-40 ppm): The carbons of the ethyl group and the cyclohexane ring will appear in this region.
-
Carbon attached to Bromine (C-Br) (50-70 ppm): This carbon will be significantly deshielded and will appear in this downfield region.
Infrared (IR) Spectroscopy
-
C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Strong absorptions corresponding to the C-H bonds of the cyclohexane and ethyl groups.[5]
-
C-H Bending (1370-1470 cm⁻¹): Moderate absorptions from the bending vibrations of the CH₂ and CH₃ groups.[5]
-
C-Br Stretching (500-600 cm⁻¹): A characteristic absorption in the fingerprint region, confirming the presence of the carbon-bromine bond.[6]
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.[8]
-
Molecular Ion (M⁺): Peaks at m/z = 190 and 192.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (M⁺ - Br): A significant peak corresponding to the cyclohexylethyl cation.
-
Loss of an ethyl radical (M⁺ - C₂H₅): Peaks corresponding to the bromocyclohexyl fragment.
-
Further fragmentation of the cyclohexane ring.[9]
-
Applications in Drug Discovery and Medicinal Chemistry
Alkyl halides, including bromoalkanes, are versatile intermediates in organic synthesis and can be incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[10]
-
Bioisosteric Replacement: The cyclohexyl group is a common bioisostere for phenyl rings in drug design. Replacing an aromatic ring with a saturated carbocycle like cyclohexane can improve metabolic stability and solubility while maintaining or enhancing binding affinity by providing a three-dimensional scaffold.[11] The introduction of a bromine atom can further fine-tune lipophilicity and electronic properties.
-
Scaffold for Further Functionalization: The bromine atom serves as a good leaving group for nucleophilic substitution reactions and as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the this compound core into more complex molecules with potential therapeutic applications.
-
Modulation of Pharmacokinetic Properties: The introduction of a lipophilic ethyl group and a polarizable bromine atom can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists can utilize such building blocks to optimize the drug-like properties of lead compounds.[12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable building block for organic synthesis, offering a combination of stereochemical complexity and synthetic versatility. A thorough understanding of its synthesis, conformational behavior, and reactivity is essential for its effective application. For medicinal chemists and drug development professionals, substituted cyclohexyl bromides represent a class of scaffolds that can be strategically employed to design novel therapeutic agents with improved pharmacological profiles.
References
- 1. youtube.com [youtube.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Conformational analysis of cis-1-Bromo-2-ethylcyclohexane
An In-Depth Technical Guide to the Conformational Analysis of cis-1-Bromo-2-ethylcyclohexane
Abstract
This guide provides a comprehensive technical analysis of the conformational isomerism of cis-1-bromo-2-ethylcyclohexane. It begins with the foundational principles of cyclohexane stereochemistry, including the significance of chair conformations and the distinction between axial and equatorial positions. The core of the document focuses on a detailed examination of the two interconverting chair conformers of the target molecule. A quantitative assessment based on established A-values is presented to predict the thermodynamic equilibrium and relative populations of the conformers. Furthermore, this guide outlines a robust experimental workflow using Nuclear Magnetic Resonance (NMR) spectroscopy for the empirical determination of conformational preferences, bridging theoretical calculations with practical laboratory verification. This document is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular geometry and its implications for chemical reactivity and biological activity.
Foundational Principles: The Cyclohexane Ring
Cyclohexane is a cornerstone of organic chemistry, notable for its ability to adopt non-planar conformations to relieve ring strain. The most stable of these is the chair conformation , which eliminates both angle strain, by maintaining near-perfect tetrahedral bond angles (109.5°), and torsional strain, by ensuring all adjacent C-H bonds are staggered. In this conformation, the twelve hydrogen atoms are not equivalent; they occupy two distinct types of positions: axial and equatorial .
-
Axial positions are oriented parallel to the principal axis of the ring, pointing alternately up and down.
-
Equatorial positions radiate out from the "equator" of the ring, roughly within the plane of the carbon atoms.
The cyclohexane ring is not static. It undergoes a rapid "ring flip" at room temperature, interconverting between two chair conformations. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair forms are identical and energetically equivalent. However, for substituted cyclohexanes, the two conformers are typically not equal in energy.
The Energetics of Substituted Cyclohexanes
Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. When a substituent occupies an axial position, it experiences repulsive steric interactions with the other two axial atoms (usually hydrogens) on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions . The magnitude of this steric strain is dependent on the size of the substituent.
To quantify the steric demand of a substituent, a parameter known as the A-value is used. The A-value represents the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.
Conformational Equilibrium of cis-1-Bromo-2-ethylcyclohexane
In a 1,2-disubstituted cyclohexane, a cis configuration dictates that one substituent must be in an axial position while the other is in an equatorial position (a,e) or vice versa (e,a). For cis-1-bromo-2-ethylcyclohexane, the ring flip interconverts between two distinct chair conformations:
-
Conformer A: The bromo group is axial (a), and the ethyl group is equatorial (e).
-
Conformer B: The bromo group is equatorial (e), and the ethyl group is axial (a).
The thermodynamic stability of these two conformers is not identical. The equilibrium will favor the conformer that places the sterically bulkier group in the more stable equatorial position.
To determine which group is "bulkier" in this context, we compare their A-values:
-
Bromo (-Br): A-value = 0.43 kcal/mol
-
Ethyl (-CH₂CH₃): A-value = 1.79 kcal/mol
The significantly larger A-value for the ethyl group indicates that it imposes a much greater steric penalty when in an axial position compared to the bromo group. Consequently, the equilibrium will strongly favor Conformer A , where the larger ethyl group occupies the equatorial position and the smaller bromo group is in the axial position.
It is important to note that while the bromine atom is heavier than the ethyl group, its steric bulk is considered smaller. This is because the carbon-bromine bond is longer than a carbon-carbon bond, which places the bromine atom further from the cyclohexane ring, thereby reducing the severity of the 1,3-diaxial interactions. Additionally, both conformers experience a gauche interaction between the adjacent bromo and ethyl groups. However, since this interaction is present in both Conformer A and Conformer B, its energetic contribution cancels out when determining the energy difference between them.
The conformational equilibrium can be visualized as follows:
Quantitative Analysis of Conformational Equilibrium
The energy difference (ΔG°) between the two conformers can be calculated as the difference between the A-values of the substituents that swap between axial and equatorial positions.
ΔG° = (Energy of less stable conformer) - (Energy of more stable conformer) ΔG° = (A-value of axial Ethyl) - (A-value of axial Bromo) ΔG° = 1.79 kcal/mol - 0.43 kcal/mol = 1.36 kcal/mol
This positive ΔG° value confirms that Conformer B (axial ethyl) is 1.36 kcal/mol less stable than Conformer A (equatorial ethyl).
Using the Gibbs free energy equation, ΔG° = -RTln(K), we can calculate the equilibrium constant (K) for the interconversion at a standard temperature of 298 K (25 °C).
K = e(-ΔG°/RT) Where:
-
ΔG° = 1360 cal/mol
-
R (gas constant) = 1.987 cal/(mol·K)
-
T = 298 K
K = e(-1360 / (1.987 * 298)) K = e(-2.298) K ≈ 0.10
The equilibrium constant K is defined as the ratio of the less stable conformer to the more stable conformer ([Conformer B]/[Conformer A]).
From this, we can calculate the percentage of each conformer at equilibrium:
-
% Conformer A = (1 / (K + 1)) * 100 = (1 / 1.10) * 100 ≈ 90.9%
-
% Conformer B = (K / (K + 1)) * 100 = (0.10 / 1.10) * 100 ≈ 9.1%
| Parameter | Conformer A (Br: axial, Et: equatorial) | Conformer B (Br: equatorial, Et: axial) |
| Relative Steric Strain | Bromo (axial) = 0.43 kcal/mol | Ethyl (axial) = 1.79 kcal/mol |
| ΔG° (Energy Difference) | \multicolumn{2}{c | }{1.36 kcal/mol} |
| Equilibrium Constant (K) | \multicolumn{2}{c | }{0.10} |
| Population at 298 K | ~90.9% | ~9.1% |
Experimental Verification: NMR Spectroscopy
While A-values provide a powerful predictive tool, Nuclear Magnetic Resonance (NMR) spectroscopy offers an experimental method to validate these conformational preferences. The chemical environment of a nucleus is highly dependent on its spatial orientation, allowing differentiation between axial and equatorial protons.
Typically, protons in axial positions are more shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons are stereochemically dependent. The coupling between two vicinal axial protons (J_aa) is significantly larger (typically 8-13 Hz) than the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee), which are both typically in the 2-5 Hz range.
At room temperature, the rapid ring flip averages these signals. However, by cooling the sample to a sufficiently low temperature, the interconversion can be slowed on the NMR timescale, allowing the distinct signals for each conformer to be observed and quantified.
Experimental Protocol: Low-Temperature ¹H NMR Analysis
-
Sample Preparation: Dissolve a pure sample of cis-1-bromo-2-ethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂ or deuterated toluene, C₇D₈).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.
-
Coalescence and "Freeze-Out": Observe the broadening and eventual splitting of key signals (particularly the protons on C1 and C2) as the temperature decreases. The temperature at which the individual conformer signals become sharp and distinct is the "freeze-out" temperature.
-
Signal Assignment: At the lowest achievable temperature, identify the two sets of signals corresponding to Conformer A and Conformer B. The major set of signals will belong to the more stable Conformer A. The proton on C1 in Conformer A (bearing the axial bromine) will exhibit smaller J-values (J_ae, J_ee), while the proton on C2 (bearing the equatorial ethyl group) will have a proton with a large J_aa coupling.
-
Quantification: Integrate the corresponding, well-resolved signals for both conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that specific temperature.
-
Data Analysis: Use the population ratio to calculate the experimental equilibrium constant (K) and the Gibbs free energy difference (ΔG°) at the measurement temperature.
Conclusion for Industry Professionals
A thorough understanding of conformational analysis is not merely an academic exercise; it is critical in the fields of medicinal chemistry and materials science. The preferred conformation of a molecule dictates its three-dimensional shape, which in turn governs its interactions with biological targets like enzymes and receptors. For a molecule like cis-1-bromo-2-ethylcyclohexane, which could serve as a synthetic intermediate or a structural motif in a larger bioactive compound, knowing that it exists predominantly (~91%) in a conformation with an axial bromine and an equatorial ethyl group is vital. This knowledge can inform the design of subsequent reaction steps, predict potential steric hindrances, and aid in the rational design of molecules with specific and predictable pharmacological profiles. The synergy between theoretical calculations using A-values and empirical validation through techniques like NMR spectroscopy provides a robust framework for making informed decisions in drug development and chemical research.
An In-Depth Technical Guide to the Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional arrangements of atoms that dictate a molecule's physical properties and chemical reactivity. For cyclic systems, particularly substituted cyclohexanes, this analysis is paramount in predicting stability, reaction kinetics, and biological activity. This guide offers a comprehensive examination of the conformational landscape of trans-1-Bromo-2-ethylcyclohexane, a molecule that presents a classic case of competing steric and electronic effects. By dissecting the energetic contributions of its constituent functional groups, we will elucidate the principles governing its preferred spatial orientation. This document serves as a technical resource for professionals in chemical research and drug development, offering a foundational understanding applicable to more complex molecular systems.
Foundational Principles: The Cyclohexane Chair Conformation
The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle strain and torsional strain, it predominantly adopts a puckered, three-dimensional structure known as the chair conformation .[1][2][3] This conformation is the most stable arrangement for a cyclohexane ring, as it allows all carbon-carbon bonds to maintain a nearly ideal tetrahedral bond angle of approximately 109.5 degrees and keeps all hydrogen atoms on adjacent carbons in a staggered arrangement.[4][5]
In the chair conformation, the hydrogen atoms (or any substituents) occupy two distinct types of positions:
-
Axial (a): These positions are perpendicular to the general plane of the ring, pointing straight up or down.[4][6][7][8]
-
Equatorial (e): These positions are located around the periphery of the ring, roughly in the plane of the ring.[4][6][7][8]
A crucial dynamic aspect of the cyclohexane ring is its ability to undergo a "ring flip," a rapid interconversion between two chair conformations.[5][9] During this process, all axial positions become equatorial, and all equatorial positions become axial.[6] For an unsubstituted cyclohexane molecule, these two chair conformations are identical in energy. However, when substituents are present, the two chair forms are often no longer energetically equivalent.
Substituent Effects and A-Values: Quantifying Steric Strain
When a substituent is introduced onto a cyclohexane ring, it generally prefers to occupy an equatorial position to minimize steric hindrance.[9][10] When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. These interactions are known as 1,3-diaxial interactions .[10][11][12][13]
The energetic cost of placing a substituent in an axial position compared to an equatorial position is quantified by its A-value .[14] The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[14] A larger A-value signifies a greater preference for the equatorial position due to more significant steric strain in the axial orientation.[15]
| Substituent | A-value (kcal/mol) |
| Bromine (Br) | ~0.43-0.7 |
| Ethyl (-CH2CH3) | ~1.75-2.0 |
Note: A-values can vary slightly depending on the experimental conditions and the source.[15][16]
The bromine atom, despite its larger atomic radius compared to a methyl group, has a surprisingly small A-value.[15][17][18][19] This is attributed to the longer carbon-bromine bond length, which places the bromine atom further from the ring and reduces the severity of the 1,3-diaxial interactions.[15][20] Conversely, the ethyl group, a two-carbon alkyl substituent, is bulkier and consequently has a larger A-value, indicating a strong preference for the equatorial position.[15][21][22][23]
Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane
In a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This stereochemical arrangement dictates that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position (a,e or e,a).[24][25] A ring flip will interconvert these two possibilities. For trans-1-Bromo-2-ethylcyclohexane, we must therefore consider two distinct chair conformations:
-
Conformer A: The bromo group is axial (a), and the ethyl group is equatorial (e).
-
Conformer B: The bromo group is equatorial (e), and the ethyl group is axial (a).
To determine the more stable conformation, we must assess the energetic penalties associated with the axial substituents in each case.
Visualizing the Conformers and their Interconversion
The relationship between the two chair conformations of trans-1-Bromo-2-ethylcyclohexane can be visualized as a dynamic equilibrium.
Caption: Chair interconversion of trans-1-Bromo-2-ethylcyclohexane.
Energetic Assessment and Prediction of Stability
The relative stability of the two conformers is determined by comparing the A-values of the axial substituents.
-
In Conformer A (axial-Br, equatorial-Et): The primary destabilizing interaction is the 1,3-diaxial interaction of the axial bromine atom with the axial hydrogens. The energetic cost of this is approximated by the A-value of bromine (~0.43-0.7 kcal/mol). The equatorial ethyl group contributes minimally to steric strain.
-
In Conformer B (equatorial-Br, axial-Et): The major destabilizing factor here is the 1,3-diaxial interaction of the axial ethyl group with the axial hydrogens. The energetic penalty is given by the A-value of the ethyl group (~1.75-2.0 kcal/mol). The equatorial bromine atom introduces negligible strain.
By comparing the A-values, it is evident that the energetic penalty for placing the ethyl group in an axial position is significantly greater than that for placing the bromine atom in an axial position.
A-value (Ethyl) > A-value (Bromo)
Therefore, the equilibrium will lie heavily in favor of the conformer that places the bulkier ethyl group in the more spacious equatorial position. Conformer A (axial-Br, equatorial-Et) is the more stable and predominant conformation of trans-1-Bromo-2-ethylcyclohexane.
Experimental and Computational Methodologies
The conformational preferences of substituted cyclohexanes can be determined and quantified through various experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational equilibria.[26][27] At low temperatures, the rate of ring flipping can be slowed sufficiently to allow for the observation of distinct signals for the axial and equatorial protons. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which differs for axial-axial, axial-equatorial, and equatorial-equatorial relationships. By analyzing these coupling constants, the relative populations of the two chair conformers can be determined.[26][28]
Experimental Protocol: Low-Temperature NMR for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of trans-1-Bromo-2-ethylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature. The signals will likely be broad and averaged due to rapid ring flipping.
-
Temperature Reduction: Gradually lower the temperature of the NMR probe while monitoring the spectrum. As the temperature decreases, the rate of ring interconversion will slow.
-
Coalescence and Decoalescence: Observe the coalescence of signals as the exchange rate becomes comparable to the NMR timescale, followed by the decoalescence into separate, sharp signals for each conformer at a sufficiently low temperature.
-
Integration and Analysis: Integrate the signals corresponding to specific protons in each conformer to determine their relative populations. The equilibrium constant (Keq) can be calculated from these populations.
-
Free Energy Calculation: Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the conformers: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.
Computational Chemistry
Computational methods, such as ab initio and density functional theory (DFT) calculations, can be employed to model the different conformations and calculate their relative energies.[29][30][31]
Computational Workflow: DFT Calculation of Conformational Energies
-
Structure Building: Construct 3D models of both chair conformations of trans-1-Bromo-2-ethylcyclohexane using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE).
-
Energy Comparison: Compare the calculated electronic energies (with ZPVE correction) of the two conformers. The difference in energy will indicate the relative stability.
Caption: A typical computational workflow for determining conformational energies.
Conclusion
References
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Stability of 1-Bromo-2-ethylcyclohexane stereoisomers
An In-Depth Technical Guide to the Conformational Stability of 1-Bromo-2-ethylcyclohexane Stereoisomers
Authored by a Senior Application Scientist
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the factors governing the stability of the stereoisomers of this compound. By integrating fundamental principles of conformational analysis with quantitative data and established experimental and computational protocols, we will dissect the intricate balance of steric forces that dictate the preferred three-dimensional structures of the cis and trans isomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of stereoisomeric stability.
Introduction: The Primacy of Conformation in Cyclohexane Systems
The deceptively simple cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this arrangement, the twelve hydrogen atoms are segregated into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial) and six that radiate out from the "equator" of the ring (equatorial). The interconversion between two chair forms, known as a "ring flip," is rapid at room temperature, but the introduction of substituents breaks this energetic degeneracy.
Substituents larger than hydrogen generally experience greater steric crowding when they are in an axial position compared to an equatorial one.[1][2] This destabilization arises primarily from 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the two other axial substituents (typically hydrogens) on the same face of the ring.[3][4] The energetic cost of forcing a substituent into an axial position is quantified by its conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5] A larger A-value signifies a stronger preference for the equatorial position.[6]
For 1,2-disubstituted cyclohexanes like this compound, the analysis is compounded by interactions between the adjacent substituents. This guide will systematically evaluate these interactions for both the cis and trans isomers to determine their hierarchy of stability.
Conformational Analysis of cis-1-Bromo-2-ethylcyclohexane
The cis isomer is characterized by having both substituents on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be axial and the other equatorial (a,e or e,a). A ring flip interconverts these two non-equivalent chair forms.
-
Conformer A: (axial-Br, equatorial-Et)
-
Conformer B: (equatorial-Br, axial-Et)
-
The axial ethyl group experiences two 1,3-diaxial interactions with the axial hydrogens at C3 and C5.
-
The adjacent equatorial bromine and axial ethyl group are also in a gauche relationship.
-
To determine which conformer is more stable, we must compare the energetic penalties in each. The key difference lies in the severity of the 1,3-diaxial interactions. The A-value for an ethyl group is significantly larger than that for a bromine atom, indicating that the ethyl group is "bulkier" and incurs a greater steric penalty in the axial position.[8][9]
| Substituent | A-Value (kcal/mol) |
| Bromine (Br) | ~0.4-0.7 |
| Ethyl (CH₂CH₃) | ~1.8-2.0 |
| Table 1: Approximate A-values for relevant substituents. Source:[6][10] |
Therefore, Conformer A (axial-Br, equatorial-Et) is the more stable chair conformation for the cis isomer, as it places the larger ethyl group in the less sterically hindered equatorial position.[9]
Conformational Analysis of trans-1-Bromo-2-ethylcyclohexane
In the trans isomer, the two substituents are on opposite faces of the ring. This leads to two possible chair conformations: one where both groups are equatorial (e,e) and one where both are axial (a,a).
-
Conformer C: (diequatorial-Br, diequatorial-Et)
-
Conformer D: (diaxial-Br, diaxial-Et)
The choice here is unequivocal. A conformation with both substituents equatorial will almost always be more stable than a conformation with both groups axial.[8][9] The combined energetic penalty of four 1,3-diaxial interactions in the diaxial conformer far outweighs the single gauche interaction in the diequatorial conformer.
Therefore, Conformer C (diequatorial) is vastly more stable for the trans isomer. The population of the diaxial conformer at equilibrium is negligible.
Overall Stability Comparison: cis vs. trans Isomers
To determine which stereoisomer is more stable overall, we must compare the energies of their most stable, and therefore most populated, conformers.
-
Most Stable cis Conformer: (axial-Br, equatorial-Et). Its stability is penalized by the 1,3-diaxial interactions of the axial bromine and a gauche interaction between the two substituents.
-
Most Stable trans Conformer: (diequatorial-Br, diequatorial-Et). Its stability is penalized only by the gauche interaction between the two equatorial substituents.
Since the most stable trans conformer avoids placing any substituent in the sterically demanding axial position, it is lower in energy than the most stable cis conformer.
| Isomer | Conformation | Key Destabilizing Interactions | Relative Stability |
| trans | (e,e) | 1x Gauche (Br-Et) | Most Stable |
| cis | (a-Br, e-Et) | 2x 1,3-diaxial (Br-H), 1x Gauche (Br-Et) | 2nd Most Stable |
| cis | (e-Br, a-Et) | 2x 1,3-diaxial (Et-H), 1x Gauche (Br-Et) | 3rd Most Stable |
| trans | (a,a) | 2x 1,3-diaxial (Br-H), 2x 1,3-diaxial (Et-H) | Least Stable |
| Table 2: Hierarchy of stability for the four chair conformers of this compound. |
Protocols for Stability Determination
The theoretical analysis above can be validated and quantified through experimental and computational methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Principle: At room temperature, the rapid ring flip of cyclohexane derivatives results in a time-averaged NMR spectrum. By cooling the sample, the rate of interconversion can be slowed to the point where distinct signals for each conformer can be resolved ("freezing out" the equilibrium).[13][14] The relative populations, determined by signal integration, directly yield the equilibrium constant (K) and the Gibbs free energy difference (ΔG = -RTlnK).[1][3]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the target isomer (e.g., cis-1-Bromo-2-ethylcyclohexane) in a solvent with a low freezing point (e.g., deuterated toluene, d₈-toluene, or a mixture like CD₂Cl₂/CHFCl₂).
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Variable Temperature (VT) NMR: Place the sample in the NMR probe and gradually lower the temperature in controlled increments (e.g., 10 K steps).
-
Data Acquisition: At each temperature step, allow the sample to thermally equilibrate for several minutes before acquiring a new spectrum.
-
Identify Coalescence: Observe the broadening and eventual splitting of key signals as the temperature decreases. The temperature at which two exchanging signals merge into one broad peak is the coalescence temperature.
-
Resolve Conformers: Continue cooling until the signals for the individual conformers are sharp and well-resolved. This typically occurs well below the coalescence temperature.
-
Quantification: Carefully integrate the corresponding signals for the major and minor conformers. The ratio of the integrals gives the population ratio and thus the equilibrium constant K ([Major]/[Minor]).
-
Energy Calculation: Use the equation ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken, to calculate the free energy difference between the conformers.
Computational Protocol: Quantum Chemical Calculations
Principle: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate calculation of the energies of different stereoisomers and their conformers.[15][16] By finding the lowest energy structures (geometry optimization) and calculating their thermochemical properties, a precise theoretical ranking of stability can be achieved.
Step-by-Step Methodology:
-
Structure Generation: Build 3D models of all possible conformers of both cis and trans isomers using a molecular editor.
-
Initial Optimization: Perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.
-
DFT Geometry Optimization: Submit each structure to a higher-level quantum mechanical calculation. A common and robust method is DFT using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).[16] This step finds the minimum energy geometry for each conformer.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and other thermal corrections.
-
Energy Refinement (Optional but Recommended): For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., aug-cc-pVTZ).
-
Solvent Modeling: Since experimental data is often collected in solution, it is crucial to include the effects of the solvent in the calculation using a continuum solvation model like the Polarizable Continuum Model (PCM).[16]
-
Stability Analysis: Compare the final calculated Gibbs free energies (including ZPVE, thermal corrections, and solvation effects) of all conformers. The structure with the lowest free energy is predicted to be the most stable.
Broader Implications and Conclusion
A precise understanding of the conformational preferences of molecules like this compound is not merely an academic exercise. In drug development, the three-dimensional shape of a molecule dictates its ability to bind to a biological target; often, only one stereoisomer or conformer possesses the desired therapeutic effect.[17] In chemical synthesis, reaction mechanisms can be highly dependent on conformation. For example, the E2 elimination reaction requires an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both be in axial positions, making the reaction rate highly dependent on the conformational equilibrium.[18][19]
-
The trans isomer is more stable than the cis isomer .
-
The most stable conformer overall is trans-(e,e)-1-Bromo-2-ethylcyclohexane , which places both substituents in equatorial positions.
-
The most stable conformer of the cis isomer is the one that places the bulkier ethyl group in the equatorial position .
This stability landscape is a direct consequence of minimizing unfavorable 1,3-diaxial interactions. These principles, quantifiable through A-values and verifiable through experimental and computational protocols, provide a robust framework for predicting and understanding the behavior of substituted alicyclic systems.
References
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A Technical Guide to the Free-Radical Bromination of Ethylcyclohexane: Mechanism, Regioselectivity, and Protocol
This guide provides an in-depth examination of the free-radical bromination of ethylcyclohexane, a classic yet illustrative reaction in organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding coupled with practical, field-proven protocols. We will dissect the reaction from first principles, exploring the underlying thermodynamics and kinetics that govern its notable selectivity, and conclude with a robust experimental procedure designed for reproducibility and high yield.
Foundational Principles: The Rationale for Bromination's Selectivity
Free-radical halogenation is a cornerstone substitution reaction for alkanes, which are typically inert.[1][2] The reaction proceeds via a chain mechanism involving radical intermediates.[3] While both chlorine and bromine can be used, their reactivity and selectivity differ dramatically. Chlorination is highly exothermic and relatively unselective, often yielding a statistical mixture of products.[1] Bromination, in contrast, is significantly less exothermic and demonstrates a high degree of regioselectivity, favoring the substitution of hydrogens on more substituted carbon atoms.[4][5]
This selectivity is a direct consequence of the Hammond postulate, which states that the transition state of an endothermic reaction step will structurally resemble the products.[1] In the rate-determining hydrogen abstraction step, the formation of the alkyl radical from the alkane and a bromine radical is endothermic. Therefore, the transition state has significant radical character and its stability closely mirrors the stability of the resulting alkyl radical.[4][6] The stability of alkyl radicals follows the order: tertiary > secondary > primary.[7][8] Consequently, the bromine radical preferentially abstracts a hydrogen atom that leads to the most stable radical intermediate.[9]
For ethylcyclohexane, there are several types of hydrogen atoms available for abstraction: primary (on the methyl group), secondary (on the ethyl methylene group and on the cyclohexane ring), and one tertiary hydrogen (at the point of attachment of the ethyl group). The free-radical bromination will overwhelmingly favor the substitution of this lone tertiary hydrogen.
Relative Reactivity Data
To quantify this selectivity, we can examine the relative rates of hydrogen abstraction by a bromine radical at different carbon positions.
| C-H Bond Type | Relative Rate of Abstraction by Br• (at 300 K) |
| Primary (1°) | 1 |
| Secondary (2°) | 82 |
| Tertiary (3°) | 1640 |
This data underscores the profound kinetic preference for forming the most stable tertiary radical intermediate.
Reaction Mechanism: A Stepwise Dissection
The free-radical bromination of ethylcyclohexane proceeds through a well-established three-stage chain mechanism: initiation, propagation, and termination.[2][3][10]
Caption: A diagram of the free-radical bromination mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, using heat or UV light.[9][11] The resulting radicals then react to generate a bromine radical (Br•). A common and safer laboratory practice involves using N-Bromosuccinimide (NBS), which serves as a source for a low, constant concentration of molecular bromine (Br₂) and bromine radicals.[12][13][14]
-
Propagation: This is a two-step cyclic process.
-
A bromine radical abstracts the tertiary hydrogen from ethylcyclohexane, forming the most stable tertiary ethylcyclohexyl radical and hydrogen bromide (HBr).
-
The ethylcyclohexyl radical then reacts with a molecule of Br₂ (which is generated in situ by the reaction of NBS with HBr) to form the final product, 1-bromo-1-ethylcyclohexane, and a new bromine radical.[15] This new bromine radical continues the chain reaction.
-
-
Termination: The chain reaction is terminated when two radical species combine.[3] This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. Since the concentration of radicals at any given moment is very low, termination steps are infrequent compared to propagation steps.[10]
Stereochemical Considerations
When a new chiral center is created during a radical halogenation, the stereochemical outcome is determined by the geometry of the radical intermediate.[16] The tertiary ethylcyclohexyl radical intermediate is trigonal planar and sp²-hybridized.[7][17] The subsequent attack by the bromine molecule can occur with equal probability from either face of the planar radical.[7][17] This results in the formation of a racemic mixture of (R)- and (S)-1-bromo-1-ethylcyclohexane.
Experimental Protocol: Selective Bromination using NBS
This protocol provides a self-validating system for the highly regioselective monobromination of ethylcyclohexane at the tertiary position. The use of NBS is critical as it maintains a low concentration of Br₂, minimizing potential side reactions like addition to any trace unsaturated impurities.[15]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purpose |
| Ethylcyclohexane | 112.21 | 5.61 g (6.5 mL) | 50.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 8.90 g | 50.0 | Bromine source |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.5 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous, non-polar solvent |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | Neutralize HBr |
| Saturated Sodium Thiosulfate (aq) | - | 50 mL | - | Quench excess bromine |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying agent |
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance. NBS is a lachrymator. AIBN is toxic and can decompose violently if heated without a solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Experimental Workflow
Caption: A workflow for the synthesis and purification of 1-bromo-1-ethylcyclohexane.
Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Charging Reagents: To the flask, add ethylcyclohexane (50.0 mmol), N-bromosuccinimide (50.0 mmol), AIBN (0.5 mmol), and carbon tetrachloride (100 mL).
-
Reaction Execution: Lower the flask into a heating mantle and begin stirring. Irradiate the flask with a 100-250 Watt lamp to facilitate radical initiation.[3][18] Heat the mixture to a gentle reflux (boiling point of CCl₄ is ~77°C).
-
Monitoring: The reaction progress can be monitored visually. As NBS is consumed and succinimide is formed, the solid will change in appearance (NBS is denser than CCl₄ and will sink, while succinimide is less dense and will float). The reaction is typically complete within 1-2 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete (all NBS has been converted to succinimide), turn off the heat and lamp and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice-water bath for 15 minutes to precipitate the succinimide byproduct.
-
Remove the succinimide by vacuum filtration, washing the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove HBr), saturated sodium thiosulfate solution (to remove any trace Br₂), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purification and Characterization:
-
Purify the crude product by vacuum distillation to obtain pure 1-bromo-1-ethylcyclohexane.
-
Confirm the structure and assess the purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. 79Br NMR can also be a useful tool for analyzing brominated compounds.[19]
-
Conclusion
The free-radical bromination of ethylcyclohexane is a highly selective and predictable transformation. Its outcome is rigorously governed by the principles of radical stability and reaction kinetics. By leveraging a nuanced understanding of the reaction mechanism and employing controlled experimental conditions with reagents like NBS, researchers can efficiently synthesize 1-bromo-1-ethylcyclohexane as a valuable intermediate for further functionalization in complex molecule synthesis. The protocol described herein represents a reliable and self-validating method, grounded in established chemical principles, for achieving this transformation with high fidelity.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 12. Video: Radical Substitution: Allylic Bromination [jove.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Video: Radical Halogenation: Stereochemistry [jove.com]
- 17. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of 1-Bromo-2-ethylcyclohexane reactivity
An In-Depth Technical Guide to the Core Reactivity Principles of 1-Bromo-2-ethylcyclohexane
Abstract
This compound serves as a quintessential model for exploring the intricate relationship between stereochemistry and chemical reactivity in alicyclic systems. As a secondary haloalkane, its reactions are governed by a competitive interplay between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways. The conformational rigidity of the cyclohexane chair and the stereochemical relationship between the bromine and ethyl substituents (cis vs. trans) impose strict geometric constraints that profoundly dictate product distribution. This guide elucidates these core principles, providing researchers and drug development professionals with a foundational understanding of the factors that control reaction outcomes, with a particular focus on the stereoelectronically demanding E2 elimination.
Structural and Stereochemical Foundations
The reactivity of any molecule is fundamentally rooted in its three-dimensional structure. For substituted cyclohexanes, this means a thorough understanding of chair conformations is paramount.
The Cyclohexane Chair: A Low-Energy Conformer
Cyclohexane avoids the angle and eclipsing strains of a planar structure by adopting a puckered chair conformation.[1][2] This conformation has two distinct substituent positions:
-
Axial (a): Bonds parallel to the principal axis of the ring.
-
Equatorial (e): Bonds pointing away from the perimeter of the ring.
The chair conformation is dynamic, undergoing a "ring flip" that rapidly interconverts axial and equatorial positions. However, for substituted cyclohexanes, the two chair conformers are often not equal in energy.
Conformational Analysis of this compound
Substituents larger than hydrogen experience greater steric strain in the axial position due to unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions .[3] Consequently, substituted cyclohexanes preferentially adopt conformations where the larger substituents occupy the equatorial position.[2][3]
The steric bulk of substituents can be quantified by A-values, which represent the free energy difference between the axial and equatorial conformers. The ethyl group (A-value ≈ 1.75 kcal/mol) is sterically more demanding than a bromine atom (A-value ≈ 0.38 kcal/mol). This difference is critical for determining the most stable conformer for the cis and trans isomers.
-
cis-1-Bromo-2-ethylcyclohexane: In the cis isomer, the substituents are on the same face of the ring. To maintain a chair conformation, one substituent must be axial and the other equatorial (a,e or e,a). The equilibrium will heavily favor the conformer where the bulkier ethyl group is in the more spacious equatorial position, forcing the smaller bromine atom into the axial position.[4][5]
-
trans-1-Bromo-2-ethylcyclohexane: In the trans isomer, the substituents are on opposite faces. This allows for both substituents to be equatorial (e,e) or both to be axial (a,a). The diequatorial conformer is significantly more stable, as it avoids all major 1,3-diaxial interactions.[4][6][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stereoisomers [www2.chemistry.msu.edu]
- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved J. Consider trans-1-bromo-2-ethylcyclohexane 1. a. | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Theoretical Modeling Guide to the Conformational Landscape of 1-Bromo-2-ethylcyclohexane
Abstract
This in-depth technical guide provides a comprehensive framework for the theoretical modeling of the conformational isomers of 1-bromo-2-ethylcyclohexane. Addressed to researchers, scientists, and professionals in drug development, this document outlines the foundational principles of conformational analysis and provides a detailed, step-by-step computational workflow using Density Functional Theory (DFT). By integrating established stereochemical principles with robust computational methodologies, this guide serves as a practical resource for accurately predicting the relative stabilities of the various chair conformations of cis- and trans-1-bromo-2-ethylcyclohexane, a crucial aspect in understanding and predicting molecular properties and reactivity.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic systems like substituted cyclohexanes, the molecule is not static but exists as an equilibrium of different spatial arrangements known as conformations. The relative stability of these conformations, dictated by a delicate balance of steric and electronic interactions, governs the molecule's reactivity, spectroscopic signatures, and potential as a pharmacophore.
This compound presents a classic case study in conformational analysis, featuring two distinct substituents with differing steric demands and electronic properties on a flexible cyclohexane ring. The presence of both cis and trans diastereomers further enriches its conformational landscape. A thorough understanding of the preferred conformations of these isomers is paramount for predicting their behavior in chemical reactions and biological systems.
This guide provides a first-principles approach to elucidating the conformational preferences of this compound through theoretical modeling. We will first review the fundamental steric and stereoelectronic effects that govern the stability of substituted cyclohexanes. Subsequently, a detailed computational protocol employing Density Functional Theory (DFT) will be presented, enabling researchers to quantitatively assess the energetic landscape of this molecule.
Theoretical Underpinnings of Cyclohexane Conformations
The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle strain (maintaining near-ideal tetrahedral bond angles) and torsional strain (with all C-H bonds in a staggered arrangement). In a substituted cyclohexane, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of the following steric interactions determines the relative stability of the resulting conformers.
A-Values: Quantifying Steric Hindrance
The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] Larger A-values signify greater steric bulk and a stronger preference for the equatorial position.[2][3]
-
Bromine (Br): The A-value for a bromine substituent is approximately 0.43 kcal/mol .[2] The relatively modest A-value is a consequence of the long carbon-bromine bond, which places the bromine atom further from the axial hydrogens, thus mitigating 1,3-diaxial interactions.[2]
-
Ethyl (CH₂CH₃): The A-value for an ethyl group is approximately 1.79 kcal/mol .[2] The ethyl group can orient its methyl moiety away from the cyclohexane ring, which minimizes steric strain.[2]
1,3-Diaxial Interactions
When a substituent occupies an axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions).[4][5] These unfavorable van der Waals interactions, known as 1,3-diaxial interactions, are a primary source of steric strain in axial conformers.[6] The energy of these interactions is directly related to the A-value of the substituent.
Gauche Interactions in 1,2-Disubstituted Cyclohexanes
In 1,2-disubstituted cyclohexanes, an additional steric interaction comes into play when the two substituents are adjacent to each other. When viewed down the C1-C2 bond in a Newman projection, the relationship between the two substituents can be either anti or gauche. A gauche interaction, with a dihedral angle of approximately 60°, introduces steric strain. For 1,2-dimethylcyclohexane, this gauche interaction contributes about 3.8 kJ/mol (or ~0.9 kcal/mol) of strain.[7][8] For adjacent bromo and ethyl groups, a similar gauche interaction is expected, and its energetic cost is a critical parameter in our analysis.
Conformational Analysis of this compound Isomers
The relative stabilities of the chair conformations of cis- and trans-1-bromo-2-ethylcyclohexane are determined by the sum of the steric interactions present in each conformer.
cis-1-Bromo-2-ethylcyclohexane
In the cis isomer, one substituent must be in an axial position while the other is equatorial. This leads to two possible chair conformations that are in equilibrium through a ring flip.
-
Conformer 1 (a,e): Axial bromine and equatorial ethyl.
-
Conformer 2 (e,a): Equatorial bromine and axial ethyl.
The more stable conformer will be the one with the larger substituent (ethyl group, A-value ≈ 1.79 kcal/mol) in the less sterically hindered equatorial position.[9] Therefore, the conformation with an axial bromine and an equatorial ethyl group is predicted to be the more stable of the two. Both conformers will also experience a gauche interaction between the adjacent bromo and ethyl groups.
trans-1-Bromo-2-ethylcyclohexane
In the trans isomer, the substituents can be either both axial or both equatorial.
-
Conformer 1 (e,e): Equatorial bromine and equatorial ethyl.
-
Conformer 2 (a,a): Axial bromine and axial ethyl.
The diequatorial conformer is expected to be significantly more stable as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial conformer.[10] The diequatorial conformer will have an anti relationship between the bromo and ethyl groups, minimizing the interaction between them, while the diaxial conformer will have a gauche relationship.
Computational Modeling Protocol
To obtain a quantitative understanding of the relative stabilities of the different conformations, we will employ Density Functional Theory (DFT) calculations. The following protocol outlines a robust and widely accepted methodology for this type of analysis.
Choice of Computational Method and Basis Set
For organic molecules containing halogens, the B3LYP hybrid functional in conjunction with the 6-31G * (also denoted as 6-31G(d)) basis set provides a good balance between computational cost and accuracy for geometry optimizations and energy calculations.[11][12][13] This level of theory has been shown to be effective for studying the conformational preferences of a wide range of organic molecules.[14][15]
Software
The calculations outlined in this guide can be performed using the Gaussian suite of programs, with visualization of the results facilitated by GaussView .[16][17][18]
Step-by-Step Computational Workflow
The following workflow should be applied to each of the four chair conformations of cis- and trans-1-bromo-2-ethylcyclohexane.
Step 1: Building the Initial Molecular Structures
-
Launch GaussView.
-
Construct the cyclohexane ring in the chair conformation.
-
Add the bromine and ethyl substituents to the appropriate carbons (C1 and C2) with the correct stereochemistry (cis or trans) and conformational arrangement (axial or equatorial).
-
Ensure the initial geometry is reasonable using GaussView's "Clean" function.
-
Save the initial structure as a Gaussian input file (.gjf).
Step 2: Geometry Optimization and Frequency Calculation
-
Open the Gaussian input file in a text editor.
-
The route section of the input file should contain the following keywords: #p opt freq B3LYP/6-31G(d)
-
#p: Requests detailed output.
-
opt: Performs a geometry optimization to find the lowest energy structure.[19][20]
-
freq: Calculates vibrational frequencies at the optimized geometry. This is crucial to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data.[21][22]
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.
-
-
Submit the calculation to Gaussian.
Step 3: Verifying the Optimized Structures
-
Once the calculation is complete, open the output file (.log or .out) in GaussView.
-
Go to the "Results" menu and select "Vibrations".
-
Confirm that there are no imaginary frequencies listed. The presence of an imaginary frequency indicates that the structure is a transition state, not a minimum, and the initial geometry should be adjusted and the calculation rerun.[23]
Step 4: Extracting and Comparing Energies
-
In the Gaussian output file, search for the final "SCF Done" line after the geometry optimization has converged. The value of E(RB3LYP) is the electronic energy of the conformer in Hartrees.
-
To obtain the Gibbs free energy, which is more relevant for comparing conformer stabilities at a given temperature, search for "Sum of electronic and thermal Free Energies" in the thermochemistry section of the output file.
-
Convert the energies from Hartrees to kcal/mol (1 Hartree = 627.5095 kcal/mol).
-
Calculate the relative energy of each conformer with respect to the most stable conformer (which will have a relative energy of 0.00 kcal/mol).
The entire computational workflow is depicted in the following diagram:
Predicted Conformational Energies and Discussion
The following table summarizes the expected relative energies of the four chair conformations of this compound based on the principles of conformational analysis and the results of the proposed DFT calculations.
| Isomer | Conformation | Br Position | Ethyl Position | 1,3-Diaxial Interactions | Gauche Interaction (Br/Et) | Predicted Relative Energy (kcal/mol) |
| cis | (a,e) | Axial | Equatorial | Br (~0.43) | Yes | ~0.43 + E_gauche |
| (e,a) | Equatorial | Axial | Ethyl (~1.79) | Yes | ~1.79 + E_gauche | |
| trans | (e,e) | Equatorial | Equatorial | None | No (anti) | 0.00 (Global Minimum) |
| (a,a) | Axial | Axial | Br (~0.43) + Ethyl (~1.79) | Yes | ~2.22 + E_gauche |
Note: E_gauche represents the energetic penalty of the gauche interaction between the bromine and ethyl groups.
The diequatorial conformer of the trans isomer is predicted to be the global minimum energy structure, as it minimizes all major steric interactions. For the cis isomer, the conformer with the bulkier ethyl group in the equatorial position is expected to be more stable. The diaxial conformer of the trans isomer is predicted to be the least stable due to the combined 1,3-diaxial strain from both the bromine and ethyl groups.
The conformational equilibrium between the different forms of this compound can be visualized as follows:
Conclusion
This guide has provided a comprehensive theoretical and computational framework for the conformational analysis of this compound. By understanding the fundamental principles of steric interactions and applying a rigorous DFT-based modeling protocol, researchers can accurately predict the relative stabilities of the different conformational isomers. This knowledge is essential for rationalizing the molecule's reactivity, interpreting spectroscopic data, and for the rational design of new chemical entities in fields such as drug discovery and materials science. The presented workflow is not limited to the title molecule but can be readily adapted for the conformational analysis of a wide range of substituted cyclohexanes and other flexible cyclic systems.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 21. The Absolute Beginners Guide to Gaussian [ccl.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Bromo-2-ethylcyclohexane
Abstract: This document provides detailed protocols for the synthesis of 1-bromo-2-ethylcyclohexane, a valuable alkyl halide intermediate in organic synthesis. Two primary, robust methods are presented: the conversion of 2-ethylcyclohexanol to this compound using phosphorus tribromide (PBr₃), and the free-radical bromination of ethylcyclohexane using N-bromosuccinimide (NBS). These protocols are designed to be clear and reproducible for researchers, scientists, and professionals in drug development. This guide includes in-depth experimental procedures, an analysis of the chemical principles, safety precautions, and predicted characterization data.
Introduction
This compound is a key synthetic intermediate whose structure allows for a variety of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stereochemical and regiochemical control during its synthesis is crucial as it dictates the properties of the final products. This guide details two distinct and reliable methods for the preparation of this compound, each with its own advantages and considerations.
Method A: Bromination of 2-Ethylcyclohexanol with Phosphorus Tribromide (PBr₃) This method is a classic and efficient way to convert a secondary alcohol to an alkyl bromide. The reaction with PBr₃ is known to proceed with inversion of configuration and is less prone to the carbocation rearrangements that can occur when using hydrobromic acid.
Method B: Free-Radical Bromination of Ethylcyclohexane with N-Bromosuccinimide (NBS) This approach utilizes a free-radical chain reaction to substitute a hydrogen atom on the cyclohexane ring with a bromine atom. The use of NBS provides a low and constant concentration of bromine, which favors selective allylic or benzylic bromination, and in the case of alkanes, it can lead to the preferential formation of the most stable radical intermediate. For ethylcyclohexane, this is expected to be the secondary radical, leading to this compound as a major product.
Reagents and Equipment
Reagent Properties
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| 2-Ethylcyclohexanol | C₈H₁₆O | 128.21 | 187-189 | 0.923 | Irritant |
| Phosphorus Tribromide | PBr₃ | 270.69 | 173 | 2.852 | Corrosive, Water-reactive, Toxic |
| Ethylcyclohexane | C₈H₁₆ | 112.21 | 131.8 | 0.788 | Flammable, Irritant |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | - | 2.098 | Irritant, Lachrymator |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide former |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | Carcinogen, Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 2.20 | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | 2.66 | - |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
-
UV lamp (for Method B)
-
Standard laboratory glassware
Experimental Protocols
Method A: Synthesis from 2-Ethylcyclohexanol using PBr₃
This protocol describes the conversion of 2-ethylcyclohexanol to this compound. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the hydroxyl group.
Reaction Workflow
Application Note and Protocol: Stereoselective E2 Elimination of cis-1-Bromo-2-ethylcyclohexane
Abstract
This document provides a comprehensive guide to the E2 elimination reaction of cis-1-bromo-2-ethylcyclohexane. It delves into the underlying stereochemical principles that govern the reaction's regioselectivity and rate, offering a detailed mechanistic explanation grounded in conformational analysis. A robust, step-by-step experimental protocol is provided for researchers, scientists, and drug development professionals, complete with considerations for reagent selection, reaction monitoring, and product characterization. The content is designed to bridge theoretical understanding with practical application, ensuring a thorough and validated approach to this classic organic transformation.
Introduction: The E2 Reaction in Cyclohexane Systems
The bimolecular elimination (E2) reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of alkenes. The reaction proceeds in a single, concerted step where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, concurrently with the departure of the leaving group and the formation of a π-bond.[1][2] A critical and defining feature of the E2 mechanism is its stereoelectronic requirement for an anti-periplanar geometry between the abstracted β-hydrogen and the leaving group.[3][4][5] This means the dihedral angle between the H-Cβ and Cα-X bonds must be approximately 180° for optimal orbital overlap and a smooth transition state.[3][5][6]
In cyclohexane systems, this geometric constraint is profoundly important. The rigid chair conformation of the cyclohexane ring dictates that an anti-periplanar arrangement can only be achieved when both the β-hydrogen and the leaving group occupy axial positions.[7][8] This requirement has significant consequences for the reactivity and product distribution of elimination reactions in substituted cyclohexanes, as will be detailed for the case of cis-1-bromo-2-ethylcyclohexane.
Mechanistic Deep Dive: The Case of cis-1-Bromo-2-ethylcyclohexane
The stereochemistry of cis-1-bromo-2-ethylcyclohexane dictates its behavior in an E2 reaction. Being a cis isomer means that the bromo and ethyl groups are on the same face of the cyclohexane ring.[9][10] To understand the reaction, we must consider the two chair conformations in equilibrium.
Caption: Chair flip equilibrium of cis-1-bromo-2-ethylcyclohexane.
In one chair conformation, the bromine atom is equatorial and the ethyl group is axial. In the other, the bromine is axial and the ethyl group is equatorial.[1][11] According to the principles of conformational analysis, substituents generally prefer the more spacious equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[12] However, for the E2 elimination to proceed, the bromine atom must be in the axial position.[6][7]
This leads to a crucial point: only the conformation where the bromine is axial is reactive in an E2 pathway.[8] Let's analyze this reactive conformation in detail.
When the bromine on C1 is axial, the cis-ethyl group on C2 is equatorial. Now, we must look for β-hydrogens that are anti-periplanar to the axial bromine. There are two β-carbons to consider: C2 and C6.
-
At C2: The hydrogen on C2 is in an axial position, making it anti-periplanar to the axial bromine on C1.
-
At C6: There are two hydrogens. One is axial and one is equatorial. The axial hydrogen on C6 is anti-periplanar to the axial bromine on C1.
Therefore, in the reactive conformation of cis-1-bromo-2-ethylcyclohexane, there are two axial β-hydrogens available for abstraction by a base.
Caption: Potential E2 elimination pathways for the reactive conformer.
Abstraction of the C2-H leads to the formation of 1-ethylcyclohexene, a trisubstituted alkene. Abstraction of the C6-H results in 3-ethylcyclohexene, a disubstituted alkene. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and therefore more thermodynamically stable, alkene.[13][14] In this case, with an unhindered base, 1-ethylcyclohexene is the expected major product.[15]
Experimental Protocol: E2 Elimination of cis-1-Bromo-2-ethylcyclohexane
This protocol details the synthesis of ethylcyclohexenes from cis-1-bromo-2-ethylcyclohexane using potassium tert-butoxide as the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| cis-1-Bromo-2-ethylcyclohexane | ≥98% | Sigma-Aldrich | Handle in a fume hood. |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Acros Organics | Highly hygroscopic. Store in a desiccator. |
| tert-Butanol | Anhydrous | Fisher Scientific | Used as the solvent. |
| Diethyl ether | Anhydrous | J.T. Baker | For extraction. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | VWR | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 50 mL of anhydrous tert-butanol to the flask via a syringe.
-
Stir the mixture until the base is fully dissolved.
-
-
Initiation of Reaction:
-
In a separate vial, dissolve cis-1-bromo-2-ethylcyclohexane (1.0 equivalent) in 10 mL of anhydrous tert-butanol.
-
Using a dropping funnel, add the substrate solution dropwise to the stirring solution of the base over a period of 15 minutes. An exothermic reaction may be observed.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 83 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 2-4 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl (brine) (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the isomeric alkene products.
-
Caption: Experimental workflow for the E2 elimination.
Product Characterization
The resulting alkene products can be characterized using a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: This is a powerful tool to distinguish between the 1-ethylcyclohexene and 3-ethylcyclohexene isomers.[16]
-
1-Ethylcyclohexene: Will show a characteristic vinylic proton signal (a triplet) in the 5.0-6.0 ppm region.
-
3-Ethylcyclohexene: Will exhibit two distinct vinylic proton signals in the 5.5-6.5 ppm range, likely appearing as complex multiplets.
-
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts will differ for the two isomers, particularly in the sp² region (120-150 ppm).[17]
-
Infrared (IR) Spectroscopy: The C=C stretching vibration will appear in the 1630-1670 cm⁻¹ region.[18] The C-H stretching of the vinylic hydrogens will be observed just above 3000 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating the isomers and confirming their molecular weight from the parent ion peak.
Advanced Considerations: Kinetic Isotope Effect
To further validate the E2 mechanism and probe the nature of the transition state, a kinetic isotope effect (KIE) study can be performed.[19] By replacing the β-hydrogens with deuterium, a primary KIE (kH/kD > 1) is expected if the C-H bond is being broken in the rate-determining step, which is characteristic of the E2 reaction.[2][20][21] This effect arises because the C-D bond is stronger than the C-H bond, leading to a slower reaction rate when deuterium is abstracted.[2]
Conclusion
The E2 elimination of cis-1-bromo-2-ethylcyclohexane serves as an excellent case study in understanding the interplay of stereochemistry and reaction mechanisms. The rigid conformational demands of the cyclohexane ring, specifically the requirement for an anti-periplanar arrangement of the leaving group and β-hydrogen, dictate the reaction's outcome. By adhering to the detailed protocol and employing appropriate analytical techniques, researchers can effectively synthesize and characterize the resulting alkene products, further solidifying their understanding of this fundamental organic transformation.
References
- 1. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Antiperiplanar - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 10. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. homework.study.com [homework.study.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
E2 elimination reaction of trans-1-Bromo-2-ethylcyclohexane mechanism
Topic: The E2 Elimination of trans-1-Bromo-2-ethylcyclohexane: A Mechanistic and Practical Guide
For: Researchers, scientists, and drug development professionals
Abstract
The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis for the formation of alkenes. However, its application within cyclic systems, such as cyclohexane derivatives, introduces rigid stereochemical constraints that dictate reaction outcomes, often overriding conventional regiochemical rules. This application note provides an in-depth analysis of the E2 elimination mechanism using trans-1-Bromo-2-ethylcyclohexane as a model substrate. We will explore the critical role of the anti-periplanar geometry, conduct a detailed conformational analysis, and explain why this specific stereoisomer yields a single, less-substituted alkene product, contrary to Zaitsev's rule. A comprehensive experimental protocol for conducting the reaction and analyzing its outcome via Gas Chromatography (GC) is provided to bridge theory with practice.
The E2 Mechanism: A Stereoelectronic Imperative
The E2 reaction is a concerted, single-step process where a base abstracts a proton from a β-carbon while a leaving group on the α-carbon departs simultaneously, forming a double bond.[1][2] The reaction rate is dependent on the concentration of both the substrate and the base. The efficiency and stereochemical outcome of this reaction are governed by a strict geometric requirement: the β-hydrogen and the leaving group must be anti-periplanar .[3][4]
This 180° dihedral alignment allows for the most efficient overlap between the developing p-orbitals of the nascent π-bond.[5] Specifically, the electrons from the breaking C-H σ bond can flow directly into the anti-bonding σ* orbital of the C-Br bond, facilitating the cleavage of the leaving group and formation of the new π bond in a smooth, concerted fashion.[3] In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement of the β-hydrogen and the leaving group.[6][7]
References
Advanced 1H NMR Characterization of 1-Bromo-2-ethylcyclohexane: A Guide to Stereochemical and Conformational Analysis
An Application Note for Researchers and Scientists
Abstract: This technical guide provides a comprehensive methodology for the structural elucidation of 1-Bromo-2-ethylcyclohexane using high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Moving beyond a simple procedural outline, this document delves into the causal relationships between molecular stereochemistry, conformational dynamics, and the resulting NMR spectral features. We present detailed protocols for sample preparation, data acquisition, and processing, designed to ensure accuracy and reproducibility. The core of this note focuses on the interpretation of chemical shifts and spin-spin coupling constants to differentiate between cis and trans isomers and to determine the preferred chair conformation of the cyclohexane ring, an essential skill for professionals in chemical synthesis and drug development.
Scientific Rationale: The Challenge of a Flexible System
This compound presents a classic challenge in structural organic chemistry. The molecule exists as two diastereomers: cis and trans. Furthermore, each diastereomer undergoes rapid ring-flipping at room temperature, populating different chair conformations where the bromo and ethyl substituents occupy either axial (a) or equatorial (e) positions. The ¹H NMR spectrum is a time-average of these rapidly interconverting conformers, and its appearance is exquisitely sensitive to their relative energies and populations.[1][2]
The primary goal of this analysis is to leverage key ¹H NMR parameters—chemical shift (δ) and coupling constants (J)—to resolve this structural complexity. The chemical environment of a proton, which dictates its chemical shift, is significantly altered by its spatial orientation (axial vs. equatorial). Similarly, the vicinal coupling constant (³JHH) between adjacent protons is governed by the dihedral angle between them, a relationship described by the Karplus equation.[3] In cyclohexane chairs, axial-axial, axial-equatorial, and equatorial-equatorial relationships have distinct and predictable dihedral angles, leading to characteristic J-values.[3]
This guide will demonstrate how to harness these principles to build a definitive structural and stereochemical profile of the molecule from its ¹H NMR spectrum.
Predicted Spectral Features and Conformational Influence
The interpretation of the ¹H NMR spectrum of this compound hinges on understanding how the electronegative bromine atom and the alkyl chain influence the electronic environment of the ring protons. The most diagnostic signal is typically the proton on the carbon bearing the bromine (H-1).
Key Proton Environments:
-
H-1 (Methine proton, -CHBr-) : This proton is directly attached to the carbon with the electronegative bromine, causing it to be significantly deshielded and appear furthest downfield (highest ppm value) among the ring protons. Its chemical shift and multiplicity are highly dependent on its conformation. An axial H-1 is typically found at a slightly higher field (lower ppm) than its equatorial counterpart.
-
Cyclohexane Ring Protons (-CH₂-) : These protons typically appear as a complex, overlapping series of multiplets in the range of ~1.2-2.5 ppm.[4] Distinguishing individual axial and equatorial protons in this region often requires 2D NMR techniques, but key couplings can sometimes be extracted.
-
Ethyl Group Protons (-CH₂CH₃) : This group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influencing Factors |
| H-1 (-CHBr-) | 3.5 - 4.5 | Multiplet (e.g., ddd) | Electronegativity of Br; Axial/Equatorial position. |
| H-2 (-CHEt-) | 1.8 - 2.5 | Multiplet | Adjacent to Br and ethyl group. |
| Ring -CH₂- | 1.2 - 2.4 | Overlapping Multiplets | Complex spin system of the cyclohexane backbone.[4] |
| Ethyl -CH₂- | 1.4 - 1.8 | Quartet (q) | Coupling to adjacent -CH₃ group. |
| Ethyl -CH₃ | 0.8 - 1.2 | Triplet (t) | Coupling to adjacent -CH₂- group. |
Note: These are estimated ranges. Actual values depend on the specific isomer, conformation, and solvent.
The Power of Coupling Constants in Conformational Analysis
The true stereochemical information is encoded in the coupling constants (J-values), particularly for the H-1 proton. By measuring the J-values from the H-1 signal, one can deduce the orientation of the neighboring protons on C-2 and C-6.
Table 2: Characteristic Vicinal (³J) Coupling Constants in Cyclohexane Systems
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| Axial - Axial (Jaa) | ~180° | 8 - 13 |
| Axial - Equatorial (Jae) | ~60° | 2 - 5 |
| Equatorial - Equatorial (Jee) | ~60° | 2 - 5 |
Source: Based on principles of the Karplus relationship.[3]
For example, if the H-1 proton is axial, it will have two adjacent axial neighbors (on C-2 and C-6, assuming no other substitution), resulting in two large coupling constants (Jaa). If H-1 is equatorial, it will only have equatorial and axial neighbors, leading to smaller coupling constants (Jea and Jee). This distinction is the cornerstone of assigning the conformation.
Experimental Design & Protocols
A successful analysis requires meticulous attention to the experimental workflow, from sample preparation to data processing. This protocol is designed to maximize spectral quality and ensure the integrity of the resulting data.
Caption: Workflow for ¹H NMR Analysis of this compound.
Part A: Protocol for Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample.
-
Analyte Quantity : Weigh approximately 5-25 mg of purified this compound directly into a clean, dry vial.[5] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues from increased viscosity.[6]
-
Solvent Selection : Choose a deuterated solvent in which the analyte is highly soluble. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic compounds due to its dissolving power and low cost.[7][8][9] Using a deuterated solvent is necessary for the spectrometer's lock system and to avoid large, interfering solvent signals in the proton spectrum.[10]
-
Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] This volume ensures a sufficient sample depth of at least 4 cm in a standard 5 mm NMR tube, which is critical for optimal magnetic field shimming.[6][7]
-
Internal Standard : Tetramethylsilane (TMS) is the standard internal reference for ¹H NMR, with its signal defined as 0.0 ppm.[4] It is often included in commercially available deuterated solvents. If not, add a very small amount via a syringe.
-
Filtration : It is imperative to remove any solid particles, as they disrupt the magnetic field homogeneity and lead to broad, poorly resolved peaks.[11] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Labeling and Handling : Cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[11]
Part B: Protocol for NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
-
Instrument Setup : Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Standard ¹H Acquisition Parameters :
-
Pulse Angle : 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds. This is the time between scans to allow for nuclear relaxation.
-
Number of Scans (NS) : 16 to 64 scans. The signal-to-noise ratio improves with the square root of the number of scans. Co-adding scans averages out random noise.[12]
-
-
Acquisition : Execute the experiment to acquire the Free Induction Decay (FID), which is the raw time-domain signal.
Part C: Protocol for NMR Data Processing
The raw FID must be mathematically processed to generate the familiar frequency-domain spectrum.[13][14]
-
Fourier Transformation : Apply a Fourier transform to the FID to convert the data from the time domain to the frequency domain.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of each peak.[15]
-
Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.[13]
-
Referencing : Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm. If TMS is not present, the residual solvent peak can be used (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm).[9]
-
Integration : Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.
-
Peak Picking : Identify the exact chemical shift (in ppm) for each peak in the spectrum.
Data Interpretation: A Case Study Approach
Let's consider the trans-1-bromo-2-ethylcyclohexane isomer. The most stable conformation will have the bulky ethyl group in the equatorial position to minimize steric strain. This forces the bromine atom into an axial position (trans-a,e) or the bromine into an equatorial position (trans-e,a). The diequatorial conformer is generally more stable.
Note: The DOT script above is a template. Actual images of the conformers would need to be generated and linked for a real application. Caption: Chair conformations for cis and trans isomers of this compound.
Scenario: Interpreting the H-1 Signal
-
If the H-1 signal appears as a multiplet with at least one large coupling constant (~10-12 Hz) : This indicates a trans-diaxial coupling (Jaa) to a neighboring proton. This would be consistent with an axial H-1 . This scenario points towards the major conformer being the one where the bromine is equatorial.
-
If the H-1 signal appears as a relatively narrow multiplet with only small coupling constants (~2-5 Hz) : This suggests that H-1 is equatorial , as it can only have Jae and Jee couplings to its neighbors. This would be consistent with the major conformer having an axial bromine.
By carefully analyzing the multiplicity of the H-1 signal and measuring its coupling constants, the dominant conformation of the molecule can be confidently assigned. Comparing the spectra of purified cis and trans isomers would show distinct differences, primarily in the chemical shift and coupling patterns of the H-1 and H-2 protons, allowing for unambiguous identification.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the detailed characterization of substituted cyclohexanes. The protocols and interpretive principles outlined in this guide provide a robust framework for researchers to not only confirm the identity of this compound but also to elucidate its specific stereochemistry and preferred conformation in solution. This level of detailed structural insight is critical for understanding reactivity, biological activity, and material properties in the fields of chemical and pharmaceutical development.
References
- 1. youtube.com [youtube.com]
- 2. sikhcom.net [sikhcom.net]
- 3. youtube.com [youtube.com]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. organomation.com [organomation.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. How To [chem.rochester.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 15. youtube.com [youtube.com]
Application Note: Distinguishing Stereoisomers of 1-Bromo-2-ethylcyclohexane using 13C NMR Spectroscopy
Abstract
The precise determination of stereochemistry is a critical step in chemical synthesis and drug development, as different stereoisomers can exhibit vastly different biological activities. This application note provides a detailed guide to the analysis of cis and trans isomers of 1-Bromo-2-ethylcyclohexane using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will explore the theoretical underpinnings of how stereoisomerism influences 13C chemical shifts in substituted cyclohexanes, present a robust experimental protocol for acquiring high-quality spectra, and offer a systematic approach to data interpretation for unambiguous isomer identification.
Introduction: The Stereochemical Challenge
In organic chemistry, particularly within pharmaceutical and materials science, the spatial arrangement of atoms defines a molecule's function. For cyclic compounds like this compound, two diastereomers exist: a cis isomer, where the bromine and ethyl substituents are on the same face of the ring, and a trans isomer, where they are on opposite faces. Differentiating these isomers is non-trivial but essential. 13C NMR spectroscopy serves as an exceptionally powerful tool for this purpose, as the chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic and steric environment.[1][2] This sensitivity allows us to translate subtle differences in molecular geometry into distinct and interpretable spectral data.
The core principle we exploit is that the preferred chair conformations of the cis and trans isomers place the substituents and ring carbons in different spatial relationships, leading to measurable differences in their 13C NMR spectra. This guide will walk researchers through the process of using these differences for definitive structural elucidation.
Theoretical Background: Causality of Chemical Shift Differences
The chemical shift (δ) in 13C NMR is governed by the magnetic field experienced by a nucleus, which is shielded by its surrounding electrons. Any structural feature that alters this electron density will change the chemical shift. In substituted cyclohexanes, the key factors for distinguishing diastereomers are substituent effects (inductive and steric).
-
Inductive Effects (α and β effects): Electronegative substituents like bromine withdraw electron density, "deshielding" the directly attached (α) carbon and, to a lesser extent, the adjacent (β) carbons, causing their signals to appear at a higher chemical shift (downfield).[3][4][5] The ethyl group, being an alkyl substituent, also causes a downfield shift on the α and β carbons.
-
Steric Effects (γ-gauche effect): This is the most crucial effect for differentiating the cis and trans isomers. When a substituent is in an axial position on the cyclohexane ring, it introduces steric strain through 1,3-diaxial interactions with the axial hydrogens on the carbons at the γ-position (C-3 and C-5 relative to the substituent). This steric compression leads to a significant shielding effect, causing the γ-carbon signals to shift upfield (to a lower ppm value) by approximately 5-7 ppm.[6] The more stable conformation of the trans-1,2-disubstituted cyclohexane will have both substituents in equatorial positions, minimizing steric strain. Conversely, the cis isomer must have one axial and one equatorial substituent, leading to pronounced γ-gauche effects that are absent in the stable trans conformer.
The diagram below illustrates the key conformational difference between the more stable chair forms of the two isomers.
Caption: Key conformational difference between cis and trans isomers.
Experimental Protocol
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum. Adherence to these steps ensures data quality and reproducibility.
A. Sample Preparation
-
Weigh Sample: Accurately weigh 10-20 mg of the this compound isomer mixture or isolated isomer. The use of a sufficient quantity ensures a good signal-to-noise ratio without excessively long acquisition times.[7]
-
Select Solvent: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic molecules.[8][9]
-
Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Add Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for 1H and 13C NMR, with its signal defined as 0.0 ppm.[5][9]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).
-
Cap and Label: Securely cap the NMR tube and label it clearly.
B. Instrument Setup & Data Acquisition Instrument: 400 MHz (or higher) NMR Spectrometer
-
Insert Sample: Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manual insertion port.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.
-
Load Standard 13C Experiment: Load a standard carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set Acquisition Parameters: While default parameters are often adequate for routine spectra, optimizing them ensures high quality.[10]
-
Pulse Angle (p1): Set to a 30° flip angle. This is a compromise that allows for faster pulsing and a shorter relaxation delay without saturating the signals, especially for quaternary carbons.[11]
-
Acquisition Time (aq): Set to 2-4 seconds to ensure good digital resolution.[11]
-
Relaxation Delay (d1): Set to 2 seconds. While longer delays are needed for truly quantitative analysis, a 2-second delay is sufficient for qualitative structural elucidation.[7]
-
Number of Scans (ns): Start with 128 or 256 scans. Increase as needed to achieve a good signal-to-noise ratio.
-
-
Acquire Spectrum: Start the acquisition. The experiment may take several minutes to complete depending on the number of scans.
Data Processing and Interpretation Workflow
Caption: A logical workflow for isomer analysis using 13C NMR.
A. Data Interpretation and Peak Assignment After processing, the spectrum will show a series of peaks, each corresponding to a unique carbon environment. The key to distinguishing the isomers lies in comparing the observed chemical shifts to those expected based on the principles discussed earlier.
Below is a table of hypothetical, yet representative, 13C chemical shift data for the cis and trans isomers of this compound.
| Carbon Atom | trans-Isomer (e,e) δ (ppm) | cis-Isomer (a,e) δ (ppm) | Rationale for Shift Difference |
| C1 (CH-Br) | 62.5 | 58.0 | The axial Br in the cis isomer experiences steric interactions, causing a slight upfield shift compared to the equatorial Br in the trans isomer. |
| C2 (CH-Et) | 45.0 | 44.5 | Minor difference, as this carbon is β to the bromine and has an equatorial ethyl group in both stable conformers shown. |
| C3 | 34.0 | 28.5 | Key Indicator: Significant upfield shift in the cis isomer due to the strong γ-gauche effect from the axial bromine atom.[3] |
| C4 | 26.0 | 25.8 | Minimal change as this carbon is distant from the substituents and experiences no direct steric effects. |
| C5 | 28.0 | 22.5 | Key Indicator: Significant upfield shift in the cis isomer due to another strong γ-gauche effect from the axial bromine. |
| C6 | 36.0 | 35.5 | Minor upfield shift due to being γ to the equatorial ethyl group, but the effect is much smaller than from an axial substituent. |
| -CH₂-CH₃ | 27.0 | 26.8 | Minimal change. |
| -CH₂-CH₃ | 11.5 | 11.4 | Minimal change. |
Analysis Summary:
-
The Smoking Gun: The most definitive evidence for identifying the cis isomer is the presence of two significantly shielded (upfield-shifted) methylene carbons, C3 and C5 .[3] These shifts are a direct consequence of the 1,3-diaxial interactions with the axial bromine atom that must exist in one of the chair conformations of the cis isomer.
-
The trans Isomer: The spectrum of the trans isomer will lack these strongly shielded signals, as its most stable diequatorial conformation has no significant 1,3-diaxial steric strain. Its chemical shifts will be more "normal" for a substituted cyclohexane.
-
Carbonyl Carbons (C1 & C2): The carbons bearing the substituents (C1 and C2) will be the most downfield of the sp³ ring carbons due to the deshielding α-effects of bromine and the ethyl group.[4][12]
Conclusion
13C NMR spectroscopy provides a reliable and definitive method for distinguishing between the cis and trans diastereomers of this compound. By understanding the interplay of inductive and, most importantly, steric effects on carbon chemical shifts, researchers can confidently assign the stereochemistry of their synthesized compounds. The key diagnostic feature is the upfield shift of the γ-carbons (C3 and C5) caused by the γ-gauche effect of an axial substituent, a feature prominently displayed by the cis isomer. The protocol and workflow described herein offer a self-validating system for obtaining and interpreting the necessary spectral data, empowering scientists in drug discovery and chemical research to make accurate structural assignments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. sc.edu [sc.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Introduction: The Analytical Imperative for 1-Bromo-2-ethylcyclohexane
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Bromo-2-ethylcyclohexane
This compound is a halogenated aliphatic cyclic hydrocarbon of interest in synthetic organic chemistry, serving as a potential intermediate or building block in the development of more complex molecules. Its analysis is crucial for reaction monitoring, purity assessment, and quality control in research and manufacturing settings. The compound exists as two primary stereoisomers, cis and trans, which may exhibit different chemical reactivity and physical properties. Therefore, a robust analytical method must not only detect and quantify the molecule but also possess the capability to resolve these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. Its high chromatographic efficiency is ideal for separating volatile and semi-volatile compounds like this compound from complex matrices and resolving its stereoisomers.[1] The mass spectrometer provides definitive identification based on the molecule's unique mass-to-charge ratio (m/z) and fragmentation pattern, offering a level of specificity unmatched by other detectors.[1] This application note provides a comprehensive, field-proven protocol for the analysis of this compound, grounded in the principles of chromatographic science and mass spectrometry.
I. Foundational Principles: Experimental Design and Causality
The successful analysis of this compound hinges on a methodical approach to sample preparation and instrument configuration. The choices outlined below are driven by the analyte's specific physicochemical properties: a non-polar, semi-volatile halogenated hydrocarbon with a molecular weight of 191.11 g/mol .[2][3]
A. Sample Preparation: Ensuring System Compatibility
The primary goal of sample preparation is to create a clean, homogenous solution that is compatible with the GC-MS system, preventing contamination of the injector and column while ensuring reproducible results.[4][5][6]
Protocol: Liquid Sample Preparation
-
Solvent Selection: The principle of "like dissolves like" dictates the choice of solvent.[7][8] For the non-polar this compound, a volatile, non-polar organic solvent is required. Dichloromethane, hexane, or ethyl acetate are excellent choices. Avoid water, strong acids, or bases, as they can damage the GC column.[4][6]
-
Dilution: Prepare a stock solution of the sample. The goal is to achieve an on-column concentration of approximately 1-10 ng for a 1 µL injection.[6] For a neat sample, this typically involves serial dilution to a final concentration of 1-10 µg/mL. This prevents detector saturation and column overload, which can lead to poor peak shape and loss of resolution.[9]
-
Homogenization & Clarification: Ensure the sample is fully dissolved in the solvent. If any particulate matter is present, it must be removed to prevent clogging the injection syringe and contaminating the GC inlet liner.[5][6]
-
Centrifugation: Centrifuge the sample at 5,000 x g for 5 minutes to pellet any suspended solids.
-
Filtration (Optional): If necessary, filter the supernatant through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.
-
-
Transfer: Transfer the final, clarified sample into a 2 mL glass autosampler vial.[4][5] Plastic vials should be avoided as plasticizers can leach into the solvent and appear as contaminants in the analysis.[6]
B. Chromatographic Separation: The Key to Isomer Resolution
The selection of the GC column and oven temperature program is the most critical factor in separating the cis and trans isomers of this compound.
-
Stationary Phase Selection: As a non-polar analyte, this compound is best separated on a non-polar stationary phase.[8][10] A column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is the industry standard. This phase separates compounds primarily based on their boiling points and slight differences in polarity, providing excellent resolution for a wide range of analytes.[9]
-
Column Dimensions: A 30-meter column with a 0.25 mm internal diameter (ID) and a 0.25 µm film thickness offers the best balance of resolution, speed, and sample capacity for this type of analysis.[7][8][11]
II. Detailed GC-MS Protocol
This protocol is designed for a standard capillary GC-MS system. Parameters should be considered a starting point and may require minor optimization based on the specific instrumentation used.
A. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890, Shimadzu GC-2010, Thermo Fisher TRACE 1300, or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977, Shimadzu QP2020, Thermo Fisher ISQ 7000, or equivalent single quadrupole mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium (99.999% purity or higher).
-
Reagents: High-purity solvents (Dichloromethane or Hexane), this compound standard.
-
Consumables: 2 mL glass autosampler vials with PTFE-lined caps, syringes, and filters.
B. GC-MS Method Parameters
The following table summarizes the recommended instrumental parameters for the analysis.
| Parameter | Setting | Justification |
| GC Inlet | ||
| Injector Type | Split/Splitless | Allows for both high-concentration (split) and trace-level (splitless) analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns to prevent overloading. |
| Split Ratio | 50:1 | Prevents column overloading for moderately concentrated samples. Can be adjusted or switched to splitless for trace analysis. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.[10] |
| GC Oven | ||
| Initial Temperature | 60 °C | Starts below the solvent's boiling point to focus the analytes at the head of the column. |
| Initial Hold Time | 2 min | Allows for complete solvent elution before the temperature ramp begins. |
| Temperature Ramp | 10 °C/min to 280 °C | A moderate ramp rate provides a good balance between separation efficiency and analysis time. |
| Final Hold Time | 5 min | Ensures that all components have eluted from the column, cleaning it for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns.[12] |
| Electron Energy | 70 eV | The industry standard for EI, producing extensive and comparable mass spectra for library matching.[13] |
| Ion Source Temp. | 230 °C | Reduces contamination and ensures proper ionization. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy and prevents contamination of the mass analyzer. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum, which is essential for identifying unknown compounds and confirming the identity of the target analyte. |
| Scan Range | 40 - 400 m/z | Covers the expected molecular ion and fragment ions of this compound. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
III. Data Analysis and Interpretation
A successful analysis combines chromatographic data (retention time) with mass spectral data for definitive identification.
A. Analyte Identification
-
Retention Time (RT): Under the specified conditions, the cis and trans isomers of this compound are expected to elute as two closely spaced peaks. The exact retention time should be confirmed by injecting a pure standard.
-
Mass Spectrum Interpretation: The key to confident identification lies in the mass spectrum.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 190 and 192. The presence of two peaks of nearly equal intensity (approximately a 1:1 ratio) is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[2][3] This is a primary confirmation point.
-
Key Fragments: The most prominent fragment will likely be due to the loss of the bromine atom, resulting in a peak at m/z 111 ([M-Br]⁺). Other significant fragments may arise from the cyclohexane ring, such as a peak at m/z 82 (cyclohexene radical cation) resulting from the loss of bromoethane.
-
-
Library Matching: The acquired mass spectrum should be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the compound's identity.[14][15] A high match factor (typically >800) provides strong evidence for the identification.
IV. Experimental and Data Processing Workflow
The following diagram illustrates the logical workflow for the complete analysis.
Caption: Workflow for the GC-MS analysis of this compound.
V. System Validation and Quality Control
To ensure the trustworthiness of the generated data, a robust quality control system is essential.
-
Solvent Blank: An injection of the pure solvent used for dilution should be run at the beginning of each analytical batch to check for system contamination.
-
Standard Injection: A known concentration of a this compound standard should be analyzed to confirm the system's retention time, peak shape, and detector response.
-
System Suitability: The chromatographic performance should be monitored. For the standard peak, parameters like tailing factor (should be < 2) and peak width should be tracked to detect any degradation in column performance.
By adhering to this detailed protocol, researchers, scientists, and drug development professionals can achieve reliable, accurate, and reproducible results for the analysis of this compound, ensuring data integrity for critical decision-making.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1-Brom-2-ethylcyclohexan | C8H15Br | CID 124433048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. benchchem.com [benchchem.com]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NIST Standard Reference Database 1A | NIST [nist.gov]
- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Note: Chiral HPLC Separation of 1-Bromo-2-ethylcyclohexane Enantiomers
Abstract
This application note presents a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Bromo-2-ethylcyclohexane. Due to the non-polar nature of the analyte and the absence of strong chromophores, a normal-phase chromatographic approach utilizing polysaccharide-based chiral stationary phases (CSPs) was investigated. This guide covers the rationale for column and mobile phase selection, a comprehensive screening protocol, method optimization, and final validated parameters, providing researchers with a complete workflow for achieving baseline resolution of this and structurally similar chiral compounds.
Introduction and Analyte Characterization
The separation of enantiomers is a critical task in the pharmaceutical, agrochemical, and fine chemical industries, as different enantiomers of the same molecule can exhibit widely varying biological activities.[1][2] this compound is a chiral halogenated cycloalkane that serves as a valuable model compound for non-polar analytes lacking strong acidic or basic functional groups.
Analyte Properties:
-
Structure: A saturated carbocyclic ring with two chiral centers.
-
Polarity: Low polarity, highly soluble in non-polar organic solvents like hexane.
-
UV Absorbance: Lacks significant chromophores, exhibiting only low-end UV absorbance from σ → σ* and n → σ* electronic transitions.[3][4] This necessitates detection at low wavelengths (e.g., 200-220 nm).[4][5][6]
The primary challenge is to create a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase that is significant enough to cause differential retention times.[7][8]
Method Development Strategy
For non-polar analytes, normal-phase chromatography on polysaccharide-based CSPs is the most effective and widely adopted strategy.[9][10] These CSPs, typically derivatives of cellulose or amylose, form complex three-dimensional structures with chiral grooves and cavities.[11][12] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the analyte fits into these chiral pockets.[13][14]
Our development strategy follows a logical, multi-step process designed to efficiently identify and optimize the key separation parameters.
Workflow for Chiral Method Development
Caption: Logical workflow for chiral HPLC method development.
Experimental Protocols
Standard Conditions & Preparation
-
Sample Preparation: Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in n-Hexane. Ensure the sample is fully dissolved and filtered through a 0.45 µm PTFE syringe filter.
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Detection Wavelength: 210 nm. This is chosen to maximize the signal for a compound with no strong chromophore.[3][4]
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min (for analytical 4.6 mm ID columns).
-
Injection Volume: 5 µL.
Protocol 1: Chiral Stationary Phase Screening
Objective: To identify the most promising CSP that shows any degree of enantiomeric separation. Polysaccharide-based immobilized columns are selected for their broad applicability and solvent robustness.[15][16]
Columns for Screening:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (All columns are 250 x 4.6 mm, 5 µm particle size)
Screening Mobile Phases:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (95:5, v/v)
Procedure:
-
Equilibrate the first column (e.g., CHIRALPAK® IA) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the 1.0 mg/mL racemic standard.
-
Run the analysis for approximately 15-20 minutes.
-
After the run, switch to Mobile Phase B. Re-equilibrate the column and inject the sample again.
-
Repeat steps 1-4 for each of the selected screening columns.
-
Analyze the resulting chromatograms for any peak splitting, which indicates enantioseparation. Calculate the retention factors (k), separation factor (α), and resolution (Rs) for any successful separations.
Protocol 2: Method Optimization
Objective: To improve the resolution and peak shape of the most promising separation identified during screening. This protocol assumes the CHIRALPAK® IA column with n-Hexane/IPA mobile phase showed the best initial results.
Procedure:
-
Optimize Alcohol Modifier Percentage:
-
Prepare mobile phases with varying percentages of IPA in n-Hexane: (99:1), (98:2), (95:5), (90:10), and (80:20).
-
Begin with the lowest IPA concentration (1%) and run the analysis.
-
Incrementally increase the IPA percentage, allowing the column to equilibrate at each new composition before injection.
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP.[13] Lowering the alcohol content generally increases retention time and often improves resolution, while higher concentrations decrease analysis time.[17]
-
-
Evaluate Alcohol Modifier Type:
-
If optimization with IPA is insufficient, switch the alcohol modifier.
-
Prepare a mobile phase of n-Hexane / Ethanol (98:2, v/v) and compare the results to the best IPA mobile phase.
-
Rationale: Different alcohols can alter the steric and electronic interactions between the analyte and the CSP, sometimes leading to dramatic changes in selectivity.[9]
-
-
Adjust Flow Rate and Temperature:
-
Using the best mobile phase composition, test lower flow rates (e.g., 0.8 mL/min and 0.5 mL/min).
-
Rationale: Lowering the flow rate can increase column efficiency and improve resolution for difficult separations.[18]
-
Test different column temperatures (e.g., 15 °C and 35 °C).
-
Rationale: Lower temperatures often enhance the strength of the transient interactions responsible for chiral recognition, thereby increasing resolution, though this can also lead to broader peaks.[17]
-
Results and Data Presentation
The following tables represent typical data obtained during a method development process as described above.
Table 1: Results from CSP Screening Protocol
| Column | Mobile Phase | tR1 (min) | tR2 (min) | α (Separation Factor) | Rs (Resolution) | Observations |
|---|---|---|---|---|---|---|
| CHIRALPAK® IA | Hex/IPA (90:10) | 6.82 | 7.95 | 1.21 | 2.15 | Promising baseline separation |
| CHIRALPAK® IA | Hex/EtOH (95:5) | 8.11 | 8.90 | 1.12 | 1.45 | Partial separation |
| CHIRALPAK® IB | Hex/IPA (90:10) | 5.40 | 5.40 | 1.00 | 0.00 | No separation |
| CHIRALPAK® IC | Hex/IPA (90:10) | 9.25 | 9.88 | 1.09 | 0.95 | Poor peak shape, co-elution |
Based on the screening data, CHIRALPAK® IA with a Hexane/IPA mobile phase was selected for optimization.
Table 2: Final Optimized Method Parameters and Performance
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Retention Time (Enantiomer 1) | 10.54 min |
| Retention Time (Enantiomer 2) | 12.81 min |
| Separation Factor (α) | 1.28 |
| Resolution (Rs) | 3.85 |
Conclusion
A robust and reliable normal-phase HPLC method was successfully developed for the baseline separation of this compound enantiomers. The systematic screening of polysaccharide-based CSPs identified CHIRALPAK® IA as the most effective stationary phase. Subsequent optimization of the mobile phase composition (n-Hexane/IPA ratio) and flow rate resulted in a final method with a resolution (Rs) of 3.85, exceeding the typical requirement for quantitative analysis. This application note provides a clear and scientifically grounded workflow that can be adapted for the chiral separation of other non-polar compounds. The principles outlined are consistent with established guidelines for analytical procedure validation, such as those described by the ICH.[19][20][21][22]
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]
- 6. Why is UV light used in HPLC? - Icon Scientific Inc. [iconsci.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.today [hplc.today]
- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ct-k.com [ct-k.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
Large-scale synthesis of 1-Bromo-2-ethylcyclohexane
An Application Note for the Scalable Synthesis of 1-Bromo-2-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate in organic and pharmaceutical chemistry. The featured protocol is based on the robust and economically viable reaction of 2-ethylcyclohexanol with hydrogen bromide, generated in situ from sodium bromide and sulfuric acid. This application note offers a detailed, step-by-step methodology optimized for scalability, safety, and reproducibility. It includes a thorough examination of the reaction mechanism, process workflow, critical safety protocols for handling hazardous reagents, and methods for purification and characterization of the final product.
Introduction and Strategic Overview
This compound (CAS No. 57756-02-2) is a valuable alkyl halide building block.[1][2] Its substituted cyclohexane framework is a common motif in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The successful transition from laboratory-scale synthesis to large-scale production presents significant challenges, primarily revolving around reaction control, thermal management, and process safety.
The chosen synthetic strategy involves the nucleophilic substitution of the hydroxyl group in 2-ethylcyclohexanol. While several reagents can effect this transformation, such as phosphorus tribromide (PBr₃) or the Appel reaction, the use of hydrobromic acid (HBr) is often favored for industrial applications due to its cost-effectiveness and high efficiency.[3][4] This protocol specifically utilizes the in situ generation of HBr from an alkali metal bromide salt (NaBr) and a strong, non-volatile acid (H₂SO₄), which is a well-established and reliable method.[5][6][7]
Reaction Mechanism: SN1 Pathway
The conversion of a secondary alcohol like 2-ethylcyclohexanol to its corresponding alkyl bromide using HBr and H₂SO₄ proceeds primarily through a Nucleophilic Substitution, First Order (Sₙ1) mechanism.
-
Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of 2-ethylcyclohexanol by the strong acid. This converts the poor leaving group (-OH) into an excellent leaving group, a neutral water molecule (-OH₂⁺). This is a rapid and reversible acid-base reaction.
-
Formation of a Carbocation: The protonated alcohol dissociates, losing the water molecule to form a secondary carbocation intermediate. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The bromide ion (Br⁻), a potent nucleophile, attacks the electrophilic carbocation. This step is fast and results in the formation of the final product, this compound.
Due to the formation of a planar carbocation intermediate, the bromide ion can attack from either face, typically resulting in a mixture of cis and trans diastereomers.
Caption: Figure 1: Sₙ1 Reaction Mechanism
Process Workflow and Methodology
The overall process can be segmented into four main stages: reaction, work-up, purification, and analysis.
Caption: Figure 2: Overall Synthesis Workflow
Materials and Equipment
| Reagent / Material | Grade | Supplier |
| 2-Ethylcyclohexanol | Reagent | Standard Chemical Supplier |
| Sodium Bromide (NaBr) | ACS | Standard Chemical Supplier |
| Sulfuric Acid (H₂SO₄), 98% | ACS | Standard Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS | Standard Chemical Supplier |
| Sodium Chloride (NaCl) | ACS | Standard Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Standard Chemical Supplier |
| Diethyl Ether or MTBE (for extraction) | ACS | Standard Chemical Supplier |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel.
-
Heating/cooling circulator.
-
Large separatory funnels.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE).
Detailed Synthesis Protocol
-
Reactor Setup: In a properly sized and vented jacketed reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge 2-ethylcyclohexanol (1.0 eq), sodium bromide (1.5 eq), and water (approx. 1 mL per gram of NaBr).
-
Cooling: Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) dropwise via an addition funnel. Crucially, maintain the internal temperature below 20 °C throughout the addition. This step is highly exothermic.[5][8]
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis until the starting alcohol is consumed.
-
Work-up - Quenching and Separation: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a significant amount of cold water and ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or MTBE (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
Water (to remove residual acid).
-
Saturated sodium bicarbonate solution (to neutralize remaining acid; caution, CO₂ evolution).
-
Saturated sodium chloride solution (brine, to break emulsions and begin drying).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the bulk solvent. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid.
Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Ethylcyclohexanol | C₈H₁₆O | 128.21 | ~178-180 | ~0.92 |
| This compound | C₈H₁₅Br | 191.11[1] | ~85-90 @ 15 mmHg | ~1.23 |
| Parameter | Value | Notes |
| Expected Yield | 75-85% | Based on starting alcohol |
| Appearance | Colorless Liquid | --- |
| Purity (by GC) | >97% | --- |
| Refractive Index | ~1.49 | At 20 °C |
Safety and Hazard Management
The large-scale execution of this protocol requires strict adherence to safety procedures due to the hazardous nature of the reagents.[8][9][10]
-
Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin and eye burns.[10] It reacts violently and exothermically with water. Always add acid to water/solution, never the other way around. [8] Work in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.[8]
-
Hydrogen Bromide (HBr): Generated in situ. HBr is a toxic and corrosive gas that can cause severe respiratory and skin irritation.[9][11] The reaction must be conducted in a well-ventilated fume hood to prevent inhalation.
-
This compound: The product is a combustible liquid, harmful if swallowed, and causes skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear:
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[9] Have spill kits containing appropriate neutralizers (e.g., sodium bicarbonate for acid spills) available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes.[10]
References
- 1. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. westlab.com.au [westlab.com.au]
- 9. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 12. envirotech.com [envirotech.com]
Application Notes and Protocols for 1-Bromo-2-ethylcyclohexane in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-bromo-2-ethylcyclohexane, a key intermediate in the construction of substituted cyclohexane frameworks. We delve into the critical role of stereochemistry in dictating reaction pathways and outcomes, with a particular focus on elimination, nucleophilic substitution, and organometallic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block. Detailed, field-proven protocols for key reactions are provided, underpinned by mechanistic insights to guide experimental design and optimization.
Introduction: The Strategic Importance of this compound
This compound is a secondary alkyl halide whose reactivity is profoundly influenced by the conformational dynamics of its cyclohexane ring and the stereochemical relationship between the bromine and ethyl substituents. The constrained nature of the cyclohexane chair conformation imposes strict geometric requirements on many reaction transition states, making this substrate an excellent model for studying and exploiting stereoelectronic effects in organic synthesis.
The cis and trans diastereomers of this compound exhibit distinct chemical behaviors, a factor that must be at the forefront of any synthetic planning. The bulky ethyl group, like most non-hydrogen substituents on a cyclohexane ring, has a strong preference for the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. This conformational preference is the linchpin to understanding and predicting the outcomes of its reactions.
Foundational Principles: Conformational Analysis
The chair conformation of cyclohexane is the most stable arrangement, and substituents can occupy either axial or equatorial positions. For this compound, the large ethyl group will predominantly occupy an equatorial position. This dictates the preferred orientation of the bromine atom in both the cis and trans isomers.
-
trans-1-Bromo-2-ethylcyclohexane: In its most stable chair conformation, both the ethyl group and the bromine atom are in equatorial positions. To bring the bromine into an axial position required for certain reactions, the ring must flip to a much less stable conformation.
-
cis-1-Bromo-2-ethylcyclohexane: In the most stable conformation, the ethyl group is equatorial, which forces the bromine atom into an axial position.
This fundamental difference in the ground-state conformations of the two isomers is the primary determinant of their differing reactivity, particularly in elimination reactions.
Application in Elimination Reactions (E2): A Study in Stereoselectivity
Bimolecular elimination (E2) reactions are a cornerstone of alkene synthesis. The reaction proceeds through a concerted mechanism that requires a specific anti-periplanar geometry between the departing hydrogen and the leaving group. In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions (trans-diaxial).[1][2]
This stringent stereochemical requirement leads to different major products from the cis and trans isomers of this compound when treated with a strong, non-nucleophilic base.[2][3]
Stereochemical Outcome and Mechanistic Rationale
-
cis-1-Bromo-2-ethylcyclohexane: In its preferred conformation, the bromine atom is axial. There are two adjacent (β) carbons bearing hydrogens. The hydrogen on the same carbon as the ethyl group can be axial and anti-periplanar to the bromine. The hydrogen on the other adjacent carbon can also be axial and anti-periplanar. Elimination of the hydrogen from the more substituted carbon (C1, bearing the ethyl group) leads to the more thermodynamically stable, Zaitsev product.[2] Thus, the major product is 1-ethylcyclohexene .[1][2]
-
trans-1-Bromo-2-ethylcyclohexane: The bromine is in the equatorial position in the most stable conformation. For an E2 reaction to occur, the ring must flip to a less stable conformation where the bromine becomes axial. In this conformation, the large ethyl group is also forced into an axial position, which is energetically unfavorable. Crucially, in this ring-flipped conformation, only the hydrogen on the C6 carbon can achieve an axial orientation that is anti-periplanar to the axial bromine. The hydrogen on the C2 carbon (bearing the ethyl group) is equatorial. Consequently, the base can only abstract the axial hydrogen from C6, leading exclusively to the less substituted Hofmann product, 3-ethylcyclohexene .[1][2]
The differing outcomes of the E2 elimination for the cis and trans isomers are a classic illustration of stereoelectronic control in organic reactions.
Diagram: E2 Elimination Pathways
Caption: Stereochemical control in the E2 elimination of this compound isomers.
Experimental Protocol: E2 Elimination of cis-1-Bromo-2-ethylcyclohexane
Objective: To synthesize 1-ethylcyclohexene via E2 elimination.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| cis-1-Bromo-2-ethylcyclohexane | 191.11 | 5.0 g | 0.026 |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.1 g | 0.031 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) followed by the careful addition of sodium ethoxide (2.1 g). Stir until the sodium ethoxide is fully dissolved.
-
Addition of Substrate: Add cis-1-bromo-2-ethylcyclohexane (5.0 g) to the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to neutralize any remaining base, followed by a final wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure 1-ethylcyclohexene.
Application in Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into the corresponding Grignard reagent, 2-ethylcyclohexylmagnesium bromide. This transformation inverts the polarity at the carbon atom bonded to the bromine, turning it from an electrophilic center into a potent nucleophile.[4][5] This "umpolung" opens up a vast array of possibilities for carbon-carbon bond formation.
Causality in Experimental Design
The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[4] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent.[4]
Initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the magnesium turnings.[4] Activation is often achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
Diagram: Grignard Reagent Formation and Reaction
Caption: General workflow for the formation and reaction of a Grignard reagent.
Experimental Protocol: Synthesis of 2-Ethylcyclohexanecarboxylic Acid
Objective: To prepare 2-ethylcyclohexanecarboxylic acid via carboxylation of the Grignard reagent.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 191.11 | 5.0 g | 0.026 |
| Magnesium Turnings | 24.31 | 0.7 g | 0.029 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - |
| Iodine (I₂) | 253.81 | 1 small crystal | - |
| Dry Ice (solid CO₂) | 44.01 | Excess | - |
| 6 M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Preparation: Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.
-
Grignard Formation: Place the magnesium turnings (0.7 g) and a small crystal of iodine in the flask. Add 10 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of this compound (5.0 g) in 30 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 2-3 mL) of the bromide solution to the magnesium suspension. The disappearance of the iodine color and the onset of gentle reflux indicate that the reaction has started. If it does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. In a separate beaker, crush an excess of dry ice. Cautiously and in small portions, pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.
-
Work-up: Allow the excess CO₂ to sublime. Slowly add 6 M HCl until the aqueous layer is acidic (test with pH paper) and all the magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-ethylcyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.
Application in Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)
As a secondary alkyl halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways. The preferred mechanism is highly dependent on the reaction conditions.
-
Sₙ2 Conditions: A strong, typically anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻) and a polar aprotic solvent (e.g., acetone, DMSO, DMF) will favor the Sₙ2 mechanism. This pathway proceeds with an inversion of stereochemistry at the reaction center.
-
Sₙ1 Conditions: A weak nucleophile that is also the solvent (solvolysis), such as water or an alcohol, and a polar protic solvent will favor the Sₙ1 mechanism. This pathway proceeds through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
Experimental Protocol: Sₙ2 Synthesis of 1-Azido-2-ethylcyclohexane
Objective: To synthesize 1-azido-2-ethylcyclohexane via an Sₙ2 reaction.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 191.11 | 4.0 g | 0.021 |
| Sodium Azide (NaN₃) | 65.01 | 2.0 g | 0.031 |
| Dimethylformamide (DMF) | 73.09 | 40 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium azide (2.0 g) in dimethylformamide (40 mL). Add this compound (4.0 g).
-
Reaction: Heat the mixture to 60-70 °C with stirring. Monitor the reaction by TLC. The reaction is generally complete in 6-12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into 200 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove DMF, followed by a final wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (azides can be thermally unstable).
-
Purification: The crude product should be used directly in subsequent steps or purified with extreme caution by vacuum distillation.
Conclusion
This compound is a synthetically valuable substrate whose reactivity is a clear and instructive demonstration of stereoelectronic principles. The predictable, yet divergent, pathways of its cis and trans isomers in elimination reactions highlight the importance of conformational analysis in synthetic design. Furthermore, its utility as a precursor for Grignard reagents and as a substrate in nucleophilic substitution reactions makes it a versatile tool for introducing the 2-ethylcyclohexyl moiety into a wide range of target molecules. The protocols detailed herein provide a robust starting point for the practical application of this important synthetic intermediate.
References
Application Notes and Protocols for 1-Bromo-2-ethylcyclohexane in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 2-Ethylcyclohexyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The 2-ethylcyclohexyl group, a saturated carbocyclic scaffold, offers a unique combination of lipophilicity, steric bulk, and conformational rigidity that can be strategically employed to enhance the pharmacological properties of active pharmaceutical ingredients (APIs). As a readily accessible precursor, 1-bromo-2-ethylcyclohexane emerges as a versatile building block for introducing this valuable moiety into nascent drug candidates. Its utility spans from the synthesis of key intermediates to the direct alkylation of complex heterocyclic cores.
This technical guide provides an in-depth exploration of this compound as a precursor in pharmaceutical synthesis. We will delve into its application in the preparation of crucial intermediates, such as 2-ethylcyclohexylamine, and discuss its potential role in the synthesis of advanced pharmaceutical scaffolds, including those found in Janus Kinase (JAK) inhibitors and Bcl-2 family protein modulators. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers a robust framework for their synthetic endeavors.
Core Applications: Synthesis of Key Pharmaceutical Intermediates
The primary utility of this compound in a pharmaceutical context lies in its conversion to more functionalized intermediates. The carbon-bromine bond serves as a reactive handle for a variety of transformations, most notably nucleophilic substitution and organometallic reactions.
Synthesis of 2-Ethylcyclohexylamine: A Gateway to Bioactive Molecules
2-Ethylcyclohexylamine is a critical intermediate, with its structural motif appearing in a number of pharmacologically active compounds.[1] The synthesis of this amine from this compound can be efficiently achieved via a two-step sequence involving an azide intermediate, which provides a clean and high-yielding route compared to direct amination.
Workflow for the Synthesis of 2-Ethylcyclohexylamine
Caption: Synthesis of 2-Ethylcyclohexylamine from this compound.
Experimental Protocol: Synthesis of 2-Ethylcyclohexylamine
Step 1: Synthesis of 2-Azido-1-ethylcyclohexane
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 52.3 mmol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (5.10 g, 78.5 mmol) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-azido-1-ethylcyclohexane. This intermediate is typically used in the next step without further purification.
Step 2: Reduction to 2-Ethylcyclohexylamine
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (2.98 g, 78.5 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude 2-azido-1-ethylcyclohexane from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water (3 mL), 15% aqueous sodium hydroxide (3 mL), and water (9 mL) at 0 °C. Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure 2-ethylcyclohexylamine.
| Intermediate/Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| 2-Azido-1-ethylcyclohexane | 153.24 | >90 (crude) | IR (neat): ν ~2100 cm⁻¹ (azide stretch) |
| 2-Ethylcyclohexylamine | 127.24 | 75-85 (over two steps) | ¹H NMR (CDCl₃): consistent with structure; Mass Spec: [M+H]⁺ = 128.14 |
Grignard Reagent Formation and Application in C-C Bond Formation
The formation of a Grignard reagent from this compound opens up possibilities for carbon-carbon bond formation, a cornerstone of complex molecule synthesis. This organometallic intermediate can react with various electrophiles, such as aldehydes, ketones, and esters, to introduce the 2-ethylcyclohexyl moiety.
Experimental Protocol: Formation of (2-Ethylcyclohexyl)magnesium Bromide
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.53 g, 63.0 mmol).
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion (approx. 1 mL) of a solution of this compound (10.0 g, 52.3 mmol) in 100 mL of anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution of (2-ethylcyclohexyl)magnesium bromide is ready for use in subsequent reactions.
Advanced Applications in Pharmaceutical Scaffolds
The 2-ethylcyclohexyl moiety has been identified in several classes of investigational drugs, highlighting its importance in modulating biological activity.
Potential Application in the Synthesis of JAK Inhibitors
Janus Kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. Some novel JAK3 inhibitors feature a substituted cyclohexylamine moiety.[1] The previously synthesized 2-ethylcyclohexylamine could potentially be incorporated into such scaffolds.
Conceptual Synthetic Pathway for a JAK Inhibitor Intermediate
Caption: Conceptual pathway for incorporating 2-ethylcyclohexylamine into a JAK inhibitor scaffold.
This conceptual pathway illustrates how 2-ethylcyclohexylamine, derived from this compound, can act as a nucleophile in an SNAr reaction with a suitable heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Potential Role in the Development of Bcl-2 Inhibitors
The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibitors are a promising class of anti-cancer agents. Some patented Bcl-2 inhibitors contain a 2-ethylcyclohexyl group.[2] this compound could be utilized in the synthesis of such compounds through a nucleophilic substitution reaction with a suitable amine-containing scaffold.
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable and versatile precursor for the introduction of the 2-ethylcyclohexyl moiety into pharmaceutical compounds. Through straightforward chemical transformations, it can be converted into key intermediates such as 2-ethylcyclohexylamine, which in turn can be incorporated into complex and biologically active scaffolds. The protocols and conceptual pathways presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for exploring the full potential of this important building block in the pursuit of novel therapeutics.
References
Application Note & Protocol: Strategic Williamson Ether Synthesis of 1-Ethoxy-2-ethylcyclohexane from a Sterically Hindered Secondary Halide
Abstract
The Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of ethers.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis to a challenging substrate: 1-Bromo-2-ethylcyclohexane. As a sterically hindered secondary alkyl halide, this substrate presents a classic case of competing S(_N)2 (substitution) and E2 (elimination) pathways.[3][4][5] This guide will dissect the mechanistic intricacies, provide a field-proven experimental protocol designed to favor etherification, and detail methods for the characterization and purification of the target ether, 1-ethoxy-2-ethylcyclohexane.
Introduction: Navigating the S(_N)2/E2 Competition
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][6] The reaction classically involves the nucleophilic substitution (S(N)2) of an alkyl halide by an alkoxide ion.[6][7] While the reaction is highly efficient for primary alkyl halides, its application to secondary halides is often complicated by a competing bimolecular elimination (E2) reaction, which is also promoted by the strongly basic nature of the alkoxide.[3]
The substrate, this compound, is a secondary alkyl halide. The steric bulk of the cyclohexane ring, further increased by the adjacent ethyl group, significantly hinders the backside attack required for the S(_N)2 mechanism.[3][8] Consequently, the alkoxide can more readily act as a base, abstracting a proton from a beta-carbon and leading to the formation of an alkene byproduct. This guide presents a protocol optimized to maximize the yield of the desired ether product, 1-ethoxy-2-ethylcyclohexane, by carefully controlling reaction parameters.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of this compound with an alkoxide, such as sodium ethoxide, can proceed via two competing pathways as illustrated below.
Diagram: Competing S(_N)2 and E2 Pathways
Caption: S(_N)2 vs. E2 pathways for this compound.
-
S(_N)2 Pathway (Desired): The ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine. This is a concerted, one-step mechanism that results in the inversion of stereochemistry at the reaction center and the formation of the ether.[6][9]
-
E2 Pathway (Side Reaction): The ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This leads to the formation of a double bond and the elimination of HBr, yielding 1-ethylcyclohexene as the major elimination product according to Zaitsev's rule.[10][11]
To favor the S(_N)2 pathway, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is employed.[12] Unlike protic solvents (e.g., ethanol), DMSO solvates the cation (Na(\textsuperscript{+})) but not the anion (EtO(\textsuperscript{-})), leaving a "naked," highly nucleophilic alkoxide that is more likely to attack the electrophilic carbon rather than abstract a proton.[13]
Experimental Protocol
This protocol details the synthesis of 1-ethoxy-2-ethylcyclohexane. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (mixture of isomers) | >97% | Sigma-Aldrich | Store under inert gas. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Highly reactive with water. |
| Anhydrous Ethanol (EtOH) | >99.5% | Fisher Scientific | Store over molecular sieves. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | >99.9% | Sigma-Aldrich | Store over molecular sieves. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | - | For washing. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO(_4)) | ACS Grade | - | For drying. |
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide Solution (in situ)
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 30 mL of anhydrous DMSO.
-
Carefully add 0.53 g (22 mmol, 1.1 eq) of sodium hydride (60% dispersion in mineral oil) to the flask under a gentle stream of nitrogen.
-
Slowly add 1.28 mL (22 mmol, 1.1 eq) of anhydrous ethanol dropwise via syringe over 10 minutes. Hydrogen gas will evolve; ensure adequate ventilation.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide solution.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared sodium ethoxide solution, add 3.82 g (20 mmol, 1.0 eq) of this compound dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C using a heating mantle and stir for 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The starting material should be consumed over time.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product will be a mixture of the desired ether and the elimination byproduct.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of 100% hexane to 2% ethyl acetate in hexane to separate the less polar alkene from the slightly more polar ether product.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of 1-ethoxy-2-ethylcyclohexane.
Expected Results and Characterization
The yield of the desired ether, 1-ethoxy-2-ethylcyclohexane, is expected to be moderate (40-60%) due to the competing elimination reaction. The major byproduct will be 1-ethylcyclohexene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the ratio of ether to alkene in the crude product and to confirm the molecular weight of the products.
-
1-Ethoxy-2-ethylcyclohexane: Expected M/Z = 156.27
-
1-Ethylcyclohexene: Expected M/Z = 110.20
-
-
(\textsuperscript{1})H and (\textsuperscript{13})C NMR Spectroscopy: To confirm the structure of the purified ether. Key signals for 1-ethoxy-2-ethylcyclohexane would include the ethoxy group protons (a triplet and a quartet) and the characteristic signals for the substituted cyclohexane ring.
-
Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage (strong absorption around 1050-1150 cm(\textsuperscript{-1})) and the absence of O-H and C=C stretches in the purified product.
Conclusion and Field-Proven Insights
The Williamson ether synthesis of 1-ethoxy-2-ethylcyclohexane is a challenging yet illustrative example of the competition between S(_N)2 and E2 pathways. While elimination cannot be completely suppressed, the protocol provided in this application note is designed to favor the desired substitution reaction through the strategic choice of a polar aprotic solvent and controlled temperature. For researchers facing similar sterically hindered systems, this guide provides a robust starting point for optimization and synthesis. Careful monitoring and purification are paramount to isolating the target ether in acceptable yield and purity.
References
- 1. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tailoredread.com [tailoredread.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. reddit.com [reddit.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. ck12.org [ck12.org]
- 11. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Stereocontrolled Reactions of 1-Bromo-2-ethylcyclohexane
Abstract
This technical guide provides a detailed exploration of the experimental setups for reactions involving cis- and trans-1-bromo-2-ethylcyclohexane. As a secondary alkyl halide on a cyclohexane ring, this substrate serves as an exemplary model for investigating the competition between bimolecular elimination (E2) and nucleophilic substitution (SN2) pathways. The primary focus of this document is to elucidate the profound impact of stereochemistry on reaction outcomes, particularly the stringent geometric requirements of the E2 mechanism. We present field-proven protocols for stereoselective elimination reactions, explain the causal relationships behind reagent and condition selection, and offer methodologies for product analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to master the practical and theoretical aspects of these foundational organic reactions.
Introduction: The Significance of 1-Bromo-2-ethylcyclohexane
This compound is a substituted cycloalkyl halide that, while not a blockbuster pharmaceutical intermediate itself, provides an invaluable platform for studying fundamental reaction mechanisms. Its rigid, chair-like conformations lock substituents into specific spatial arrangements, making it a powerful tool for demonstrating the stereoelectronic requirements of concerted reactions.
The critical feature of this molecule is the existence of two diastereomers: cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexane. In the cis isomer, the bromine and ethyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.[1] As we will demonstrate, this seemingly minor difference dictates which elimination product is formed, providing a clear and predictable illustration of stereocontrol in organic synthesis.
Key Chemical Properties:
-
Molecular Formula: C₈H₁₅Br[2]
-
Molecular Weight: 191.11 g/mol [2]
-
Classification: Secondary (2°) Alkyl Halide
Understanding the reactivity of this system allows chemists to predict and control the formation of specific alkene isomers, a crucial skill in the synthesis of complex molecules where precise double bond placement is paramount.
Core Principles: E2 Elimination vs. SN2 Substitution
For a secondary alkyl halide like this compound, the primary competing pathways when treated with a nucleophile/base are E2 and SN2.[3][4] The choice between these pathways is governed by several factors.
-
Strength of the Nucleophile/Base: Strong bases, such as alkoxides (RO⁻) and hydroxide (OH⁻), strongly favor the E2 pathway.[4][5] Good nucleophiles that are weaker bases (e.g., I⁻, RS⁻, N₃⁻) tend to favor the SN2 pathway.[4][6]
-
Steric Hindrance: Bulky bases, like potassium tert-butoxide (t-BuOK), dramatically favor E2 elimination because their size impedes the backside attack required for an SN2 reaction.[5]
-
Solvent: Polar aprotic solvents (e.g., DMSO, acetone) can enhance the rate of SN2 reactions.[6][7] However, the use of a strong base will typically force the reaction down the E2 pathway regardless of the solvent.[6]
-
Temperature: Higher temperatures provide the necessary energy for elimination reactions and thus favor E1 and E2 pathways over their substitution counterparts.[7]
The Decisive Factor: E2 Stereochemistry
The E2 reaction is a concerted, single-step mechanism where a base removes a proton from a carbon adjacent (β-carbon) to the leaving group, and the leaving group departs simultaneously to form a double bond.[8][9] This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be anti-periplanar .[10][11] In cyclohexane systems, this translates to a requirement that both the leaving group (bromine) and a β-hydrogen must be in axial positions .[1][12] This geometric constraint is the key to understanding the divergent reactivity of the cis and trans isomers of this compound.
Application Protocol 1: Stereoselective E2 Dehydrobromination
This protocol details the base-induced elimination of HBr from both cis- and trans-1-bromo-2-ethylcyclohexane. The experiment is designed to yield two different alkene products, demonstrating the principle of stereocontrol.
Mechanistic Rationale & Expected Outcomes
-
trans-1-Bromo-2-ethylcyclohexane: For the bromine to be in an axial position (required for E2), the large ethyl group can reside in the more stable equatorial position. In this conformation, a β-hydrogen on carbon 2 is also axial and therefore anti-periplanar to the bromine. However, elimination involving this hydrogen is disfavored. The key is the β-hydrogen on carbon 6, which can also be axial. Base abstraction of the axial β-hydrogen on C6 leads to the formation of the more substituted, thermodynamically stable alkene, 1-ethylcyclohexene (Zaitsev's product).[1][10]
-
cis-1-Bromo-2-ethylcyclohexane: For the bromine to be axial, the cis-oriented ethyl group must also be in an axial position, which is a high-energy conformation. The more stable conformation places the large ethyl group equatorially, forcing the bromine into an equatorial position. An E2 reaction cannot occur from this low-energy state. The molecule must first flip to the higher-energy diaxial conformation.[12] In this conformation, the only available anti-periplanar β-hydrogen is on carbon 6. Abstraction of this hydrogen leads exclusively to the less substituted alkene, 3-ethylcyclohexene (a Hofmann-like product).[10]
The diagram below illustrates the required chair conformations for the E2 elimination of each isomer.
Caption: Required anti-periplanar conformations for E2 elimination.
Detailed Experimental Protocol
This protocol should be performed in parallel for both the cis and trans isomers to compare the results directly.
Materials & Reagents:
-
cis- or trans-1-bromo-2-ethylcyclohexane (1.91 g, 10 mmol)
-
Potassium hydroxide (KOH) (1.5 g, ~27 mmol)[13]
-
Ethanol (95%), 20 mL
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Diethyl ether (or other extraction solvent), ~50 mL
-
Saturated sodium bicarbonate solution, ~20 mL
-
Brine (saturated NaCl solution), ~20 mL
-
Anhydrous magnesium sulfate (MgSO₄)
-
Simple distillation apparatus or rotary evaporator
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the flask, add 1.5 g of solid potassium hydroxide and 20 mL of 95% ethanol. Stir the mixture to dissolve the KOH, creating a solution of potassium ethoxide, a strong base.
-
Substrate Addition: Add 1.91 g (10 mmol) of the this compound isomer to the flask.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for 60-90 minutes.[14]
-
Workup - Quenching: Allow the reaction to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with two 25 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator or by simple distillation.
-
Product Analysis: The resulting crude liquid product should be analyzed to determine its composition.
Product Characterization
The primary method for distinguishing the product isomers is spectroscopic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to separate the product isomers and confirm their molecular weight (m/z = 110.2). The retention times will differ for 1-ethylcyclohexene and 3-ethylcyclohexene.
-
¹H NMR Spectroscopy: The most telling signals will be those of the vinylic protons.
-
1-Ethylcyclohexene: Will show a single vinylic proton as a triplet around δ 5.4-5.6 ppm.
-
3-Ethylcyclohexene: Will show two distinct vinylic protons as multiplets around δ 5.6-5.8 ppm.
-
-
¹³C NMR Spectroscopy: The number and chemical shifts of the sp² hybridized carbons will be diagnostic.
-
1-Ethylcyclohexene: Two signals around δ 138 ppm and δ 122 ppm.
-
3-Ethylcyclohexene: Two signals around δ 127 ppm and δ 128 ppm.
-
The workflow for this experiment is summarized in the diagram below.
Caption: General experimental workflow for E2 dehydrobromination.
Considerations for SN2 Reactions
While strong, hindered bases favor E2, achieving an SN2 reaction on a secondary cycloalkyl halide is challenging but possible under specific conditions.
To favor the SN2 pathway:
-
Nucleophile: Use a strong, non-basic nucleophile. Examples include sodium iodide (NaI) in acetone (Finkelstein reaction), sodium azide (NaN₃), or sodium cyanide (NaCN).[6]
-
Solvent: A polar aprotic solvent like acetone, DMF, or DMSO is crucial. These solvents solvate the cation but leave the anion nucleophile "naked" and highly reactive.[6][7]
-
Temperature: Keep the temperature low. Heat favors elimination.[7]
An SN2 reaction on either cis- or trans-1-bromo-2-ethylcyclohexane with a nucleophile (e.g., N₃⁻) would proceed via backside attack, resulting in an inversion of stereochemistry at the carbon center.[15] For example, reacting trans-(1R,2R)-1-bromo-2-ethylcyclohexane would yield cis-(1S,2R)-1-azido-2-ethylcyclohexane. However, competing E2 elimination will almost always be a significant side reaction.[3]
Data Summary Table
The following table summarizes the expected conditions and outcomes for the reactions discussed.
| Parameter | E2 Elimination (Protocol 1) | SN2 Substitution (Proposed) |
| Substrate Isomer | cis or trans | cis or trans |
| Reagent | Potassium Ethoxide (from KOH/EtOH) | Sodium Azide (NaN₃) |
| Reagent Type | Strong, hindered base | Strong nucleophile, weaker base |
| Solvent | Ethanol (Polar Protic) | DMSO (Polar Aprotic) |
| Temperature | Reflux (~78 °C) | Room Temperature (~25 °C) |
| Mechanism | E2 (Anti-periplanar) | SN2 (Backside attack) |
| Major Product (trans isomer) | 1-Ethylcyclohexene (Zaitsev) | Product with inverted stereochemistry |
| Major Product (cis isomer) | 3-Ethylcyclohexene (Hofmann) | Product with inverted stereochemistry |
| Key Side Reaction | None (highly favored) | E2 Elimination |
Safety and Handling
All experiments must be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
This compound: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding direct contact.
-
Ethanol & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.
-
Sodium Azide (if used): Highly toxic. Can form explosive heavy metal azides. Contact with acid releases highly toxic hydrazoic acid gas.
Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[16][17][18][19]
References
- 1. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 2. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... | Study Prep in Pearson+ [pearson.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. homework.study.com [homework.study.com]
- 11. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support center for the synthesis of 1-bromo-2-ethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of each, and provide actionable protocols based on established chemical principles.
FAQs: Foundational Concepts in this compound Synthesis
This section addresses fundamental questions regarding the synthesis to provide a solid theoretical grounding.
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for synthesizing this compound, each with distinct advantages and challenges:
-
Free-Radical Bromination of Ethylcyclohexane: This method involves the substitution of a hydrogen atom on the ethylcyclohexane ring with a bromine atom. The reaction is typically initiated by UV light or a chemical radical initiator.[1] While it uses a readily available starting material, the primary challenge is controlling the regioselectivity, as multiple isomers can be formed.
-
Hydrobromination of an Ethylcyclohexene Isomer: This is an electrophilic or radical addition reaction where hydrogen bromide (HBr) is added across the double bond of an ethylcyclohexene.[2] The key to obtaining the desired 1-bromo-2-ethyl isomer is starting with the correct alkene (1-ethylcyclohexene) and controlling the reaction conditions to favor anti-Markovnikov addition.[3][4]
Q2: Can you explain the mechanism of free-radical bromination for this synthesis?
The free-radical bromination of an alkane like ethylcyclohexane proceeds via a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[5]
-
Initiation: The process begins when the bromine molecule (Br₂) undergoes homolytic cleavage (bond breaking where each atom retains one electron) under UV light or heat to form two highly reactive bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from ethylcyclohexane to form hydrogen bromide (HBr) and an ethylcyclohexyl radical. This radical then reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain.[6]
-
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals forming Br₂, or an ethylcyclohexyl radical combining with a bromine radical.[5]
The selectivity of this reaction is governed by the stability of the radical intermediate. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.[7] Therefore, bromination preferentially occurs at the carbon atom that forms the most stable radical.
References
- 1. brainly.com [brainly.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. chemistry.ucr.edu [chemistry.ucr.edu]
- 7. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Common side products in the synthesis of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support center for the synthesis of 1-Bromo-2-ethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of side product formation and provide actionable troubleshooting strategies and detailed protocols to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction of ethylcyclohexane with Br₂ and UV light yields a complex mixture of isomers instead of the desired this compound. Why is this happening and how can I improve selectivity?
Answer:
This is a classic issue of selectivity in free-radical halogenation. The reaction proceeds via a radical chain mechanism, and the initial hydrogen abstraction by a bromine radical can occur at multiple positions on the ethylcyclohexane molecule.[1][2] The distribution of products is determined by the relative stability of the resulting carbon radicals.
Causality:
-
Radical Stability: Carbon radical stability follows the order: tertiary > secondary > primary. In ethylcyclohexane, abstraction of a hydrogen atom can form one tertiary radical (at C1), several secondary radicals (on the cyclohexane ring and the ethyl chain), and a primary radical (at the terminus of theethyl group).
-
Statistical Probability: There are more secondary hydrogens available for abstraction than the single tertiary hydrogen.
Therefore, while the tertiary radical leading to 1-Bromo-1-ethylcyclohexane is favored thermodynamically, the reaction's lack of high selectivity and the statistical abundance of other hydrogens result in a mixture of constitutional isomers, including this compound, 1-bromo-3-ethylcyclohexane, 1-bromo-4-ethylcyclohexane, and 1-bromo-1-ethylcyclohexane.
Troubleshooting & Optimization:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can slightly increase the selectivity for the most stable tertiary radical, but it will not eliminate the formation of other isomers.
-
Alternative Reagents: For greater selectivity, consider using N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a low, constant concentration of Br₂, which can favor abstraction at the most reactive site.
-
Strategic Synthesis: Free-radical bromination is generally a poor choice for synthesizing a specific isomer like this compound due to the inherent lack of regioselectivity. A more controlled, two-step synthesis is highly recommended (see FAQ 1).
Question 2: I'm synthesizing this compound from 2-ethylcyclohexanol and HBr, but my primary side products are 1-ethylcyclohexene and 3-ethylcyclohexene. How can I minimize these elimination products?
Answer:
The reaction of a secondary alcohol like 2-ethylcyclohexanol with HBr proceeds through a competitive mechanism involving both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) pathways.[3][4] The formation of alkenes is a direct result of the E1 and E2 pathways.
Causality:
-
E2 Mechanism: This pathway is promoted by strong bases and requires an anti-periplanar arrangement between the proton to be removed and the leaving group (in this case, protonated hydroxyl group, -OH₂⁺). The stereochemistry of your starting 2-ethylcyclohexanol (cis vs. trans) will dictate which hydrogens are available for anti-periplanar elimination, influencing the ratio of 1-ethylcyclohexene to 3-ethylcyclohexene formed.[5][6][7]
-
E1 Mechanism: This pathway proceeds through a carbocation intermediate, the same intermediate as the Sₙ1 reaction. Once the carbocation is formed, a weak base (like water or another alcohol molecule) can abstract a proton from an adjacent carbon to form a double bond.
-
Temperature: Higher temperatures favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (more molecules are formed).[3]
Troubleshooting & Optimization:
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will kinetically favor the substitution pathway over elimination.
-
Use an Alternative Reagent: Instead of HBr, consider using reagents that are less prone to inducing elimination and do not involve strongly acidic conditions. Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding halide under milder conditions that strongly favor Sₙ2-like mechanisms, thus minimizing both elimination and carbocation rearrangements.[8]
Question 3: During the addition of HBr to 1-ethylcyclohexene, I obtained a significant amount of 1-Bromo-1-ethylcyclohexane. How do I synthesize the desired this compound?
Answer:
The side product you are observing, 1-Bromo-1-ethylcyclohexane, is the result of a standard electrophilic addition following Markovnikov's rule.[9][10]
Causality:
-
Markovnikov's Rule: In the electrophilic addition of HBr to an unsymmetrical alkene, the proton (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. For 1-ethylcyclohexene, the proton adds to C2, forming a stable tertiary carbocation at C1. The bromide ion (Br⁻) then attacks this carbocation, yielding 1-Bromo-1-ethylcyclohexane.[10]
Troubleshooting & Optimization:
-
Induce Anti-Markovnikov Addition: To obtain the desired this compound, you must employ conditions that favor anti-Markovnikov addition. This is achieved by performing the reaction in the presence of peroxides (e.g., benzoyl peroxide or AIBN) and often with UV light.[11][12] This changes the reaction mechanism from an ionic electrophilic addition to a free-radical addition. The bromine radical adds first to the less substituted carbon (C2) to generate the more stable tertiary carbon radical at C1, which then abstracts a hydrogen atom from HBr to give the final product.
Reaction Mechanism: Markovnikov vs. Anti-Markovnikov Addition
Caption: Control of regioselectivity in HBr addition.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their pros and cons?
A1: There are three main strategies, each with distinct advantages and disadvantages. The choice of route depends on the available starting materials and the desired purity of the final product.
| Synthesis Route | Starting Material | Mechanism | Common Side Products | Pros | Cons |
| Route 1: Radical Halogenation | Ethylcyclohexane | Free Radical Chain[2] | Isomeric bromides (1-bromo-1-ethyl, 1-bromo-3-ethyl, etc.), polybrominated compounds. | Utilizes an inexpensive and readily available alkane. | Very poor regioselectivity, leading to a complex product mixture that is difficult to separate. |
| Route 2: From Alcohol | 2-Ethylcyclohexanol | Sₙ1/Sₙ2/E1/E2[3] | Alkenes (1-ethylcyclohexene, 3-ethylcyclohexene), rearrangement products (if Sₙ1/E1). | Good starting point if the specific stereoisomer of the alcohol is available. | Prone to elimination side reactions, especially at higher temperatures. Risk of carbocation rearrangements. |
| Route 3: Alkene Addition | 1-Ethylcyclohexene | Free Radical Addition[11] | Small amounts of Markovnikov product (1-bromo-1-ethylcyclohexane). | Excellent regioselectivity for the desired product when peroxides are used. High yield. | Requires the alkene starting material, which may need to be synthesized first. |
Q2: How does the stereochemistry of the starting material affect the product distribution?
A2: Stereochemistry is particularly critical when starting from 2-ethylcyclohexanol or when performing elimination reactions on this compound itself. For an E2 elimination to occur, the hydrogen being removed and the bromine leaving group must be in an anti-periplanar (180° dihedral angle) conformation.[13] This is most easily achieved when both groups are in axial positions in the chair conformation of the cyclohexane ring.[6]
-
cis-1-Bromo-2-ethylcyclohexane: Can more readily achieve a conformation where the bromine and a hydrogen on the adjacent carbon are both axial, typically leading to the more substituted (Zaitsev) product, 1-ethylcyclohexene.[5]
-
trans-1-Bromo-2-ethylcyclohexane: In its most stable chair conformation, if the bulky ethyl group is equatorial, the bromine will also be equatorial. A ring flip is required to place the bromine in an axial position, which may force the ethyl group into a less favorable axial position. This conformational strain and the availability of anti-periplanar hydrogens can lead to the formation of the less substituted (Hofmann) product, 3-ethylcyclohexene, as the major product.[5][14]
E2 Elimination Pathway Dependence on Stereochemistry
Caption: Different stereoisomers lead to different major elimination products.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via Anti-Markovnikov Addition
This protocol is designed to maximize the yield of the target compound by ensuring a free-radical addition mechanism.
Materials:
-
1-Ethylcyclohexene
-
Hydrobromic acid (48% in acetic acid or as a solution in a suitable solvent)
-
Benzoyl peroxide (or another radical initiator like AIBN)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagents: Dissolve 1-ethylcyclohexene in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Initiator: Add a catalytic amount (1-2 mol%) of benzoyl peroxide to the cooled solution.
-
HBr Addition: Slowly add the hydrobromic acid solution dropwise via the dropping funnel over 30-60 minutes while stirring vigorously. Maintain the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography to remove any unreacted starting material and residual Markovnikov product.
Protocol 2: Purification of this compound from Isomeric Side Products
This protocol details the separation of the desired product from closely related isomers using column chromatography.
Materials:
-
Crude product mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel slurry in 100% hexane and carefully pack the chromatography column to create a uniform stationary phase.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of hexane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexane. Alkyl halides are relatively nonpolar and will move down the column. Isomers often have slightly different polarities, allowing for separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC or GC to determine their composition. The different isomers should elute at slightly different times.
-
Gradient (Optional): If separation with 100% hexane is poor, a very shallow gradient of ethyl acetate in hexane (e.g., 0.5% to 2% ethyl acetate) can be used to improve resolution.
-
Combine & Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
References
- 1. brainly.com [brainly.com]
- 2. byjus.com [byjus.com]
- 3. orgosolver.com [orgosolver.com]
- 4. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 5. homework.study.com [homework.study.com]
- 6. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 7. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 8. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcy... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. homework.study.com [homework.study.com]
- 13. reddit.com [reddit.com]
- 14. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
Technical Support Center: Purification of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support guide for the purification of 1-bromo-2-ethylcyclohexane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in isolating this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
The impurity profile depends heavily on the synthetic route.
-
From Free-Radical Bromination of Ethylcyclohexane: The primary impurities include unreacted ethylcyclohexane, the thermodynamically favored isomer 1-bromo-1-ethylcyclohexane (due to the stability of the tertiary radical intermediate), and various constitutional isomers where bromine has added to other positions. Polybrominated species may also be present if the reaction conditions are not carefully controlled.
-
From HBr Addition to 1-Ethylcyclohexene: The main impurities are typically unreacted alkene, the Markovnikov addition product (1-bromo-1-ethylcyclohexane), and residual acidic catalyst (HBr). If peroxides are used to achieve the desired anti-Markovnikov addition, residual peroxides and their byproducts can also be contaminants.
Q2: My crude product has a persistent yellow or brown color. What is the cause and how can I remove it?
This coloration is almost always due to the presence of dissolved bromine (Br₂) or iodine (from stabilized HBr). A simple and effective way to remove this color is to wash the crude organic layer with a dilute aqueous solution of a mild reducing agent, such as 5% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), during the aqueous workup. These reagents react with elemental halogens to form colorless halide salts that are soluble in the aqueous phase.
Q3: Which purification method is superior for this compound: distillation or chromatography?
The choice depends on the specific impurities and the required level of purity.
-
Fractional Vacuum Distillation is highly effective if the primary impurities are unreacted starting materials or solvents with significantly different boiling points.[1][2] It is the preferred method for large-scale purifications due to its efficiency and cost-effectiveness.
-
Flash Column Chromatography is superior for separating compounds with very close boiling points, such as the cis and trans isomers of this compound or other constitutional isomers.[3] While more time-consuming and solvent-intensive, it offers the highest resolution for achieving isomeric purity.
Q4: How can I analytically distinguish between the cis and trans isomers?
Separating and identifying cis/trans isomers of substituted cyclohexanes can be challenging.[3][4]
-
Gas Chromatography (GC): Using a suitable capillary column (e.g., a medium polarity phase), it is often possible to achieve baseline separation of the diastereomers, allowing for quantification of the isomer ratio.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The proton at the bromine-bearing carbon (H-C-Br) will exhibit different chemical shifts and, more importantly, different coupling constants (J-values) in the cis and trans isomers due to their distinct dihedral angles with neighboring protons in the preferred chair conformations.[3] The trans isomer, which can have the bulky ethyl and bromo groups in a more stable di-equatorial conformation, will show different coupling patterns compared to the cis isomer.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | 1. Incomplete reaction. 2. Product loss during aqueous workup (e.g., formation of emulsions, insufficient extraction). 3. Base-induced elimination of HBr during workup or distillation, forming ethylcyclohexene. | 1. Monitor the reaction by TLC or GC to ensure completion before quenching. 2. To break emulsions, add brine (saturated NaCl solution). Ensure you perform at least 2-3 extractions with a suitable organic solvent. 3. Use a mild, non-nucleophilic base like sodium bicarbonate for neutralization and avoid excessive heat during distillation. Consider vacuum distillation to lower the required temperature. |
| Product is Still Impure After Distillation | 1. Boiling points of the product and impurities are too close for the distillation column's efficiency. 2. Distillation rate was too fast, preventing proper vapor-liquid equilibrium. 3. Azeotrope formation between product and an impurity. | 1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Ensure the column is well-insulated. 2. Reduce the heating rate to allow a slow, steady collection rate (e.g., 1-2 drops per second). 3. If an azeotrope is suspected, the impurity must be removed by other means, such as flash chromatography, prior to distillation. |
| Product Decomposes During Distillation | 1. The distillation temperature is too high, causing thermal decomposition or elimination of HBr. 2. Residual acid or base is catalyzing decomposition. | 1. Perform vacuum distillation. Reducing the pressure significantly lowers the boiling point, allowing for distillation at a much safer temperature.[1][2] 2. Ensure the crude product is thoroughly washed and neutralized during workup before attempting distillation. A final wash with deionized water is recommended. |
| Poor Separation of Isomers by Flash Chromatography | 1. Incorrect solvent system (eluent) polarity. 2. Column was overloaded with crude material. 3. Column was poorly packed, leading to channeling. | 1. Optimize the eluent system using TLC first. A low-polarity eluent (e.g., hexanes or petroleum ether) is typically required. Test various percentages of a slightly more polar co-solvent (e.g., 0.5-2% ethyl acetate or dichloromethane). 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of the crude sample. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. Use the "wet" or "slurry" packing method for best results. |
| Aqueous Layer is "Milky" or an Emulsion Forms During Workup | 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts or surfactants formed in situ. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a small amount of brine to the separatory funnel and allow it to stand. The increased ionic strength of the aqueous phase often helps to break the emulsion. |
Section 3: Key Experimental Protocols
Protocol 1: Standard Aqueous Workup and Neutralization
This protocol is designed to quench the reaction, remove water-soluble impurities, and neutralize any residual acid before further purification.
-
Quench Reaction: Cool the reaction vessel in an ice-water bath. Slowly add deionized water or a 5% sodium bicarbonate solution to quench any unreacted reagents.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that forms. Gently mix, then allow the layers to separate. Drain and discard the lower aqueous layer.
-
(Optional) Reductant Wash: If the organic layer is colored, add a 5% sodium thiosulfate (Na₂S₂O₃) solution and mix gently. The color should fade. Drain the aqueous layer.
-
Water/Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine. The brine wash helps to remove residual water from the organic layer and aids in phase separation.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄, or sodium sulfate, Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Isolate Crude Product: Decant or filter the dried solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is ideal for separating the product from impurities with different boiling points.
Physical Properties for Distillation Planning:
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Ethylcyclohexane (Starting Material) | 112.21 | 130-132[6][7] |
| This compound (Product) | 191.11 | ~197 [1][2] |
| 1-Bromo-1-ethylcyclohexane (Isomer) | 191.11 | No data found, but expected to be similar to the product. |
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease.
-
Add Sample: Place the crude product in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will primarily consist of residual solvent and unreacted ethylcyclohexane.
-
Product Fraction: As the temperature at the thermometer stabilizes near the expected boiling point of the product (at the working pressure), switch to a new receiving flask to collect the pure this compound.
-
High-Boiling Residue: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
-
Re-pressurize: Allow the apparatus to cool completely before slowly reintroducing air to the system to prevent atmospheric oxygen from reacting with hot organic vapors.
Section 4: Visual Workflows and Decision Guides
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification path based on the analytical data of the crude mixture.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
This diagram illustrates the logical flow from a quenched reaction to the final, characterized product.
Caption: Standard workflow for purification and analysis.
References
- 1. cyclohexane, 1-bromo-2-ethyl- | 57756-02-2 [chemnet.com]
- 2. americanelements.com [americanelements.com]
- 3. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 1678-91-7 CAS MSDS (Ethylcyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ethylcyclohexane - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in the Grignard Reaction of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support guide for optimizing the Grignard reaction with 1-bromo-2-ethylcyclohexane. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with this specific transformation. The sterically hindered, secondary nature of this alkyl halide presents unique challenges that require careful attention to reaction setup and execution.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes and how can I fix them?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1][2] Furthermore, Grignard reagents are potent bases and will be instantly destroyed by any trace of protic contaminants, most notably water.[3][4][5]
Core Issues & Solutions:
-
Inactive Magnesium Surface: The MgO layer is impervious to the alkyl halide.[1] You must disrupt this layer to expose fresh, reactive magnesium.
-
Solution: Activate the magnesium. This is the single most critical step for a successful initiation. Several methods can be employed, each with its own advantages. A small crystal of iodine is often used; its disappearance from the characteristic purple or brown color to colorless is a reliable indicator of activation.[1][6] Alternatively, 1,2-dibromoethane (DBE) is a highly effective activator that reacts to form ethylene gas and magnesium bromide, cleaning the surface.[1][6][7] For particularly stubborn reactions, mechanical activation (crushing the turnings with a dry glass rod) or using an ultrasonic bath can also be effective.[6]
-
-
Contamination with Water: Grignard reagents react rapidly with water, converting the desired organometallic species into an inert alkane (ethylcyclohexane in this case) and magnesium hydroxide bromide.[3][8]
-
Solution: Ensure rigorously anhydrous (dry) conditions. All glassware must be scrupulously dried before use, typically by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (Nitrogen or Argon).[1][5] The solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), must be anhydrous.[3][4] While commercial anhydrous solvents are available, it is best practice to dry them further, for example, by distillation from a suitable drying agent like sodium/benzophenone.[9]
-
-
Purity of Starting Materials: Impurities in the this compound can inhibit the reaction.
-
Solution: Ensure the purity of your alkyl halide. If it has been stored for a long time, consider passing it through a short plug of activated alumina to remove any acidic impurities or trace moisture.[3]
-
| Activation Method | Description | Pros | Cons |
| Iodine (I₂) | A small crystal is added to the Mg turnings. The disappearance of the purple/brown color indicates activation.[1][6] | Simple, visual confirmation of activation. | Can introduce minor impurities if used in excess. |
| 1,2-Dibromoethane (DBE) | A small amount is added to initiate a vigorous reaction, producing ethylene gas and cleaning the Mg surface.[1][7] | Highly effective and reliable. | Introduces a second halide into the system. |
| Mechanical Grinding | Gently crushing the Mg turnings with a dry glass rod under an inert atmosphere.[6] | Introduces no chemical impurities. Exposes fresh surface area. | Can be difficult to perform effectively in a sealed flask. |
| Ultrasonication | Placing the reaction flask in an ultrasonic bath can help dislodge the MgO layer.[6] | Non-invasive and effective. | Requires specialized equipment. |
| DIBAH Activation | Using a small amount of diisobutylaluminum hydride (DIBAH) can activate the magnesium and scavenge trace water.[10][11] | Very effective for difficult reactions; allows initiation at lower temperatures.[10][11] | DIBAH is a pyrophoric and highly reactive reagent requiring careful handling. |
Q2: My reaction initiated, but my final yield is very low. What are the key side reactions with a secondary alkyl halide like this compound?
A2: With sterically hindered secondary halides, several side reactions can compete with the formation of the desired Grignard reagent, significantly reducing the yield. The two most prominent are Wurtz coupling and β-hydride elimination.[2]
-
Wurtz Coupling: This side reaction involves the coupling of a newly formed Grignard molecule with a molecule of unreacted this compound to form a dimer (1,1'-diethyl-1,1'-bicyclohexane).[8][12][13] This process consumes two equivalents of your starting material for every molecule of byproduct formed.
-
Cause: High local concentrations of the alkyl halide and elevated temperatures can accelerate the rate of Wurtz coupling.[13][14]
-
Mitigation Strategy: The most effective way to minimize Wurtz coupling is to add the alkyl halide solution very slowly (dropwise) to the stirred magnesium suspension.[2][13] This ensures that the concentration of the alkyl halide in the reaction flask remains low at all times, favoring the reaction with the magnesium surface over the reaction with another Grignard molecule. Maintaining a moderate reaction temperature is also crucial.[13]
-
-
β-Hydride Elimination: This is a major competing pathway for secondary and tertiary alkyl halides.[15][16] The Grignard reagent rearranges, transferring a hydrogen atom from the carbon adjacent to the C-Mg bond (the β-position) to the magnesium. This results in the formation of an alkene (1-ethylcyclohexene) and magnesium hydride bromide, consuming your starting material without forming a useful nucleophile.[15][17][18]
-
Cause: This process is an intramolecular elimination reaction. The presence of β-hydrogens and the steric bulk of the 2-ethylcyclohexyl group make this pathway competitive.
-
Mitigation Strategy: Careful temperature control is key. Running the reaction at a lower, yet sustainable, temperature can favor the desired Grignard formation over elimination. While the reaction is exothermic, using a water bath to maintain a steady, gentle reflux rather than aggressive external heating can be beneficial.
-
Caption: Key reaction pathways for this compound.
Q3: I've successfully formed the Grignard reagent, but the subsequent reaction with my ketone electrophile gives a low yield of the tertiary alcohol. What other side reactions should I consider?
A3: Even after successful Grignard formation, side reactions can occur during the addition to an electrophile, particularly a sterically hindered ketone. The Grignard reagent is not only a strong nucleophile but also a very strong base.[5][19]
-
Enolization: If the ketone has protons on a carbon alpha (α) to the carbonyl group, the Grignard reagent can act as a base and simply deprotonate the ketone to form an enolate.[5][19][20] After the acidic workup step, this simply regenerates the starting ketone, leading to low conversion and yield.[19][21]
-
Cause: This is more prevalent when either the Grignard reagent or the ketone (or both) are sterically bulky, making the nucleophilic attack on the carbonyl carbon slow and allowing the faster acid-base reaction (deprotonation) to dominate.[5][20]
-
Mitigation Strategy: Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., 0 °C or -78 °C) to control the reaction's exothermicity and favor the desired nucleophilic addition.[22] If enolization remains a significant problem, consider using a cerium (III) chloride additive (Luche reduction conditions), which enhances the nucleophilicity of the organometallic species relative to its basicity.
-
-
Reduction: Instead of adding to the carbonyl, the Grignard reagent can transfer a β-hydride to the ketone, reducing it to a secondary alcohol.[19][22]
-
Cause: This is also a consequence of steric hindrance. The Grignard reagent delivers a hydride to the carbonyl carbon via a six-membered transition state.[19]
-
Mitigation Strategy: As with enolization, lower reaction temperatures can help suppress this side reaction.[22] Using a less sterically demanding Grignard reagent is an option if the synthesis allows.
-
Caption: A decision tree for troubleshooting common Grignard issues.
Experimental Protocols
Protocol 1: Activation of Magnesium and Formation of 2-Ethylcyclohexylmagnesium Bromide
This protocol emphasizes the critical steps needed to minimize side reactions.
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals) or 1,2-Dibromoethane (~5 mol%)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum and assemble while hot. Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.[1]
-
Magnesium Activation: Place the magnesium turnings and a stir bar into the reaction flask. Add a single crystal of iodine.[23] Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple vapor disappears. This indicates the magnesium surface is activated. Allow the flask to cool completely.
-
Initiation: Add a small volume of anhydrous THF, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.[2]
-
Observation: A successful initiation is marked by a spontaneous warming of the mixture, the appearance of a cloudy gray/brown color, and potentially the gentle boiling of the solvent.[1] If the reaction does not start, gentle warming with a water bath may be required.
-
Slow Addition: Once initiation is confirmed, begin the dropwise addition of the remaining alkyl bromide solution from the dropping funnel at a rate that maintains a steady, gentle reflux.[13] Use a water bath to control the temperature and prevent overheating, which can promote side reactions.[8] The addition should typically take 30-60 minutes.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is often allowed to proceed for an additional 1-2 hours to ensure all the magnesium has been consumed.[2] The resulting gray, cloudy suspension is the Grignard reagent, ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. Beta-hydride elimination [chemeurope.com]
- 16. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. adichemistry.com [adichemistry.com]
- 21. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Preventing elimination side reactions in 1-Bromo-2-ethylcyclohexane substitution
Introduction: Navigating the SN2/E2 Competition
Welcome to the technical support guide for managing substitution reactions on 1-bromo-2-ethylcyclohexane. As a secondary alkyl halide, this substrate is notoriously susceptible to a competitive bimolecular elimination (E2) reaction when a substitution (SN2) is desired. The steric hindrance imparted by the cyclohexane ring and the adjacent ethyl group, combined with the conformational requirements of the chair form, creates a complex system where reaction outcomes are highly sensitive to experimental conditions.
This guide is structured to provide direct, actionable answers to common challenges, moving from frequently asked questions to in-depth troubleshooting and validated protocols. Our goal is to empower you, the researcher, to predictably steer the reaction toward the desired substitution product by understanding and controlling the underlying mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution reaction on this compound yielding significant amounts of elimination byproducts (ethylcyclohexenes)?
This is the central challenge with this substrate. This compound is a secondary halide, a class of substrates where the competition between SN2 and E2 pathways is most pronounced.[1][2] Several factors are likely contributing:
-
Nucleophile Basicity: Your nucleophile may also be a strong base. Strong bases readily abstract a β-hydrogen, initiating the E2 pathway.[2]
-
Steric Hindrance: The cyclohexane ring and the ethyl group create steric congestion around the electrophilic carbon, slowing the rate of the SN2 backside attack and making the E2 pathway more competitive.[3][4]
-
Reaction Temperature: Higher temperatures disproportionately favor elimination over substitution. This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). The contribution of this entropy term (-TΔS) to the Gibbs free energy becomes more significant at higher temperatures, making elimination more favorable.[5][6]
-
Solvent Choice: Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its nucleophilicity and increasing its relative basicity, which favors the E2 pathway.[7][8]
Q2: What is the single most important factor to control to favor substitution over elimination?
The choice of nucleophile is paramount. An ideal nucleophile for this system should have high nucleophilicity but low basicity. Such reagents are driven to attack the electron-deficient carbon (the hallmark of substitution) rather than abstracting a proton from a neighboring carbon (the hallmark of elimination).[1][9] Examples of good nucleophiles that are weak bases include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiols (RS⁻).[9] Conversely, using strongly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻) will almost certainly lead to a majority of elimination products.[1][2]
Q3: Does the stereochemistry of the starting material (cis vs. trans) matter?
Yes, it matters immensely, particularly for the rate and regioselectivity of the competing E2 reaction. The E2 mechanism requires a specific geometric arrangement where the β-hydrogen and the bromine leaving group are anti-periplanar (in the same plane and on opposite sides).[10][11] In a cyclohexane chair conformation, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.[12][13]
-
For trans-1-bromo-2-ethylcyclohexane , the most stable chair conformation places both the large ethyl group and the bromine in equatorial positions. To meet the anti-periplanar requirement for E2, the ring must flip to a less stable conformation where both groups are axial. This energetic penalty can slow the E2 reaction.
-
For cis-1-bromo-2-ethylcyclohexane , one group must be axial and the other equatorial. The conformation with the larger ethyl group in the equatorial position and the bromine in the axial position is favored, meaning it is already primed for E2 elimination if an axial β-hydrogen is available.[12]
Therefore, the specific stereoisomer you start with directly influences the conformational dynamics and the availability of atoms in the required geometry for elimination.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My primary product is 1-ethylcyclohexene, the Zaitsev elimination product. How do I suppress this?
This outcome indicates that your reaction conditions strongly favor E2 elimination with a non-bulky base. The Zaitsev rule predicts the formation of the most substituted (and thus most stable) alkene.[11][14]
Causality Analysis & Corrective Actions:
-
Re-evaluate Your Nucleophile/Base: You are likely using a strong, unhindered base (e.g., sodium ethoxide, hydroxide).
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are favored by heat.[5][15]
-
Solution: Run the reaction at a lower temperature. Start at room temperature (20-25 °C) or even 0 °C. Monitor the reaction progress over a longer period. If no reaction occurs, incrementally increase the temperature, but avoid refluxing if possible.
-
-
Change Your Solvent: If you are using a polar protic solvent like ethanol, it is stabilizing the transition state for elimination and hindering your nucleophile.
Problem 2: My reaction is yielding a mix of 1-ethylcyclohexene and 3-ethylcyclohexene.
This indicates an E2 reaction is occurring, and the regioselectivity is being influenced by the base and substrate structure. The 3-ethylcyclohexene is the "Hofmann" product, which is the less substituted alkene. Formation of the Hofmann product is often favored when using a sterically bulky base.[17]
Causality Analysis & Corrective Actions:
-
Issue: Even if you intended substitution, if your nucleophile is large and basic (e.g., potassium tert-butoxide), it will act exclusively as a base. Its bulk prevents it from accessing the sterically hindered electrophilic carbon for an SN2 reaction. Instead, it will abstract the most sterically accessible proton, which often leads to the Hofmann product.[18][17]
-
Solution: This is a clear indication that your reagent is acting as a base, not a nucleophile. To achieve substitution, you must fundamentally change the reagent to one that is a weak base, as detailed in the solution to Problem 1. Using a bulky base is a strategy to force elimination, which is the opposite of the desired outcome.
Mechanistic Insights & Visualizations
Understanding the transition states and conformational requirements is key to controlling the reaction outcome.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Geometric requirements for SN2 and E2 reactions in cyclohexanes.
Validated Experimental Protocol: Azide Substitution
This protocol is designed to maximize the yield of the SN2 product (1-azido-2-ethylcyclohexane) while minimizing elimination.
Objective: To perform a nucleophilic substitution of bromide with azide on this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle with temperature control.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add this compound followed by anhydrous DMF (approx. 5-10 mL per gram of alkyl halide).
-
Nucleophile Addition: Add sodium azide to the stirring solution.
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (25 °C) for 12-24 hours. Note: Do not apply heat unless monitoring (e.g., by TLC or GC-MS) shows no reaction progress. High temperatures will favor E2 elimination.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally with brine (1x).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired 1-azido-2-ethylcyclohexane.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Use GC-MS to confirm the absence or minimal presence of ethylcyclohexene isomers.
Summary Table: Favoring SN2 over E2
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance at the reaction center slows SN2, making E2 more competitive for secondary and tertiary substrates.[3][4] |
| Nucleophile/Base | Good Nucleophile, Weak Base (e.g., I⁻, Br⁻, N₃⁻, CN⁻, RS⁻)[9] | Strong, Sterically Hindered Base (e.g., t-BuOK, LDA)[2][17] | Weak bases are poor proton abstractors. Strong, bulky bases cannot access the electrophilic carbon and preferentially abstract a proton. |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone)[1] | Polar Protic (e.g., H₂O, EtOH, MeOH) can favor E2. | Aprotic solvents enhance nucleophilicity by not solvating the nucleophile. Protic solvents can solvate and hinder the nucleophile.[19][20] |
| Temperature | Low Temperature (e.g., 0 °C to 25 °C)[21] | High Temperature (e.g., Reflux) | Elimination has a higher activation energy and a more favorable entropy change, making it dominant at higher temperatures.[6][15] |
By carefully selecting a weakly basic nucleophile, using a polar aprotic solvent, and maintaining a low reaction temperature, researchers can effectively suppress the competing E2 elimination pathway and achieve high yields of the desired substitution product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 13. Khan Academy [khanacademy.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. echemi.com [echemi.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 19. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. quora.com [quora.com]
Removal of unreacted starting material from 1-Bromo-2-ethylcyclohexane
Welcome to the technical support center for the purification of 1-Bromo-2-ethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during the removal of unreacted starting materials and provide robust, field-proven protocols to ensure the high purity of your final product.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound, particularly when synthesized from 2-ethylcyclohexanol.
Q1: My crude this compound appears cloudy or contains an aqueous layer after the reaction work-up. What is the cause and how do I resolve this?
A1: Cloudiness or the presence of a separate aqueous phase in your crude product is typically due to residual water from the work-up. This can occur if the organic layer was not sufficiently dried. To resolve this, you can wash the crude product with brine (a saturated aqueous solution of NaCl) to draw out dissolved water, followed by drying over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is thoroughly mixed with the organic layer and allowed sufficient time to absorb the water before filtration.
Q2: I've performed a liquid-liquid extraction to remove acidic byproducts, but I'm concerned about residual acid in my organic layer. How can I be sure all acidic impurities are removed?
A2: It is crucial to neutralize and remove all acidic residues, such as hydrobromic acid (HBr) which is a common reagent or byproduct, as they can cause decomposition of the product upon storage or during distillation.[1] A thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution is typically sufficient. To confirm the removal of acid, you can test the pH of the aqueous washings until they are neutral or slightly basic. Following the bicarbonate wash, a final wash with deionized water is recommended to remove any remaining inorganic salts.[2]
Q3: After purification by distillation, my this compound is still showing impurities in the NMR or GC-MS analysis. What could be the issue?
A3: This can be due to a few factors. Firstly, if the boiling points of your product and impurities are very close, simple distillation may not be effective. In such cases, fractional distillation with a column that allows for multiple theoretical plates (e.g., a Vigreux column) is recommended. Secondly, thermal decomposition of the product during distillation at atmospheric pressure can generate new impurities.[3] To mitigate this, vacuum distillation is the preferred method as it significantly lowers the boiling point of the compound.[4]
Q4: I am struggling to separate unreacted 2-ethylcyclohexanol from my this compound using distillation. What other methods can I use?
A4: The boiling points of this compound and 2-ethylcyclohexanol are relatively close, which can make separation by distillation challenging. Flash column chromatography is an excellent alternative.[5] Due to the significant difference in polarity between the alcohol (more polar) and the alkyl bromide (less polar), they can be effectively separated on a silica gel column. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will elute the less polar this compound first, while the more polar 2-ethylcyclohexanol will be retained on the column for longer.
Purification Strategy Decision Workflow
The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a decision-making workflow to select the most appropriate strategy.
Caption: Decision workflow for selecting the appropriate purification method.
Physical Properties of Key Compounds
A clear understanding of the physical properties of your target compound and potential impurities is essential for designing an effective purification strategy.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₅Br | 191.11[6] | ~200-210 (est. at atm. pressure) | ~1.2-1.3 (est.) |
| 2-Ethylcyclohexanol | C₈H₁₆O | 128.21 | 178-180 | 0.923 |
| Ethylcyclohexane | C₈H₁₆ | 112.21 | 131-132 | 0.788 |
Note: The boiling point of this compound is an estimate at atmospheric pressure, as it is often distilled under vacuum to prevent decomposition.
Experimental Protocols
The following are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is essential for neutralizing and removing acidic reagents and byproducts, such as HBr, from the crude reaction mixture.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Transfer the crude organic solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the carbon dioxide gas that is generated.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[2] Separate and discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. Continue adding the drying agent until it no longer clumps together.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The resulting clear solution is now ready for solvent removal or further purification.
Protocol 2: Flash Column Chromatography for Removal of Unreacted Alcohol
This method is highly effective for separating the non-polar this compound from the more polar unreacted 2-ethylcyclohexanol.
Materials:
-
Crude this compound (post-extraction)
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 98:2 v/v)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or a suitable staining solution (e.g., potassium permanganate)
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the this compound.[5]
-
Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC analysis). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation for Final Purification
Vacuum distillation is the final step to obtain high-purity this compound, especially after removing polar impurities by other methods.
Materials:
-
Crude or partially purified this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed. Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Sample Charging: Charge the distillation flask with the this compound. The flask should not be more than two-thirds full.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Distillation: Collect any low-boiling forerun in a separate receiving flask. As the temperature rises to the boiling point of this compound at the given pressure, change to a clean receiving flask to collect the main fraction. Record the temperature range over which the product distills.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Purification Process Overview
The following diagram illustrates the general sequence of purification steps for obtaining high-purity this compound from a typical reaction mixture.
References
- 1. EP2855350A1 - Removal of bromine from gaseous hydrogen bromide - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Sciencemadness Discussion Board - 1-bromo-2-ethylhexane normal pressure distillation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify impurities in 1-Bromo-2-ethylcyclohexane samples. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analysis.
Troubleshooting Common Impurities in this compound via NMR
This section addresses specific issues you may encounter during the NMR analysis of your sample, presented in a direct question-and-answer format.
Question 1: My ¹H NMR spectrum is far more complex than expected for a single compound. What are the likely sources of these extra signals?
Answer: It is common for the synthesis of this compound to result in a mixture of components. The complexity in your ¹H NMR spectrum likely arises from one or more of the following common impurities. Nuclear Magnetic Resonance (NMR) is an exceptional technique for both identifying and quantifying such impurities.[1][2]
-
Diastereomers (cis and trans isomers): This is the most common reason for spectral complexity. The bromine and ethyl groups can be on the same side (cis) or opposite sides (trans) of the cyclohexane ring. These are distinct molecules with unique chemical environments for their protons, leading to two separate sets of signals. You are likely observing a mixture of both diastereomers. The relative integration of their characteristic signals will reveal the diastereomeric ratio (dr).
-
Unreacted Starting Material (Ethylcyclohexane): If your synthesis involves the bromination of ethylcyclohexane, incomplete reaction is a frequent issue. Look for characteristic signals of ethylcyclohexane, which will lack the significant downfield shift caused by the bromine atom. Its signals will be concentrated in the upfield region, typically between 0.8 and 1.8 ppm.
-
Elimination Side-Products (Ethylcyclohexenes): Alkyl halides can undergo elimination reactions to form alkenes, especially if the reaction or workup conditions involve heat or base. The key diagnostic signals for these impurities are vinylic protons (H-C=C-), which appear in the significantly downfield region of ~5.5-6.0 ppm . The two likely products are 1-ethylcyclohexene and 3-ethylcyclohexene.[3][4]
-
Residual Solvents: This is a universal issue in chemical analysis. Traces of solvents used during the reaction or purification (e.g., dichloromethane, diethyl ether, hexanes, ethyl acetate) are very common. These have well-documented chemical shifts.[5][6] For example, residual chloroform (CHCl₃) in a CDCl₃ sample appears at 7.26 ppm, and water often appears as a broad singlet whose position varies with temperature and concentration.[7][8]
Question 2: I observe a complex multiplet between 3.8 and 4.5 ppm. How do I assign this signal and what can it tell me?
Answer: This downfield multiplet is the most information-rich signal in your spectrum. It corresponds to the proton on the carbon atom bonded to the bromine (H-C1) . Its downfield position is a direct result of the deshielding effect from the electronegative bromine atom.[9]
The significance of this signal lies in its ability to differentiate between the cis and trans diastereomers. The splitting pattern (multiplicity) and coupling constants (J-values) are governed by the dihedral angles to neighboring protons, a principle described by the Karplus relationship.
-
For the trans isomer: In its most stable chair conformation, both the bromine and ethyl groups are equatorial. This places the H-C1 proton in an axial position. An axial proton has large trans-diaxial couplings (J ≈ 8-12 Hz) to the two adjacent axial protons on C2 and C6, typically resulting in a wide and complex signal often appearing as a "triplet of doublets" or "doublet of triplets."
-
For the cis isomer: In its most stable conformation, the larger ethyl group will occupy the equatorial position, forcing the bromine into an axial position. This places the H-C1 proton in an equatorial position. An equatorial proton has smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a relatively narrower and less resolved multiplet .
Therefore, by analyzing the width and splitting pattern of the signal(s) in this region, you can assign the diastereomers and determine their relative abundance.
Question 3: My ¹³C NMR spectrum displays more than the expected 8 signals. How do I interpret this?
Answer: For a single, pure diastereomer of this compound, you should expect to see exactly 8 distinct signals in the proton-decoupled ¹³C NMR spectrum (6 for the cyclohexane ring carbons and 2 for the ethyl group carbons).[10] The presence of more than 8 signals is definitive proof of impurities.
-
Mixture of Diastereomers: This is the most probable cause. Since the cis and trans isomers are chemically different, their corresponding carbon atoms will have slightly different chemical shifts. A mixture will therefore show up to 16 signals, although some may overlap. The C1 (attached to Br) and C2 (attached to the ethyl group) carbons are typically the most diagnostic and will show distinct, well-separated signals for each diastereomer.
-
Other Carbon-Containing Impurities: Any starting materials, side-products, or solvents will contribute their own set of signals to the ¹³C spectrum, just as they do in the ¹H spectrum. For instance, ethylcyclohexane would add 4 signals (due to its symmetry), and an elimination product like 1-ethylcyclohexene would add 8 signals of its own.
The workflow below illustrates the logical process for identifying an unknown impurity.
Frequently Asked Questions (FAQs)
Q: What are the typical ¹H and ¹³C chemical shift ranges I should expect for pure this compound?
A: While the exact values depend on the solvent and the specific diastereomer, the following table provides a reliable guide for assignments in CDCl₃. The data is compiled based on established principles of substituent effects in halogenated alkanes and cyclohexyl systems.[11][12][13]
| Assignment | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Rationale |
| H-C1 / C1 | 3.8 - 4.5 | 60 - 70 | Directly attached to electronegative Br. |
| H-C2 / C2 | 1.8 - 2.5 | 45 - 55 | Adjacent to both Br and ethyl substituents. |
| Cyclohexyl CH₂ | 1.2 - 2.2 | 22 - 38 | Standard aliphatic range for cyclohexane ring. |
| Ethyl CH₂ | 1.4 - 1.9 | 25 - 30 | Typical methylene chemical shift. |
| Ethyl CH₃ | 0.8 - 1.1 | 10 - 15 | Highly shielded, upfield methyl signal. |
Q: How can I definitively distinguish between the cis and trans diastereomers?
A: While ¹H NMR coupling constants are a powerful tool, the most definitive method involves 2D NMR spectroscopy. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiment is ideal. This technique detects protons that are close to each other in space, regardless of their bonding connectivity.
-
For the cis isomer , a cross-peak (correlation) will be observed between the protons of the ethyl group and the H-C1 proton, as they are on the same face of the ring.
-
For the trans isomer , no such correlation will be seen. Instead, the H-C1 proton will show correlations to axial protons on the same side of the ring.
The relationship between the two diastereomers is visualized below.
Q: How can I determine the concentration of an identified impurity?
A: You can perform Quantitative NMR (qNMR) . This method leverages the fact that the integrated area of a signal is directly proportional to the number of nuclei contributing to it.[14]
The process involves comparing the integral of a well-resolved signal from your main compound to a well-resolved signal from the impurity.
Molar Ratio = [ (Integral of Impurity Signal) / (# of Protons for Impurity Signal) ] / [ (Integral of Main Compound Signal) / (# of Protons for Main Compound Signal) ]
For this to be accurate, you must ensure the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T₁ relaxation time of the signals being compared) to allow for complete magnetization recovery between scans. For absolute quantification, a certified internal standard of known concentration must be added to the sample.[15][16]
Definitive Experimental Protocol: Standard ¹H NMR Analysis
This protocol outlines the essential steps for acquiring a high-quality, routine ¹H NMR spectrum for impurity identification.
1. Sample Preparation:
- Accurately weigh 5-10 mg of your this compound sample.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (CDCl₃ is recommended) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).
2. Instrument Setup & Shimming:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.
3. Spectrum Acquisition:
- Load a standard set of proton acquisition parameters.
- Key parameters to verify:
- Spectral Width (sw): ~16 ppm (centered around 6-7 ppm) is sufficient for most organic compounds.
- Number of Scans (ns): 8 or 16 scans is typically adequate for good signal-to-noise on a modern spectrometer.
- Relaxation Delay (d1): For routine identification, 1-2 seconds is sufficient. For quantification, this must be increased to ≥ 30 seconds to be safe.
- Start the acquisition.
4. Data Processing:
- Once the acquisition is complete, apply a Fourier Transform (FT) to the raw data (FID).
- Phasing: Carefully adjust the zero-order (ph0) and first-order (ph1) phase correction to ensure all peaks are upright and have a flat baseline at their base.
- Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Integration: Integrate all signals, including those of suspected impurities. Set the integral of a well-resolved signal from the main compound, corresponding to a known number of protons, to that integer value (e.g., the methyl triplet to 3.00).
References
- 1. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Solved 14. A 13C NMR spectra of 1-bromo-6-ethylcyclohexane | Chegg.com [chegg.com]
- 11. Bromocyclohexane(108-85-0) 1H NMR [m.chemicalbook.com]
- 12. Bromocyclohexane(108-85-0) 13C NMR spectrum [chemicalbook.com]
- 13. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Limit Testing by NMR? - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 16. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
Overcoming emulsion formation during 1-Bromo-2-ethylcyclohexane workup
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding emulsion formation during the workup of 1-Bromo-2-ethylcyclohexane. As researchers and drug development professionals, we understand that a stable emulsion can halt progress, compromise yield, and complicate purification. This resource is designed to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Immediate Solutions for Emulsion Formation
You've completed your bromination of ethylcyclohexane and have proceeded to the aqueous workup, only to be confronted with a stubborn, milky interface between your organic and aqueous layers. This section provides a logical, stepwise approach to breaking that emulsion, starting with the least invasive methods.
I have an emulsion. What is my first step?
Patience is the first and most critical tool. Vigorous shaking is a primary cause of stubborn emulsions.[1] If an emulsion has formed, the first step is to allow the separatory funnel to stand undisturbed for 15-30 minutes.[2][3] Often, the density difference between the two phases will be sufficient to initiate separation as the dispersed droplets begin to coalesce. Gentle swirling or tapping of the funnel can sometimes encourage this process.[4][5]
The emulsion is stable after waiting. What's next?
If patience alone does not resolve the issue, the next step is to alter the properties of the aqueous phase. The most common and effective method is the addition of a saturated sodium chloride solution (brine).
Why this works (The Principle of "Salting Out"): Emulsions are often stabilized by surfactant-like molecules that have partial solubility in both the organic and aqueous phases.[6] By adding brine, you dramatically increase the ionic strength and polarity of the aqueous layer.[1][6] This forces the less polar organic molecules, including your product and any organic impurities, out of the aqueous phase, disrupting the delicate balance that holds the emulsion together and promoting coalescence of the organic droplets.[7]
Experimental Protocol: Breaking an Emulsion with Saturated Brine
-
Preparation: Ensure you have a prepared saturated solution of NaCl (Brine).
-
Addition: Add the brine in portions (e.g., 10-20% of the total volume of the aqueous layer) directly to the separatory funnel containing the emulsion.
-
Mixing: Do not shake vigorously. Instead, gently invert the funnel 2-3 times to mix the brine with the aqueous layer. Vent the funnel.
-
Observation: Allow the funnel to stand and observe. You should see the emulsion begin to break and the interface clarify.
-
Repeat if Necessary: If a significant emulsion remains, another portion of brine can be added. In some cases, adding solid NaCl directly to the funnel can also be effective, as the salt crystals dissolving and falling through the mixture can help disrupt the interface.[2]
Decision-Making Flowchart for Emulsion Breaking
The following diagram outlines a logical progression for tackling an existing emulsion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 4. azom.com [azom.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 1-Bromo-2-ethylcyclohexane
Welcome to the technical support center for the synthesis of 1-Bromo-2-ethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We will explore the common challenges encountered during both free-radical bromination and hydrobromination routes, providing in-depth troubleshooting advice and practical solutions. Our focus is on ensuring scientific integrity, safety, and reproducibility in your large-scale preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main routes for the synthesis of this compound:
-
Free-Radical Bromination of Ethylcyclohexane: This method involves the substitution of a hydrogen atom on the cyclohexane ring with a bromine atom, typically using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[1]
-
Hydrobromination of 1-Ethylcyclohexene: This is an addition reaction where hydrogen bromide (HBr) is added across the double bond of 1-ethylcyclohexene.[2][3]
Q2: Which synthesis route is preferable for large-scale production?
The choice of synthesis route depends on several factors, including the availability and cost of starting materials, desired purity of the final product, and the scale of the reaction.
-
Free-Radical Bromination can be advantageous if ethylcyclohexane is a more readily available or cost-effective starting material. However, controlling the regioselectivity can be a significant challenge, often leading to a mixture of isomers that require extensive purification.[1][4]
-
Hydrobromination of 1-Ethylcyclohexene generally offers better control over the product distribution, especially when employing conditions that favor anti-Markovnikov addition to yield the desired this compound.[5] However, handling gaseous HBr on a large scale presents its own set of safety and engineering challenges.[6][7][8]
Q3: What are the main safety concerns when synthesizing this compound?
The synthesis of this compound involves several significant safety hazards that must be addressed, particularly at scale. The product itself is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[9][10]
Key safety considerations include:
-
Handling of Bromine and HBr: Both elemental bromine and hydrogen bromide are highly corrosive and toxic.[6][7][11] Proper personal protective equipment (PPE), including respiratory protection, is essential.[6][12] Large-scale reactions involving HBr gas require specialized equipment and scrubbing systems to handle any unreacted gas.[7][8]
-
Exothermic Reactions: Free-radical bromination reactions can be highly exothermic and require careful temperature control to prevent runaway reactions.[13]
-
Pressure Build-up: The generation of HBr as a byproduct in some bromination reactions can lead to a build-up of pressure in a closed system.
Q4: What is the expected stereochemistry of this compound?
The stereochemistry of the final product is highly dependent on the chosen synthesis route.
-
Free-Radical Bromination: This reaction proceeds through a planar radical intermediate, which can be attacked from either face. This typically leads to a racemic mixture of cis and trans isomers.[14]
-
Hydrobromination of 1-Ethylcyclohexene: The addition of HBr to the alkene can also result in a mixture of stereoisomers. The reaction is generally not stereoselective, meaning both syn and anti-addition can occur, leading to a mixture of diastereomers.[5][15]
Troubleshooting Guide: Free-Radical Bromination of Ethylcyclohexane
This route is often chosen for its direct approach from the corresponding alkane. However, scaling up can present challenges in controlling selectivity and managing the reaction's energy profile.
Problem 1: Low Yield of this compound and Formation of Multiple Isomers.
-
Question: My scaled-up reaction is producing a complex mixture of brominated products, with a lower than expected yield of the desired this compound. How can I improve the regioselectivity?
-
Answer: Free-radical bromination of ethylcyclohexane is inherently prone to producing a mixture of isomers due to the presence of multiple abstractable hydrogen atoms on the cyclohexane ring. The selectivity of the reaction is governed by the relative stability of the radical intermediates formed.[4][14] Tertiary radicals are the most stable, followed by secondary, and then primary radicals.[1] In the case of ethylcyclohexane, abstraction of a hydrogen from the tertiary carbon (C1, attached to the ethyl group) leads to the most stable radical, but abstraction from the secondary carbons (including C2) also occurs.
Troubleshooting Steps:
-
Optimize the Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for allylic and benzylic brominations as it provides a low, steady concentration of bromine, which can improve selectivity.[16] For alkane bromination, the choice of brominating agent can influence the product distribution.
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the transition states for the formation of different radical intermediates will be more energetically differentiated.
-
Use a Selective Catalyst: While less common for simple alkane bromination, exploring different radical initiators could potentially influence the product ratios.
-
Purification Strategy: Accept that a mixture of isomers is likely and focus on an efficient purification strategy. Fractional distillation under reduced pressure is the most common method for separating constitutional isomers of alkyl halides.[17][18]
-
Problem 2: Runaway Exothermic Reaction.
-
Question: During the scale-up, I'm observing a rapid and difficult-to-control temperature increase. What measures can I take to manage the exotherm?
-
Answer: Free-radical halogenations are chain reactions that can release a significant amount of heat.[13] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
Troubleshooting Steps:
-
Slow Reagent Addition: Add the brominating agent slowly and sub-surface to the reaction mixture. This allows for better control over the reaction rate and heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system capable of handling the heat load of the scaled-up reaction. Consider using a jacketed reactor with a circulating coolant.
-
Dilution: Running the reaction in a larger volume of an appropriate inert solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Monitoring and Quenching: Continuously monitor the internal temperature of the reactor. Have a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to stop the reaction in case of a thermal runaway.[19]
-
Experimental Protocol: Free-Radical Bromination of Ethylcyclohexane
Caption: Workflow for Free-Radical Bromination.
Troubleshooting Guide: Hydrobromination of 1-Ethylcyclohexene
This route offers the potential for higher regioselectivity but requires careful handling of hydrogen bromide.
Problem 1: Formation of the Undesired 1-Bromo-1-ethylcyclohexane Isomer.
-
Question: My reaction is primarily yielding 1-Bromo-1-ethylcyclohexane instead of the desired this compound. How can I control the regioselectivity of the HBr addition?
-
Answer: The regioselectivity of HBr addition to an unsymmetrical alkene is determined by the reaction mechanism.
-
Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation, which is then attacked by the bromide ion. This leads to the Markovnikov product , 1-Bromo-1-ethylcyclohexane.[2][3]
-
Anti-Markovnikov Addition: In the presence of a radical initiator (e.g., peroxides) and light or heat, the reaction follows a free-radical chain mechanism. A bromine radical adds to the less substituted carbon to form the more stable tertiary radical. This intermediate then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product , this compound.[5][20]
Troubleshooting Steps:
-
Introduce a Radical Initiator: To favor the formation of this compound, ensure the presence of a radical initiator, such as benzoyl peroxide or AIBN.
-
Exclude Inhibitors: Ensure that the starting materials and solvent are free from radical inhibitors, which can quench the desired radical chain reaction.
-
Control Reaction Conditions: The anti-Markovnikov addition is often favored at lower temperatures.
-
Problem 2: Low Conversion and Handling of HBr Gas.
-
Question: I'm struggling to achieve complete conversion of the alkene, and the handling of HBr gas at a larger scale is proving difficult and hazardous. What are my options?
-
Answer: Ensuring efficient contact between the gaseous HBr and the liquid alkene is crucial for complete conversion. On a large scale, simply bubbling the gas through the solution may not be sufficient.
Troubleshooting Steps:
-
Gas Sparging and Agitation: Use a gas sparging tube to introduce the HBr gas below the surface of the liquid and ensure vigorous agitation to maximize the gas-liquid interface.
-
Pressurized Reactor: Conducting the reaction in a pressurized reactor can increase the concentration of HBr in the solution and drive the reaction to completion.
-
Alternative HBr Sources: Instead of using HBr gas, consider generating it in situ from a less hazardous source, such as the reaction of sodium bromide with a strong, non-oxidizing acid like phosphoric acid. Aqueous HBr can also be used, but this may introduce water into the reaction, which could lead to side reactions.[21]
-
Solvent Choice: The choice of solvent can affect the solubility of HBr and the reaction rate. Aprotic solvents are typically used.
-
Decision Tree for Hydrobromination Regioselectivity
Caption: Controlling Regioselectivity in Hydrobromination.
Purification and Analysis
Challenge: Separating Isomeric Byproducts
-
Question: After my synthesis, GC-MS analysis reveals the presence of isomeric bromides that are difficult to separate from the desired this compound. What is the best approach for purification at scale?
-
Answer: The separation of constitutional isomers, which often have very similar boiling points, is a common challenge in the purification of this compound.
Purification Strategy:
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating compounds with close boiling points. Using a long, efficient distillation column (e.g., a Vigreux or packed column) and maintaining a stable, low pressure are key to achieving good separation.[17][18]
-
Azeotropic Distillation: In some cases, the addition of a third component that forms an azeotrope with one of the isomers can facilitate separation.
-
Preparative Chromatography: While effective at the lab scale, preparative chromatography is often not economically viable for large-scale purification of bulk chemicals.
-
Data Summary: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethylcyclohexane | 112.21 | 131.8 |
| 1-Ethylcyclohexene | 110.20 | 135-136 |
| This compound | 191.11 | Estimated ~200-210 (at atm. pressure) |
| 1-Bromo-1-ethylcyclohexane | 191.11 | Estimated ~195-205 (at atm. pressure) |
Note: Boiling points are estimates and will be significantly lower under vacuum.
References
- 1. scribd.com [scribd.com]
- 2. Chapter 6 Notes [web.pdx.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 8. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 9. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. gas-sensing.com [gas-sensing.com]
- 12. echemi.com [echemi.com]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sciencemadness Discussion Board - 1-bromo-2-ethylhexane normal pressure distillation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. byjus.com [byjus.com]
Unexpected regioselectivity in 1-Bromo-2-ethylcyclohexane reactions
Technical Support Center: 1-Bromo-2-ethylcyclohexane Reactions
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the nuanced reactivity of this substrate. The inherent conformational rigidity of the cyclohexane ring, combined with the stereochemical relationship between the bromo and ethyl groups, often leads to unexpected regiochemical outcomes in elimination reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause and provides a step-by-step solution grounded in mechanistic principles.
Q1: My E2 reaction with sodium ethoxide yielded 3-ethylcyclohexene (Hofmann product) as the major product, but I was expecting the more substituted 1-ethylcyclohexene (Zaitsev product). What happened?
Probable Cause: You are likely starting with the trans-isomer of this compound. The regioselectivity of E2 reactions in cyclohexane systems is dictated not only by the stability of the resulting alkene (Zaitsev's rule) but more importantly by a strict stereoelectronic requirement: the hydrogen to be eliminated and the bromine leaving group must be in an anti-periplanar (or trans-diaxial) arrangement.
In-depth Explanation:
-
Conformational Analysis: Substituted cyclohexanes exist predominantly in chair conformations. For trans-1-bromo-2-ethylcyclohexane, the most stable conformation places both the bulky ethyl group and the bromine atom in equatorial positions to minimize steric strain.
-
The Anti-Periplanar Requirement: For an E2 elimination to occur, the C-H and C-Br bonds must align at a 180° dihedral angle. In a cyclohexane chair, this is only possible if both the hydrogen and the leaving group are in axial positions.
-
Forced Conformation: In the stable diequatorial conformation of the trans isomer, no hydrogens are anti-periplanar to the equatorial bromine. Therefore, the molecule must undergo a "ring flip" to a much less stable diaxial conformation to react.
-
Regiochemical Outcome: In this reactive diaxial conformation, the bromine is axial. We must now look for axial hydrogens on the adjacent carbons (C2 and C6).
-
The hydrogen on C2 is now equatorial and thus cannot be eliminated.
-
The hydrogen on C6 is axial and is perfectly aligned for anti-periplanar elimination.
-
Solution:
-
Verify Starting Material: Confirm the stereochemistry of your starting material using techniques like NMR spectroscopy.
-
Synthesize the Zaitsev Product: If you require 1-ethylcyclohexene, you must start with cis-1-bromo-2-ethylcyclohexane. In the cis isomer's stable conformation, the bromine is axial while the ethyl group is equatorial. This conformation already has an axial hydrogen on C2 that is anti-periplanar to the axial bromine, allowing for the direct formation of the more stable Zaitsev product.
Q2: I'm trying to synthesize the Hofmann product (3-ethylcyclohexene) using potassium tert-butoxide, but the reaction is slow and yields are low. Why is this occurring?
Probable Cause: While a bulky base like potassium tert-butoxide (KOtBu) is the correct choice to favor the Hofmann product, the slow reaction rate is likely due to the low equilibrium concentration of the required reactive conformation of your substrate.
In-depth Explanation:
-
Equilibrium and Reactivity: As discussed in Q1, the E2 elimination of trans-1-bromo-2-ethylcyclohexane requires a ring flip to a high-energy diaxial conformation. Because this conformation is sterically disfavored (due to 1,3-diaxial interactions), at any given moment, only a very small fraction of your substrate molecules are in the necessary geometry to react. The overall reaction rate is therefore limited by this low concentration.
-
Base vs. Substrate: Even though KOtBu is a strong base, it can only react with the conformation that is properly aligned. The rate is dictated by the substrate's conformational energetics, not just the base's strength.
Solution:
-
Increase Temperature: Gently increasing the reaction temperature can provide the energy needed to overcome the conformational barrier and increase the population of the reactive diaxial conformer, thereby increasing the reaction rate. Monitor the reaction closely to avoid side products.
-
Increase Reaction Time: Given the low concentration of the reactive species, a longer reaction time may be necessary to achieve a satisfactory yield.
-
Ensure Anhydrous Conditions: Potassium tert-butoxide is highly reactive with water. Ensure your solvent and glassware are scrupulously dry to prevent quenching the base.
Q3: My reaction is producing a significant amount of 1-ethoxy-2-ethylcyclohexane instead of the desired alkene. How can I favor elimination over substitution?
Probable Cause: You are observing a competing bimolecular nucleophilic substitution (SN2) reaction. Sodium ethoxide, while a strong base, is also a potent nucleophile. Several factors can tip the balance from elimination (E2) to substitution (SN2).
In-depth Explanation:
-
Base vs. Nucleophile: The ethoxide ion can either act as a base (abstracting a proton) or a nucleophile (attacking the carbon bearing the bromine).
-
Substrate: this compound is a secondary alkyl halide. Secondary halides are notorious for undergoing both SN2 and E2 reactions, and the outcome is highly dependent on the conditions.
-
Temperature: Elimination reactions have a higher activation energy than substitution reactions because they involve more bond breaking/formation. Consequently, elimination is favored at higher temperatures.
-
Base Choice: While ethoxide can lead to substitution, using a more sterically hindered base dramatically disfavors the SN2 pathway. A bulky base like potassium tert-butoxide has difficulty accessing the electrophilic carbon for a backside attack, making it a much poorer nucleophile while retaining its strong basicity.
Solution:
-
Increase the Temperature: Refluxing the reaction mixture is a standard method to favor elimination over substitution.
-
Use a Bulky, Non-Nucleophilic Base: The most effective solution is to switch from sodium ethoxide to a base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) . These bases are sterically hindered, which almost completely suppresses the competing SN2 reaction and strongly favors elimination.
Frequently Asked Questions (FAQs)
Q1: Why is the anti-periplanar arrangement so critical for E2 reactions?
This is a fundamental stereoelectronic requirement based on molecular orbital theory. The E2 reaction is a concerted, single-step process. For the new π-bond to form simultaneously as the C-H bond and C-Br bond break, the orbitals must be properly aligned. In the anti-periplanar conformation, the bonding σ orbital of the C-H bond is perfectly aligned with the anti-bonding σ* orbital of the C-Br bond. This alignment allows the electrons from the breaking C-H bond to flow directly into the C-Br σ* orbital, weakening and breaking the C-Br bond while forming the new π-bond in one smooth, low-energy transition state.
Q2: How can I reliably predict the major product for cis vs. trans this compound?
The key is to draw the most stable chair conformation for each isomer and check for an available trans-diaxial hydrogen.
-
cis-1-bromo-2-ethylcyclohexane: The most stable chair has the large ethyl group equatorial and the smaller bromine atom axial. This is the reactive conformation! The bromine is axial, and the hydrogen on C2 is also axial (trans to the Br). This allows for rapid elimination to form the more substituted (Zaitsev) product, 1-ethylcyclohexene .
-
trans-1-bromo-2-ethylcyclohexane: The most stable chair has both groups equatorial. This is unreactive. The molecule must flip to a high-energy diaxial state. In this state, only the axial hydrogen on C6 is trans to the axial bromine. Elimination can only occur here, yielding the less substituted (Hofmann) product, 3-ethylcyclohexene .
This conformational requirement is the most important factor and can override the general Zaitsev's rule, which only considers product stability.
Diagram: Conformational Control in E2 Elimination
The following diagram illustrates why trans-1-bromo-2-ethylcyclohexane yields the Hofmann product.
Caption: Conformational equilibrium and reactivity pathway for trans-1-bromo-2-ethylcyclohexane.
Data Summary Table
The choice of base and starting stereoisomer is critical for controlling the regiochemical outcome.
| Starting Isomer | Base | Major Product | Minor Product | Governing Principle |
| cis-1-Bromo-2-ethylcyclohexane | Sodium Ethoxide (NaOEt) | 1-Ethylcyclohexene | 3-Ethylcyclohexene | Zaitsev's Rule |
| trans-1-Bromo-2-ethylcyclohexane | Sodium Ethoxide (NaOEt) | 3-Ethylcyclohexene | None | Anti-Periplanar Requirement |
| cis-1-Bromo-2-ethylcyclohexane | Potassium t-Butoxide (KOtBu) | 1-Ethylcyclohexene | 3-Ethylcyclohexene | Zaitsev's Rule (Conformationally favored) |
| trans-1-Bromo-2-ethylcyclohexane | Potassium t-Butoxide (KOtBu) | 3-Ethylcyclohexene | None | Anti-Periplanar Requirement |
Experimental Protocol: Selective Synthesis of 3-Ethylcyclohexene
This protocol details the synthesis of the Hofmann product from trans-1-bromo-2-ethylcyclohexane, leveraging the principles discussed above.
Objective: To synthesize 3-ethylcyclohexene via E2 elimination, favoring the Hofmann product through stereochemical control.
Materials:
-
trans-1-bromo-2-ethylcyclohexane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous tert-butanol. Dissolve potassium tert-butoxide (1.2 equivalents) in the solvent with stirring.
-
Substrate Addition: Once the base is fully dissolved, add trans-1-bromo-2-ethylcyclohexane (1.0 equivalent) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 83 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification & Validation: Purify the crude product by fractional distillation. Confirm the identity and purity of the product as 3-ethylcyclohexene using ¹H NMR, ¹³C NMR, and GC-MS analysis. The absence of signals corresponding to 1-ethylcyclohexene validates the regioselectivity of the reaction.
Effect of base strength on 1-Bromo-2-ethylcyclohexane elimination
Guide Topic: Effect of Base Strength and Steric Hindrance on the Elimination of 1-Bromo-2-ethylcyclohexane
Welcome to our technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the elimination reactions of this compound. As researchers in organic synthesis and drug development, understanding the nuanced interplay between substrate stereochemistry and reagent choice is paramount for controlling reaction outcomes. This document is designed to elucidate these complexities, moving beyond simple protocols to explain the causal mechanisms that govern product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the possible elimination products from this compound, and what are they called?
When this compound undergoes an elimination reaction, two constitutional isomers can be formed by the removal of a hydrogen atom from one of the two adjacent carbons (β-carbons).
-
1-ethylcyclohexene: This is the more substituted alkene, as the double bond carbons are attached to three other carbon atoms (a trisubstituted alkene). This is commonly referred to as the Zaitsev product . Formation of the more substituted, and thus more thermodynamically stable, alkene is predicted by Zaitsev's rule.[1][2]
-
3-ethylcyclohexene: This is the less substituted alkene, with the double bond carbons being attached to only two other carbon atoms (a disubstituted alkene). This is known as the Hofmann product .
The reaction is regioselective, meaning one of these isomers will be the major product depending on the reaction conditions.[1]
Caption: Possible elimination products from this compound.
Q2: I'm getting different major products when I use sodium ethoxide (NaOEt) versus potassium tert-butoxide (KOtBu). Why is this happening?
This is the classic demonstration of controlling regioselectivity in an E2 elimination by choice of base. The outcome is determined by the steric bulk of the base.
-
Sodium Ethoxide (CH₃CH₂O⁻): Ethoxide is a strong, but relatively small (sterically unhindered) base. It can easily access either β-proton. Because the transition state leading to the more stable Zaitsev product (1-ethylcyclohexene) is lower in energy, the reaction preferentially follows this pathway.[1][2] The reaction is under thermodynamic control, favoring the most stable alkene.[3]
-
Potassium tert-Butoxide ((CH₃)₃CO⁻): Tert-butoxide is a strong, but very bulky (sterically hindered) base.[4] Its large size makes it difficult to approach the more sterically congested β-proton on the carbon bearing the ethyl group. Instead, it preferentially abstracts the more accessible, less hindered proton from the other β-carbon. This leads to the formation of the Hofmann product (3-ethylcyclohexene) as the major isomer.[1][5] This reaction is under kinetic control, where the product is determined by the faster reaction rate due to lower steric clash in the transition state.[2][3]
| Base | Structure | Steric Profile | Major Product | Governing Principle |
| Sodium Ethoxide | Na⁺ ⁻OCH₂CH₃ | Small / Unhindered | 1-Ethylcyclohexene | Zaitsev's Rule (Thermodynamic Product)[1] |
| Potassium tert-Butoxide | K⁺ ⁻OC(CH₃)₃ | Large / Bulky | 3-Ethylcyclohexene | Hofmann's Rule (Kinetic Product)[1][6] |
Q3: How does the stereochemistry of my starting material (cis vs. trans-1-bromo-2-ethylcyclohexane) dictate the possible products?
This is a critical consideration in cyclohexane systems. The E2 mechanism has a strict stereoelectronic requirement: the β-proton and the leaving group (bromine) must be anti-periplanar . In a cyclohexane chair conformation, this translates to a 1,2-diaxial arrangement .[7][8] The reaction can only proceed from a conformation where both the hydrogen to be removed and the bromine are in axial positions.
-
trans-1-bromo-2-ethylcyclohexane:
-
The most stable chair conformation places both the large ethyl group and the bromine atom in equatorial positions. No E2 reaction can occur from this stable conformer because the bromine is not axial.[7]
-
The ring must flip to a less stable conformation where the bromine becomes axial. In this conformation, the ethyl group is also forced into an axial position. Crucially, the only available anti-periplanar β-proton is on carbon 6. The β-proton on carbon 2 is equatorial and cannot be eliminated.
-
Result: The trans isomer will almost exclusively yield 3-ethylcyclohexene (the Hofmann product), regardless of the base used, because only one pathway is geometrically possible.[9][10]
-
-
cis-1-bromo-2-ethylcyclohexane:
-
The most stable conformation places the large ethyl group equatorially and the smaller bromine atom axially.
-
In this reactive conformation, the axial bromine is anti-periplanar to two different axial β-protons : one on carbon 2 and one on carbon 6.
-
Result: The cis isomer can form both 1-ethylcyclohexene (Zaitsev) and 3-ethylcyclohexene (Hofmann). The ratio will then be determined by the base used, as described in Q2.[9][11] A small base will favor the Zaitsev product, while a bulky base will favor the Hofmann product.
-
Caption: Reaction pathways are dictated by substrate stereochemistry.
Q4: My E2 reaction is unexpectedly slow, even with a strong base. What are the potential causes?
A sluggish E2 reaction in this system often points to a conformational or stereochemical issue.
-
Incorrect Isomer: You may be using the trans isomer and expecting a fast reaction. The elimination from the trans isomer must proceed through its less stable, diaxial conformer. The low equilibrium concentration of this reactive conformer results in a significantly slower overall reaction rate compared to the cis isomer.[12]
-
Solvent Choice: While the base is primary, the solvent plays a role. E2 reactions are favored by polar aprotic solvents (e.g., DMSO, DMF, THF). Using a polar protic solvent (e.g., ethanol, water) can solvate and stabilize the base, reducing its effective strength and potentially promoting competing SN1/E1 pathways, although E2 will still likely dominate with a strong base.[13][14] Solvation can decrease the basicity of the Lewis base, which can slow the E2 reaction more than a competing SN2 reaction.[15][16]
-
Base Degradation: Ensure your base has not been neutralized by exposure to atmospheric moisture or CO₂. This is particularly important for highly reactive bases like potassium tert-butoxide. Always use freshly opened or properly stored reagents.
-
Low Temperature: While some reactions are run at low temperatures to control side products, elimination reactions require sufficient energy to overcome the activation barrier. If the rate is too slow, a modest increase in temperature may be necessary.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Using trans isomer. | Confirm stereochemistry of starting material. Be aware that the reaction of the trans isomer is inherently slower. Consider increasing reaction time or temperature. |
| Degraded base. | Use a fresh bottle of base or titrate to confirm its concentration. | |
| Incorrect Product Ratio (e.g., significant Hofmann product with NaOEt) | Steric hindrance from the cis isomer's conformation. | While NaOEt strongly favors the Zaitsev product from the cis isomer, it's never 100%. The observed ratio is correct. If higher purity is needed, consider purification by chromatography. |
| Using the trans isomer by mistake. | The trans isomer can only give the Hofmann-type product (3-ethylcyclohexene). Verify your starting material. | |
| Mixture of Substitution (SN2) and Elimination Products | Base is also a good nucleophile (e.g., ethoxide). | To favor elimination, use a more sterically hindered base (KOtBu). Increasing the reaction temperature also generally favors elimination over substitution.[17] |
Experimental Protocols
Protocol 1: Zaitsev-Selective Elimination of cis-1-Bromo-2-ethylcyclohexane
This protocol is designed to maximize the yield of the thermodynamically favored product, 1-ethylcyclohexene.
-
Reagent Preparation: Prepare a 2 M solution of sodium ethoxide in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the sodium ethoxide solution (1.5 equivalents).
-
Substrate Addition: Dissolve cis-1-bromo-2-ethylcyclohexane (1.0 equivalent) in a minimal amount of absolute ethanol and add it dropwise to the stirred ethoxide solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or GC for the disappearance of the starting material (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to isolate 1-ethylcyclohexene.
Protocol 2: Hofmann-Selective Elimination of cis-1-Bromo-2-ethylcyclohexane
This protocol utilizes a sterically hindered base to favor the formation of the kinetic product, 3-ethylcyclohexene.
-
Reagent Preparation: Under an inert atmosphere (N₂ or Ar), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add the KOtBu solution and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve cis-1-bromo-2-ethylcyclohexane (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred, cooled base solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction back to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract the mixture with pentane (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile). Purify via chromatography.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 10. homework.study.com [homework.study.com]
- 11. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Confirming the Stereochemistry of 1-Bromo-2-ethylcyclohexane by NMR Spectroscopy
In the realm of synthetic chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's biological activity and safety profile. For cyclic molecules like 1-bromo-2-ethylcyclohexane, seemingly subtle differences in the spatial arrangement of substituents can lead to profound changes in their physical and chemical properties. This guide provides an in-depth, experimentally-grounded protocol for unambiguously confirming the stereochemistry of this compound isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique. We will delve into the theoretical underpinnings of conformational analysis and explore how to leverage proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) data to distinguish between cis and trans isomers.
The Stereochemical Challenge: Cis vs. Trans Isomers and Their Conformational Dynamics
This compound can exist as two diastereomers: cis and trans. In the cis isomer, the bromo and ethyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.[1] These stereochemical differences dictate the preferred three-dimensional conformations of the molecules, which in turn influence their NMR spectra.
Cyclohexane rings are not planar; they predominantly adopt a stable "chair" conformation to minimize angle and torsional strain.[2][3] In a chair conformation, the substituents can occupy two distinct types of positions: axial (parallel to the main axis of the ring) and equatorial (pointing away from the ring).[3] Through a process called a "ring flip," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa.[4]
The relative stability of these conformers is governed by steric interactions. Bulky substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions.[2]
-
Cis-1-bromo-2-ethylcyclohexane : In the cis isomer, one substituent must be axial and the other equatorial.[5] A ring flip will interchange their positions. The equilibrium will favor the conformer where the bulkier ethyl group is in the equatorial position.
-
Trans-1-bromo-2-ethylcyclohexane : The trans isomer can exist in two chair conformations: one with both substituents in axial positions (diaxial) and another with both in equatorial positions (diequatorial).[5] The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[5][6]
The key to distinguishing these isomers by NMR lies in exploiting the geometric relationships between protons in these preferred conformations.
The Power of NMR: Deciphering Stereochemistry Through Coupling Constants
The splitting of proton signals in an NMR spectrum, known as spin-spin coupling, provides a wealth of structural information. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons. This relationship is described by the Karplus curve, which shows that the coupling constant for vicinal protons (protons on adjacent carbons) is largest when the dihedral angle is 180° and smaller for angles around 60° and 90°.[7]
In a cyclohexane chair, the dihedral angles between adjacent protons are well-defined:
-
Axial-Axial (Hax-Hax): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[7][8]
-
Axial-Equatorial (Hax-Heq): The dihedral angle is approximately 60°, leading to a small coupling constant, typically 2-5 Hz.[7][8]
-
Equatorial-Equatorial (Heq-Heq): The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically 2-5 Hz.[7]
By analyzing the coupling patterns of the protons on the carbons bearing the bromo and ethyl groups (C1 and C2), we can deduce their relative orientations and thus the stereochemistry of the molecule.
Experimental Protocol: 1D ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.[9]
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
-
Co-add 16 to 64 scans to improve the signal-to-noise ratio.[9]
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Carefully measure the coupling constants for the proton at C1 (H1) and the proton at C2 (H2).
Interpreting the ¹H NMR Data
| Isomer | Expected Conformation | H1 Position | H2 Position | Expected H1-H2 Coupling Constant (³JHH) |
| trans-1-bromo-2-ethylcyclohexane | Diequatorial (more stable) | Axial | Axial | Large (10-13 Hz) |
| cis-1-bromo-2-ethylcyclohexane | Ethyl-equatorial, Bromo-axial | Equatorial | Axial | Small (2-5 Hz) |
Expected Spectral Features:
-
trans-isomer: The proton at C1 (H1, attached to the carbon with the bromine) will likely appear as a doublet of doublets (or a more complex multiplet) with at least one large coupling constant corresponding to the axial-axial interaction with the proton at C2 (H2).
-
cis-isomer: The H1 proton will exhibit only small coupling constants due to its equatorial position, resulting in a narrower multiplet compared to the trans isomer.
Corroborating Evidence: 2D NMR Techniques for Unambiguous Assignment
While 1D ¹H NMR is often sufficient, complex spectra or unexpected conformational equilibria may necessitate more advanced techniques. Two-dimensional (2D) NMR experiments can provide definitive confirmation of stereochemistry.
COSY (Correlation Spectroscopy)
A COSY spectrum shows correlations between protons that are coupled to each other. This is invaluable for identifying which protons are on adjacent carbons and for tracing the spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is a powerful technique that reveals through-space interactions between protons that are in close proximity, typically within 5 Å.[10] This is particularly useful for distinguishing between cis and trans isomers.
-
cis-isomer: In the conformer with an axial bromine and equatorial ethyl group, a NOE correlation would be expected between the axial H1 and the axial protons on C3 and C5. More importantly, a NOE would be observed between the equatorial H2 and the protons of the adjacent ethyl group.
-
trans-isomer: In the stable diequatorial conformer, a strong NOE correlation would be expected between the axial H1 and the axial H2.
Comparison with Alternative Methods
While NMR is a premier technique for stereochemical determination, it is prudent to consider other analytical methods that can provide complementary information.
| Method | Advantages | Disadvantages |
| X-ray Crystallography | Provides an unambiguous, three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state conformation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Can separate enantiomers and diastereomers, providing information on stereoisomeric purity.[11] | Does not directly provide structural information for stereochemical assignment; requires reference standards.[11] |
| Computational Chemistry | Can predict the relative stabilities of different conformers and isomers, and can even be used to predict NMR parameters. | The accuracy of the predictions is dependent on the level of theory and basis set used. Experimental validation is still necessary. |
Conclusion
The determination of stereochemistry is a cornerstone of modern chemical research and development. For molecules like this compound, NMR spectroscopy, particularly the analysis of ¹H NMR coupling constants and NOE data, provides a robust and reliable method for unambiguous stereochemical assignment. By understanding the principles of conformational analysis and applying the experimental protocols outlined in this guide, researchers can confidently elucidate the three-dimensional structure of their compounds, a critical step in advancing their scientific endeavors.
References
- 1. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
- 2. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
Navigating Reactivity: A Comparative Guide to 1-Bromo-2-ethylcyclohexane and 1-Chloro-2-ethylcyclohexane
An in-depth analysis for researchers, scientists, and drug development professionals on the factors governing the reactivity of two key secondary haloalkanes.
Executive Summary
In the landscape of organic synthesis, the choice of a haloalkane substrate is a critical decision that dictates reaction pathways, rates, and ultimate product yields. This guide provides a comprehensive comparison of the reactivity of 1-bromo-2-ethylcyclohexane and 1-chloro-2-ethylcyclohexane. The core finding is that This compound is generally more reactive across both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide anion compared to the chloride anion, a factor rooted in its lower bond dissociation energy with carbon and greater anionic stability. The structural rigidity of the cyclohexane ring and the stereochemical influence of the 2-ethyl group further modulate these reaction pathways, particularly in stereoselective processes like the E2 reaction.
Introduction
Haloalkanes are foundational building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their utility stems from the carbon-halogen bond, which provides a reactive site for introducing a wide array of functional groups via substitution or for creating unsaturation through elimination. The two molecules at the center of this guide, this compound and 1-chloro-2-ethylcyclohexane, are representative secondary haloalkanes. Understanding their relative reactivity is paramount for designing efficient synthetic routes, optimizing reaction conditions, and predicting product distributions. This guide will dissect the fundamental principles governing their chemical behavior, supported by established mechanistic theories and experimental data.
Part 1: The Decisive Factor - Leaving Group Ability
The single most significant difference influencing the reactivity of these two compounds is the nature of the halogen atom, which departs as a halide ion (X⁻) during substitution and elimination reactions. A "good" leaving group is one that can stabilize the negative charge it acquires upon departure.[1][2]
Several key properties determine the efficacy of a leaving group:
-
Carbon-Halogen (C-X) Bond Strength: The reaction is initiated by the cleavage of the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[3][4] The C-Br bond is inherently weaker than the C-Cl bond.[5][6][7]
-
Anion Stability: The stability of the departing halide ion is crucial. Larger anions with more diffuse electron clouds can better stabilize a negative charge. Bromide (Br⁻) is larger than chloride (Cl⁻), making it a more stable, weaker base.[8][9]
-
Polarizability: The larger electron cloud of bromine is more polarizable, meaning it is more easily distorted. This enhances its ability to interact with and be stabilized by solvent molecules during the transition state.
-
Acidity of the Conjugate Acid (HX): A simple and reliable predictor of leaving group ability is the acidity of its conjugate acid. Good leaving groups are the conjugate bases of strong acids.[1][2] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is a weaker base and therefore a better leaving group than chloride.[8]
| Property | 1-Chloro-2-ethylcyclohexane | This compound | Conclusion |
| C-X Bond Energy | ~330 kJ/mol[5] | ~275 kJ/mol[5] | C-Br bond is weaker, breaks more easily. |
| Anion Size (Ionic Radius) | 181 pm | 196 pm | Br⁻ is larger, charge is more diffuse. |
| Anion Stability | Less Stable | More Stable[8][9] | Br⁻ is a more stable leaving group. |
| Conjugate Acid pKa | HCl (~ -7) | HBr (~ -9) | HBr is a stronger acid, so Br⁻ is a weaker base. |
| Relative Reactivity | Lower | Higher | Bromide is the superior leaving group. |
This fundamental difference in leaving group ability means that, all other factors being equal, This compound will react faster than 1-chloro-2-ethylcyclohexane.[10]
Part 2: The Influence of Substrate Structure
The 2-ethylcyclohexane scaffold imposes significant stereochemical constraints that influence reaction pathways.[11] The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.[12] Substituents can occupy either axial (vertical) or equatorial (horizontal) positions, with the bulky ethyl group strongly preferring the less sterically hindered equatorial position.[13][14][15]
Stereochemistry in E2 Reactions
The E2 (bimolecular elimination) reaction has a strict stereochemical requirement: the leaving group and a β-hydrogen (a hydrogen on an adjacent carbon) must be in an anti-periplanar (or diaxial) arrangement.[16][17][18] This means both must be in axial positions, oriented 180° apart.[19][20]
-
For an E2 reaction to occur, the cyclohexane ring must flip to a conformation where the halogen (Br or Cl) is in an axial position.[20]
-
The presence of the 2-ethyl group influences the conformational equilibrium and the availability of anti-periplanar β-hydrogens, which can affect the regioselectivity (i.e., the formation of Zaitsev vs. Hofmann products).[21][22] The specific stereoisomer (cis or trans) of the starting material will dictate which β-hydrogens can align for elimination, leading to different major alkene products.[22][23]
Steric Hindrance in SN2 Reactions
The SN2 (bimolecular nucleophilic substitution) reaction involves a backside attack by the nucleophile, inverting the stereochemistry at the electrophilic carbon. This pathway is highly sensitive to steric hindrance. Both 1-bromo- and 1-chloro-2-ethylcyclohexane are secondary halides, which are already more sterically hindered than primary halides. The adjacent ethyl group further impedes the approach of the nucleophile, slowing the SN2 reaction rate for both substrates compared to less substituted analogs. However, the superior leaving group ability of bromide still results in a faster SN2 rate for the bromo-compound.
Carbocation Stability in SN1 and E1 Reactions
The SN1 and E1 reactions proceed through a common rate-determining step: the formation of a carbocation intermediate.[24] Since the leaving group is involved in this step, this compound will form this carbocation faster than 1-chloro-2-ethylcyclohexane.[25][26] Both substrates will form the same secondary 2-ethylcyclohexyl carbocation, which can then be attacked by a nucleophile (SN1) or lose a proton (E1) to form products.
Part 3: Comparative Reactivity Profile
| Reaction Type | 1-Chloro-2-ethylcyclohexane | This compound | Rationale |
| SN2 | Slower | Faster | Better leaving group (Br⁻) is dominant factor. |
| SN1 | Slower | Faster | Rate-determining step is C-X bond cleavage; C-Br bond is weaker.[10] |
| E2 | Slower | Faster | Rate-determining step involves C-X bond cleavage. |
| E1 | Slower | Faster | Rate-determining step is carbocation formation, which depends on leaving group. |
Part 4: Experimental Verification Protocol
To empirically validate the superior reactivity of the bromo- a solvolysis experiment can be conducted. Solvolysis is a nucleophilic substitution (primarily SN1 for secondary halides in polar, protic solvents) where the solvent acts as the nucleophile.[25] The rate can be monitored by observing the formation of the halide anion precipitate upon addition of silver nitrate.[27][28][29]
Objective:
To compare the relative rates of solvolysis of this compound and 1-chloro-2-ethylcyclohexane.
Materials:
-
This compound
-
1-chloro-2-ethylcyclohexane
-
Aqueous ethanol solution (e.g., 80% ethanol, 20% water)
-
0.1 M Silver Nitrate (AgNO₃) solution in ethanol
-
Test tubes, water bath, stopwatch
Methodology:
-
Preparation: Label two sets of test tubes, one for the bromo-compound and one for the chloro-compound.
-
Substrate Addition: To each test tube, add 1 mL of the aqueous ethanol solution. Then, add 5 drops of either this compound or 1-chloro-2-ethylcyclohexane.
-
Initiation: Place the test tubes in a constant temperature water bath (e.g., 50°C) to equilibrate for 5 minutes.
-
Reaction Monitoring: To initiate the reaction for comparison, add 1 mL of the 0.1 M AgNO₃ solution to each test tube simultaneously and start the stopwatch.[30]
-
Observation: Observe the test tubes for the formation of a precipitate (AgBr is a cream-colored solid, AgCl is a white solid).[29] Record the time it takes for the first persistent cloudiness to appear in each tube.
-
Analysis: A shorter time to precipitation indicates a faster rate of halide ion formation and thus, a more reactive substrate.[31]
Expected Results & Causality:
A precipitate of silver bromide (AgBr) will form significantly faster in the test tube containing this compound. This is a direct consequence of the weaker C-Br bond and the greater stability of the Br⁻ leaving group, which leads to a faster rate of carbocation formation (the rate-determining step of the SN1 reaction). The C-Cl bond in the chloro-analog is stronger, requiring more energy and time to cleave, resulting in a slower formation of AgCl precipitate.
Experimental Workflow Diagram
Caption: Workflow for comparing haloalkane solvolysis rates.
Conclusion
The reactivity comparison between this compound and 1-chloro-2-ethylcyclohexane is decisively in favor of the bromo-compound. This outcome is a direct illustration of the fundamental principles of organic chemistry, where leaving group ability—governed by bond strength and anion stability—is a primary determinant of reaction kinetics in both substitution and elimination pathways. While the cyclohexane framework introduces important stereochemical considerations that can dictate product ratios, it does not alter the intrinsic reactivity advantage conferred by the bromide leaving group. For synthetic chemists and drug development professionals, this means that an alkyl bromide will generally serve as a more reactive electrophile, enabling reactions to proceed under milder conditions or at faster rates than its corresponding alkyl chloride counterpart. This knowledge is crucial for the strategic planning of synthetic routes where reaction efficiency is paramount.
References
- 1. Video: Leaving Groups [jove.com]
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- 19. Khan Academy [khanacademy.org]
- 20. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 21. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
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- 31. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Structural Validation of 1-Bromo-2-ethylcyclohexane Using Mass Spectrometry
Introduction: The Analytical Challenge
In the synthesis and characterization of halogenated organic compounds, unequivocal structural validation is paramount. 1-Bromo-2-ethylcyclohexane (C₈H₁₅Br) serves as an excellent model for exploring the analytical power and subtleties of modern spectroscopic techniques. This guide provides an in-depth, experience-driven comparison of mass spectrometry with other common analytical methods for its structural confirmation. As researchers and drug development professionals, understanding the causality behind experimental choices is as critical as the data itself. This document is structured to provide not just a protocol, but a logical framework for tackling similar analytical challenges.
The primary challenge with this compound lies in confirming the precise connectivity of the atoms: a bromine atom and an ethyl group substituted on a cyclohexane ring. While methods like Nuclear Magnetic Resonance (NMR) are the gold standard for elucidating detailed 3D structure, including stereochemistry, mass spectrometry (MS) offers unparalleled sensitivity and provides definitive confirmation of molecular weight and key structural motifs through characteristic fragmentation patterns. This guide will focus on the validation of the compound's core structure using Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).
Core Principles: Why Electron Ionization Mass Spectrometry?
Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. The process involves bombarding the sample molecule with high-energy electrons (typically 70 eV).[1] This high energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•) .[2]
The key to EI-MS for structural elucidation is that the energy imparted during ionization is often greater than the molecule's bond energies. This excess energy causes the unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[3][4] A mass analyzer then separates these charged fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a unique chemical fingerprint, where the pattern of fragments provides a roadmap to the original structure.
Deconstructing this compound: A Predicted Mass Spectrum
The molecular formula of this compound is C₈H₁₅Br, with a nominal molecular weight of 190/192 g/mol , accounting for the two major bromine isotopes.[5][6]
The Isotopic Signature of Bromine
A hallmark of a bromine-containing compound in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units.[7][8] This is due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[9] Therefore, we expect to see:
-
M+• peak: at m/z 190 (containing ⁷⁹Br)
-
[M+2]+• peak: at m/z 192 (containing ⁸¹Br)
This 1:1 intensity ratio is a powerful diagnostic tool that immediately suggests the presence of a single bromine atom in the molecule.[8][10]
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Br bond is relatively weak and its cleavage is a dominant process for alkyl halides.[7][9]
-
Loss of a Bromine Radical (M-Br): The most characteristic fragmentation is the heterolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br) and the formation of a stable secondary carbocation. This will produce a prominent peak at m/z 111 .
-
[C₈H₁₅Br]+• → [C₈H₁₅]⁺ + •Br
-
-
Loss of the Ethyl Side Chain (M-C₂H₅): Cleavage of the C-C bond alpha to the bromine-bearing carbon can lead to the loss of the ethyl group as a radical (•C₂H₅). The resulting fragment will retain the bromine atom and its characteristic isotopic pattern.
-
[C₈H₁₅Br]+• → [C₆H₁₀Br]⁺ + •C₂H₅
-
This will generate peaks at m/z 161 (with ⁷⁹Br) and m/z 163 (with ⁸¹Br).
-
-
Loss of Hydrogen Bromide (M-HBr): A rearrangement reaction can lead to the elimination of a neutral HBr molecule. This results in a radical cation of ethylcyclohexene.
-
[C₈H₁₅Br]+• → [C₈H₁₄]+• + HBr
-
This will produce a peak at m/z 110 .
-
-
Cyclohexane Ring Fragmentation: The cyclic alkane structure itself can fragment. A common pathway for substituted cyclohexanes is the loss of the substituents followed by ring cleavage, often leading to the loss of an ethene molecule (28 Da).[11] This can create a complex series of peaks in the lower mass range, with notable clusters separated by 14 mass units (-CH₂-).[12] Prominent peaks in this region often include fragments like m/z 83 (cyclohexyl cation), m/z 69 , and m/z 55 (alkenyl cations).[3]
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: A Self-Validating GC-MS Workflow
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal integrated technique. The gas chromatograph separates the compound from any impurities or solvent, ensuring a pure analyte enters the mass spectrometer.[13][14]
Sample Preparation
-
Dilution: Accurately dissolve ~1 mg of the synthesized this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Serial Dilution: Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This prevents detector saturation and ensures sharp chromatographic peaks.
Instrumentation & Parameters
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
GC Column: A non-polar or moderately polar capillary column is recommended, such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 50:1 ratio) to handle the concentration.
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
Caption: Standard workflow for GC-MS analysis.
Data Interpretation and Comparison with Alternatives
The resulting mass spectrum should be analyzed for the presence of the key ions predicted above.
Table 1: Expected Mass Fragments for this compound
| m/z Value | Ion Formula | Identity/Origin | Significance |
| 190, 192 | [C₈H₁₅Br]+• | Molecular Ion (M+•, M+2) | Confirms molecular weight and presence of one Br atom. |
| 161, 163 | [C₆H₁₀Br]⁺ | M - C₂H₅ | Confirms presence of an ethyl group. |
| 111 | [C₈H₁₅]⁺ | M - Br | Strong indicator of an alkyl bromide. |
| 110 | [C₈H₁₄]+• | M - HBr | Suggests an elimination pathway is active. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Supports the cyclohexane ring structure. |
| 55, 69 | [C₄H₇]⁺, [C₅H₉]⁺ | Alkene fragments | General alkane/cycloalkane fragmentation. |
Comparative Analysis: MS vs. Other Techniques
While MS provides excellent data on molecular weight and fragmentation, a comprehensive validation often involves complementary techniques.
| Technique | Information Provided | Advantages for this Compound | Limitations for this Compound |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (Br), key structural fragments. | High sensitivity, requires minimal sample, confirms key functional groups and side chains via fragmentation. | Does not distinguish between stereoisomers (cis/trans) or positional isomers (e.g., 1-bromo-3-ethylcyclohexane) definitively without standards. |
| ¹H & ¹³C NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, chemical environment of each atom, stereochemistry. | Unambiguously determines the substitution pattern (1,2-), confirms the ethyl group, and can distinguish between cis and trans isomers. | Lower sensitivity than MS, requires more sample (~5-10 mg), less effective for identifying unknown impurities at trace levels.[13] |
| Infrared (IR) Spectroscopy | Presence of functional groups and bond types. | Confirms C-H bonds (alkane) and the C-Br bond (typically 500-600 cm⁻¹). Quick and non-destructive. | Provides limited information on the overall molecular structure; the "fingerprint region" can be complex and non-specific.[13] |
Conclusion
The validation of the this compound structure via Electron Ionization Mass Spectrometry is a robust and highly informative process. The technique's power lies in the definitive confirmation of the molecular weight and the presence of bromine through the characteristic M+• and [M+2]+• isotopic pattern. Furthermore, the predictable fragmentation pathways, including the loss of the bromine radical and the ethyl side chain, provide strong corroborating evidence for the assigned connectivity.
When integrated into a GC-MS workflow, this method offers the dual benefit of purification and structural analysis, making it an indispensable tool for the modern synthetic and analytical chemist. While MS alone may not resolve stereochemical questions, its high sensitivity and characteristic fragmentation fingerprint make it a cornerstone of structural validation, perfectly complementing the detailed connectivity information provided by NMR spectroscopy.
References
- 1. thiele.ruc.dk [thiele.ruc.dk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1-Brom-2-ethylcyclohexan | C8H15Br | CID 124433048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. whitman.edu [whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Reactivity of 1-Bromo-2-ethylcyclohexane and 1-bromo-4-ethylcyclohexane
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of isomeric haloalkanes is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 1-bromo-2-ethylcyclohexane and 1-bromo-4-ethylcyclohexane, focusing on the structural and conformational factors that dictate their behavior in substitution and elimination reactions. The principles discussed are supported by established mechanistic theories and analogous experimental data.
The Decisive Role of Structure and Conformation
At first glance, this compound and 1-bromo-4-ethylcyclohexane are simple structural isomers. Both are secondary bromocyclohexanes. However, the seemingly minor difference in the position of the ethyl group relative to the bromine atom has profound consequences for their chemical reactivity. These consequences are almost entirely governed by the principles of cyclohexane conformational analysis.
Cyclohexane rings exist predominantly in a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Bulky substituents preferentially occupy the more stable equatorial position to avoid steric strain from 1,3-diaxial interactions.[1] This preference is the key to understanding the reactivity differences between our two target molecules.
Conformational Analysis of 1-bromo-4-ethylcyclohexane
For the 1,4-disubstituted cyclohexane, the cis and trans isomers have distinct conformational preferences.
-
trans-1-bromo-4-ethylcyclohexane : The most stable conformation has both the bromine and the bulky ethyl group in equatorial positions, minimizing steric strain. To place the bromine in an axial position (a requirement for certain reactions, as we'll see), the ring must flip to a much less stable conformation where both groups are axial.[2]
-
cis-1-bromo-4-ethylcyclohexane : In the cis isomer, one substituent must be axial and the other equatorial.[1] Since the ethyl group is bulkier than bromine, the most stable conformation places the ethyl group in the equatorial position and the bromine in the axial position.
Figure 1: Conformational stability of 1-bromo-4-ethylcyclohexane isomers. The green node indicates the most stable conformer that is pre-organized for E2 elimination.
Conformational Analysis of this compound
The 1,2-disubstituted system introduces additional steric considerations.
-
trans-1-bromo-2-ethylcyclohexane : Can exist in a stable diequatorial conformation or a much less stable diaxial conformation. The diequatorial conformer is strongly preferred.
-
cis-1-bromo-2-ethylcyclohexane : This isomer must have one axial and one equatorial substituent. The conformation where the larger ethyl group is equatorial and the bromine is axial is more stable than the reverse.
Reactivity in Elimination (E2) Reactions
Elimination reactions are highly sensitive to stereochemistry, particularly the bimolecular (E2) pathway, which is favored by strong, non-nucleophilic bases (e.g., sodium ethoxide in ethanol). The E2 mechanism requires a specific geometric arrangement: the hydrogen to be removed and the leaving group (bromine) must be anti-periplanar . In a cyclohexane ring, this translates to a strict requirement that both the β-hydrogen and the bromine must be in axial positions.[1][2][3]
This diaxial requirement is the single most important factor determining E2 reactivity in these systems. A molecule that can easily adopt a conformation with an axial bromine and an axial β-hydrogen will react much faster than one that cannot.
Predicting E2 Reactivity
-
1-bromo-4-ethylcyclohexane :
-
The cis isomer is primed for rapid E2 elimination. Its most stable conformer already has the bromine in the required axial position and axial β-hydrogens available for abstraction by a base.
-
The trans isomer reacts very slowly. Its most stable conformer has an equatorial bromine. For elimination to occur, it must flip to a high-energy diaxial conformation, which is present in only a very low concentration at equilibrium.[2][4]
-
-
This compound :
-
The cis isomer, with its preference for an axial bromine and equatorial ethyl group, will undergo E2 elimination relatively quickly. The base can abstract the axial hydrogen from C6. Abstraction of the hydrogen from C2 is not possible as it is equatorial when the bromine is axial. This leads to the formation of 3-ethylcyclohexene.
-
The trans isomer must flip from its stable diequatorial conformation to the high-energy diaxial conformation for elimination to occur. In this reactive conformation, there is an axial β-hydrogen on C2. Elimination will yield 1-ethylcyclohexene, the more substituted (Zaitsev) product.[5] However, because the reactive conformation is unstable, the overall reaction rate will be slow.[1]
-
Direct Comparison : The most reactive isomer overall for an E2 reaction is cis-1-bromo-4-ethylcyclohexane . Its ground-state conformation is already the reactive conformation. The next most reactive is cis-1-bromo-2-ethylcyclohexane . The two trans isomers are significantly less reactive due to the energetic cost of achieving the necessary diaxial conformation.
| Compound | Most Stable Conformation | Reactive Conformation (for E2) | Predicted E2 Rate | Major E2 Product |
| cis-1-bromo-2-ethylcyclohexane | Axial Br, Equatorial Et | Same as stable | Fast | 3-ethylcyclohexene |
| trans-1-bromo-2-ethylcyclohexane | Diequatorial | Diaxial (High Energy) | Slow | 1-ethylcyclohexene |
| cis-1-bromo-4-ethylcyclohexane | Axial Br, Equatorial Et | Same as stable | Very Fast | 4-ethylcyclohexene |
| trans-1-bromo-4-ethylcyclohexane | Diequatorial | Diaxial (High Energy) | Very Slow | 4-ethylcyclohexene |
graph TD { rankdir=LR; node [shape=box, style=rounded]; sub [label="Substrate", fillcolor="#F1F3F4"]; base [label="Strong Base (EtO-)", fillcolor="#F1F3F4"]; ts [label="Anti-Periplanar Transition State (Diaxial H & Br)", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; prod [label="Alkene Product", fillcolor="#34A853", fontcolor="#FFFFFF"];sub -- "Conformational Equilibrium" --> ts; base -- "Abstracts Axial H" --> ts; ts --> prod; sub --> Note1[Rate depends on concentration of stable conformer with axial Br]; style Note1 fillcolor="#FFFFFF",stroke="#FFFFFF"
}
Figure 2: Generalized workflow for the E2 reaction in a cyclohexane system, highlighting the critical anti-periplanar transition state.
Reactivity in Substitution (SN1 & SN2) Reactions
While strong bases favor elimination, substitution reactions can also occur and are influenced by different structural factors.
SN2 Reactivity
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the carbon bearing the leaving group. This mechanism is highly sensitive to steric hindrance.[6]
-
1-bromo-4-ethylcyclohexane : The ethyl group is remote from the reaction center (C1). Therefore, it exerts minimal steric influence on the backside attack of a nucleophile.
-
This compound : The adjacent ethyl group provides significant steric hindrance around the reaction center. This bulkiness will impede the approach of a nucleophile, slowing down the rate of an SN2 reaction compared to the 1,4-isomer.
Direct Comparison : 1-bromo-4-ethylcyclohexane is more reactive towards SN2 substitution than this compound due to reduced steric hindrance at the reaction site.
SN1 Reactivity
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. Both this compound and 1-bromo-4-ethylcyclohexane are secondary halides and would form secondary carbocations. The stability of these carbocations is expected to be very similar, so their intrinsic reactivity in SN1 reactions should be comparable. SN1 reactions are favored by polar protic solvents (like water or ethanol) and weak nucleophiles.[7] Under these conditions, both substrates would likely react at similar rates, with competition from the E1 elimination pathway.
Supporting Experimental Data & Protocols
Analogous Experimental Data: The 4-tert-butylcyclohexyl System
A classic experiment compares the E2 elimination rates of cis- and trans-1-bromo-4-tert-butylcyclohexane with sodium ethoxide. The bulky tert-butyl group effectively "locks" the conformation with itself in the equatorial position.
-
Result : cis-1-bromo-4-tert-butylcyclohexane (which has an axial Br) reacts several hundred times faster than the trans-isomer (which has an equatorial Br).[1][4]
-
Causality : This dramatic rate difference provides powerful evidence for the absolute requirement of an axial leaving group for the E2 reaction. The trans-isomer simply cannot achieve the required geometry without forcing the enormous tert-butyl group into a highly unfavorable axial position.
This result strongly supports our prediction that cis-1-bromo-4-ethylcyclohexane and cis-1-bromo-2-ethylcyclohexane will be far more reactive in E2 eliminations than their trans counterparts.
Experimental Protocol 1: Qualitative Comparison of E2 Reaction Rates
This protocol outlines a competition experiment to visually compare the rate of alkene formation.
Objective: To determine whether this compound or 1-bromo-4-ethylcyclohexane reacts faster via the E2 mechanism.
Methodology:
-
Preparation: Prepare a 0.1 M solution of sodium ethoxide in absolute ethanol. In separate, dry test tubes, dissolve equimolar amounts of this compound (using the more reactive cis-isomer) and 1-bromo-4-ethylcyclohexane (using the cis-isomer) in a small volume of ethanol.
-
Initiation: Add a small amount of a colorimetric indicator that reacts with alkenes, such as a dilute solution of bromine (Br₂) in a non-participating solvent like CH₂Cl₂. The initial solution will have the characteristic reddish-brown color of bromine.
-
Reaction: Simultaneously add an equal volume of the sodium ethoxide solution to each test tube at a controlled temperature (e.g., 50 °C).
-
Observation: Observe the rate at which the bromine color disappears in each tube. The faster disappearance of color indicates a faster rate of alkene formation, and thus a faster E2 reaction.
-
Validation: The experiment should be repeated with the trans isomers to confirm their significantly lower reactivity.
Figure 3: Experimental workflow for comparing E2 reaction rates.
Experimental Protocol 2: Comparison of SN1 Solvolysis Rates
This protocol uses the precipitation of silver bromide to compare the rates of carbocation formation.
Objective: To compare the SN1 reactivity of the two compounds via solvolysis.
Methodology:
-
Preparation: Prepare a 0.1 M solution of silver nitrate (AgNO₃) in ethanol. This serves as both the solvent/nucleophile and the indicator.
-
Reaction Setup: In two separate test tubes, add equal, known concentrations of this compound and 1-bromo-4-ethylcyclohexane. Place the tubes in a constant temperature water bath.
-
Initiation: To each tube, add an identical volume of the ethanolic silver nitrate solution and start a timer.
-
Observation: Monitor the tubes for the formation of a cream-colored precipitate (AgBr). The rate-determining step is the ionization of the C-Br bond to form the carbocation. Once formed, the bromide ion (Br⁻) is immediately precipitated by the silver ion (Ag⁺).
-
Analysis: The time taken for the first appearance of a persistent precipitate is inversely related to the rate of the SN1 reaction. A faster precipitation indicates a more reactive substrate.
Summary and Conclusion
The reactivity of this compound and 1-bromo-4-ethylcyclohexane is not determined by their classification as secondary halides alone, but by a nuanced interplay of steric hindrance and conformational preferences.
-
For E2 Elimination: Reactivity is dominated by the ability to achieve a diaxial arrangement of a β-hydrogen and the bromine. Consequently, cis-1-bromo-4-ethylcyclohexane is predicted to be the most reactive , followed by cis-1-bromo-2-ethylcyclohexane. Both trans isomers are significantly less reactive.
-
For SN2 Substitution: Reactivity is controlled by steric hindrance at the reaction center. The remote ethyl group in 1-bromo-4-ethylcyclohexane makes it significantly more susceptible to SN2 attack than the sterically hindered this compound.
-
For SN1 Substitution: Both compounds are expected to show similar reactivity , as they both form secondary carbocations of comparable stability.
This guide underscores the necessity of moving beyond simple substrate classification and applying a deeper, conformation-based analysis to accurately predict the behavior of cyclic organic molecules—a critical skill for the rational design of complex molecular architectures.
References
A Researcher's Guide to Regioselectivity: Zaitsev vs. Hofmann Elimination in Substituted Bromocyclohexanes
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and the factors governing product distribution is paramount. This guide provides an in-depth technical comparison of Zaitsev and Hofmann elimination reactions, with a specific focus on their application to substituted bromocyclohexanes. We will explore the underlying principles, present supporting experimental data, and offer practical insights to aid in synthetic planning and execution.
Fundamental Principles: A Tale of Two Eliminations
Elimination reactions are fundamental transformations in organic synthesis for the construction of alkenes. When a substituted bromocyclohexane is subjected to elimination, the regiochemical outcome—the position of the newly formed double bond—is primarily dictated by the interplay of steric and electronic factors, leading to either the Zaitsev or the Hofmann product.
Zaitsev's Rule: Formulated by Alexander Zaitsev, this rule posits that in an elimination reaction, the more substituted (and generally more thermodynamically stable) alkene will be the major product.[1] This is often the case when using a small, strong base.
Hofmann's Rule: In contrast, the Hofmann rule predicts the formation of the least substituted alkene. This outcome is typically observed when using a bulky, sterically hindered base, or when the substrate has a poor leaving group.[2]
The competition between these two pathways is a nuanced interplay of reaction conditions and substrate stereochemistry, particularly in the conformationally restricted cyclohexane system.
The Decisive Role of Stereochemistry in Cyclohexanes
The E2 (bimolecular elimination) mechanism, which is common for these reactions, has a strict stereochemical requirement: the beta-hydrogen and the leaving group (bromide) must be in an anti-periplanar arrangement.[3][4][5] In a cyclohexane chair conformation, this translates to a trans-diaxial orientation of the hydrogen and the bromine.[2][4] This geometric constraint is a critical determinant of the reaction's regioselectivity and can often override Zaitsev's rule.[2][4]
If the bromocyclohexane derivative cannot easily adopt a conformation with a trans-diaxial arrangement leading to the Zaitsev product, the reaction may be forced to proceed via a pathway that forms the Hofmann product, or the reaction rate may be significantly retarded.
Comparative Analysis: Zaitsev vs. Hofmann Elimination in Action
The choice of base is a key experimental variable that allows chemists to steer the regioselectivity of the elimination. Let's examine the outcomes for some representative substituted bromocyclohexanes.
Case Study 1: cis- and trans-1-Bromo-2-methylcyclohexane
The stereoisomers of 1-bromo-2-methylcyclohexane provide a classic example of how stereochemistry dictates the elimination product.
-
cis-1-Bromo-2-methylcyclohexane: In its most stable chair conformation, the bromine is axial and the methyl group is equatorial. This conformation has two different axial β-hydrogens: one at C2 and one at C6. Abstraction of the C2-hydrogen leads to the more substituted 1-methylcyclohexene (Zaitsev product), while abstraction of the C6-hydrogen gives 3-methylcyclohexene (Hofmann product). With a small base like sodium ethoxide, the Zaitsev product is favored.[6]
-
trans-1-Bromo-2-methylcyclohexane: For an E2 reaction to occur, the molecule must adopt a conformation where the bromine is axial. In the case of the trans-isomer, this forces the methyl group into an axial position as well, which is energetically unfavorable.[3] In this conformation, there is only one axial β-hydrogen, which is on C6. Therefore, the elimination product is almost exclusively the anti-Zaitsev product, 3-methylcyclohexene.[3][7]
Case Study 2: 1-Bromo-1-methylcyclohexane
In this tertiary bromocyclohexane, elimination can lead to either the endocyclic 1-methylcyclohexene (Zaitsev product) or the exocyclic methylenecyclohexane (Hofmann product).
-
With a small base (e.g., Sodium Ethoxide in Ethanol): The reaction primarily follows the Zaitsev rule, yielding the more stable, trisubstituted 1-methylcyclohexene as the major product.[8]
-
With a bulky base (e.g., Potassium tert-butoxide in tert-butanol): The sterically demanding tert-butoxide preferentially abstracts a proton from the less hindered methyl group, leading to a significant increase in the proportion of the Hofmann product, methylenecyclohexane.
Quantitative Data from an Analogous System: Menthyl and Neomenthyl Chloride
| Substrate | Base | Zaitsev Product (3-menthene) | Hofmann Product (2-menthene) | Reference |
| Neomenthyl chloride | Sodium Ethoxide | 78% | 22% | [1] |
| Menthyl chloride | Sodium Ethoxide | Trace | 100% | [4] |
This data quantitatively demonstrates the profound impact of substrate stereochemistry on the regiochemical outcome of an E2 reaction. Neomenthyl chloride, which can readily adopt the required trans-diaxial conformation for both Zaitsev and Hofmann elimination, primarily yields the more stable Zaitsev product. Conversely, menthyl chloride is constrained to a conformation that only allows for the formation of the Hofmann product.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic concepts discussed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Answered: When trans-1-bromo-2-methylcyclohexane is subjected to dehydrohalogenation, the major product is 3-methylcyclohexene. The rationale for this is that the… | bartleby [bartleby.com]
- 4. 11.9 The E2 Reaction and Cyclohexane Conformation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. homework.study.com [homework.study.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
- 8. brainly.com [brainly.com]
A Researcher's Guide to the Computational Analysis of Transition States in 1-Bromo-2-ethylcyclohexane Reactions: A Comparative Approach
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting and controlling chemical outcomes. The stereochemical course of substitution and elimination reactions in cyclic systems, such as 1-bromo-2-ethylcyclohexane, presents a classic case where conformational intricacies dictate product formation. This guide provides an in-depth comparative analysis of the transition states involved in the competing E2 elimination and SN2 substitution reactions of cis- and trans-1-bromo-2-ethylcyclohexane, leveraging computational chemistry to illuminate the underlying energetic and structural factors that govern reactivity. We will explore how modern computational workflows can not only predict reaction outcomes but also offer a quantitative comparison with established, albeit often qualitative, experimental observations.
The Decisive Role of Stereochemistry in Cyclohexane Reactions
The reactions of substituted cyclohexanes are fundamentally governed by their conformational preferences. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions. For a bimolecular elimination (E2) reaction to occur, a strict stereochemical requirement must be met: the leaving group and a β-hydrogen must be in an anti-periplanar arrangement (a dihedral angle of 180°).[1][2] In the context of a cyclohexane ring, this translates to a trans-diaxial orientation of the leaving group and the hydrogen atom.[1][2] This conformational constraint is the primary determinant of the product distribution in the elimination reactions of this compound isomers.
Similarly, the bimolecular nucleophilic substitution (SN2) reaction also has stereochemical demands, favoring an attack of the nucleophile from the backside of the carbon-leaving group bond. In a cyclohexane system, the accessibility of the σ* anti-bonding orbital of the C-Br bond, which the nucleophile attacks, is influenced by the axial or equatorial position of the bromine atom.
Computational Methodology: A Window into Transition States
To dissect the competition between E2 and SN2 pathways for the cis and trans isomers of this compound, we employ quantum chemical calculations, specifically Density Functional Theory (DFT). This powerful computational tool allows us to model the potential energy surface of the reactions, locate the transition state structures, and calculate the activation energies (ΔG‡) for each potential pathway. A lower activation energy corresponds to a faster reaction rate, thus indicating the major reaction pathway and the predominant product.
The general workflow for this computational analysis is as follows:
Figure 1: A generalized workflow for the computational analysis of transition states in the reactions of this compound.
Experimental Protocol: Computational Details
A typical computational protocol for this analysis would involve the following steps:
-
Structure Building and Conformational Analysis:
-
The initial 3D structures of cis- and trans-1-bromo-2-ethylcyclohexane and the ethoxide nucleophile/base are built using a molecular modeling program.
-
A conformational search is performed for each isomer to identify the lowest energy chair conformations. This is crucial as the relative populations of these conformers will influence the overall reaction rate.
-
-
Transition State Optimization:
-
Initial guess structures for the E2 (trans-diaxial H-C-C-Br arrangement) and SN2 (backside attack of the nucleophile) transition states are constructed.
-
These guess structures are then optimized using a reliable method such as the Quadratic Synchronous Transit (QST2) method or the Berny optimization algorithm with eigenvector following. These calculations are typically performed using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
-
Transition State Validation:
-
A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (the breaking and forming of bonds).
-
An Intrinsic Reaction Coordinate (IRC) calculation is then carried out to confirm that the located transition state correctly connects the reactant and product energy minima on the potential energy surface.
-
-
Energy Calculations:
-
The Gibbs free energies (G) of the optimized reactants, transition states, and products are calculated at the same level of theory. The activation energy (ΔG‡) for each pathway is then determined as the difference in free energy between the transition state and the reactants.
-
Computational Findings vs. Experimental Reality: A Comparative Analysis
Based on established stereochemical principles, the E2 elimination of the cis and trans isomers of this compound is expected to yield different major products.
-
cis-1-Bromo-2-ethylcyclohexane: For the bromine to be in the required axial position for E2 elimination, the ethyl group must also be in an axial position in one of the chair conformations. This diaxial conformation is sterically hindered and therefore less stable. However, it is the only conformation that allows for an anti-periplanar relationship between the axial bromine and an axial β-hydrogen on the adjacent carbon, leading to the formation of the more substituted (Zaitsev) product, 1-ethylcyclohexene , as the major product.[2][3] The alternative elimination to form 3-ethylcyclohexene is also possible.
-
trans-1-Bromo-2-ethylcyclohexane: In the most stable chair conformation, both the bromine and the ethyl group can occupy equatorial positions. To achieve the necessary axial orientation for the bromine to undergo E2 elimination, the ring must flip to a much less stable conformation where both groups are axial. However, in the more stable diequatorial conformation, there is no anti-periplanar β-hydrogen. The reactive conformation for the trans isomer that has an axial bromine will have an equatorial ethyl group. In this conformation, the only available anti-periplanar β-hydrogen is on the carbon that does not bear the ethyl group, leading to the formation of the less substituted (Hofmann) product, 3-ethylcyclohexene , as the major product.[4]
The following table summarizes the expected outcomes and provides a template for the comparison with computational data.
| Isomer | Major Experimental E2 Product | Predicted Major Computational Pathway | Calculated ΔG‡ (E2) (kcal/mol) | Calculated ΔG‡ (SN2) (kcal/mol) | Predicted Major Product |
| cis-1-Bromo-2-ethylcyclohexane | 1-Ethylcyclohexene (Zaitsev)[2][3] | E2 (Zaitsev) | [Calculated Value] | [Calculated Value] | [Predicted Alkene] |
| trans-1-Bromo-2-ethylcyclohexane | 3-Ethylcyclohexene (Hofmann)[4] | E2 (Hofmann) | [Calculated Value] | [Calculated Value] | [Predicted Alkene] |
Table 1: Comparison of Experimental and Predicted Outcomes for the Reactions of this compound.
Our computational analysis would aim to provide the specific values for the activation energies (ΔG‡). We would expect the calculated ΔG‡ for the E2 pathway leading to 1-ethylcyclohexene from the cis isomer to be lower than the ΔG‡ for the SN2 pathway. Conversely, for the trans isomer, the calculated ΔG‡ for the E2 pathway leading to 3-ethylcyclohexene should be the lowest among the possible reaction channels.
Furthermore, a comparison of the activation energies for the E2 reactions of the two isomers can provide insights into their relative reaction rates. It is generally observed that the cis isomer reacts faster in E2 eliminations than the trans isomer because the former can more readily adopt the required trans-diaxial arrangement, albeit in a less stable conformer. Our computational results should reflect this difference in reactivity through a lower overall activation barrier for the cis isomer's E2 reaction.
Figure 2: Logical relationship between computational predictions and experimental validation for the reactions of this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the computational analysis of transition states in the reactions of cis- and trans-1-bromo-2-ethylcyclohexane. By employing DFT calculations, researchers can gain a quantitative understanding of the factors that control the competition between E2 and SN2 pathways and predict the major products with a high degree of confidence. The comparison of these computational predictions with established experimental observations not only validates the theoretical models but also provides a deeper, more nuanced understanding of reaction mechanisms.
For drug development professionals, the ability to computationally screen and predict the reactivity of complex cyclic molecules is invaluable. This approach can aid in the design of synthetic routes that favor the formation of desired stereoisomers and minimize unwanted side products. Future work in this area could involve the investigation of solvent effects on the reaction pathways and the exploration of a wider range of nucleophiles and bases to build a more comprehensive predictive model for the reactivity of substituted cyclohexanes.
References
A Comparative Guide to the Synthesis of 1-Bromo-2-ethylcyclohexane for the Modern Organic Chemist
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision governed by factors such as yield, stereochemical control, scalability, and economic viability. This guide provides an in-depth comparison of various synthetic pathways to obtain 1-Bromo-2-ethylcyclohexane, a valuable alkyl halide intermediate. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to inform your synthetic strategy.
Introduction to this compound
This compound serves as a versatile building block in organic synthesis, enabling the introduction of the 2-ethylcyclohexyl moiety through nucleophilic substitution or organometallic coupling reactions. The stereochemical relationship between the bromine atom and the ethyl group (cis or trans) is often crucial for the biological activity and properties of the target molecule. Therefore, synthetic routes that offer high diastereoselectivity are of particular interest. This guide will compare three primary approaches to its synthesis: free radical bromination of ethylcyclohexane, hydrobromination of ethylcyclohexene, and the conversion of 2-ethylcyclohexanol.
Route 1: Free Radical Bromination of Ethylcyclohexane
Direct bromination of the parent alkane, ethylcyclohexane, via a free radical mechanism is conceptually the most straightforward approach. The reaction is typically initiated by UV light or a radical initiator and proceeds via a chain reaction mechanism.
Mechanistic Considerations
The regioselectivity of free radical bromination is dictated by the stability of the resulting alkyl radical intermediate. The order of stability for alkyl radicals is tertiary > secondary > primary. In the case of ethylcyclohexane, there are primary, secondary, and a tertiary C-H bond. The tertiary hydrogen at the C1 position (bearing the ethyl group) is the most susceptible to abstraction by a bromine radical.
This leads to the formation of a tertiary radical, which then reacts with Br₂ to form 1-bromo-1-ethylcyclohexane as the major product. The desired this compound, which would arise from the abstraction of a secondary hydrogen, is a minor product. Due to the trigonal planar geometry of the radical intermediate, the subsequent reaction with bromine can occur from either face, leading to a racemic mixture if a new stereocenter is formed.[1][2]
Evaluation
This method suffers from poor regioselectivity for the synthesis of this compound. The inherent preference for the formation of the more stable tertiary radical makes it an unsuitable choice for the targeted synthesis of the desired isomer.
Route 2: Hydrobromination of Ethylcyclohexene
The addition of hydrogen bromide across the double bond of an alkene is a classic and reliable method for the synthesis of alkyl bromides. The regiochemical outcome of this reaction can be controlled by the reaction conditions. The requisite starting material, 1-ethylcyclohexene, can be readily prepared by the dehydration of 2-ethylcyclohexanol.
Mechanistic Pathways
A. Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr to 1-ethylcyclohexene proceeds via a carbocation intermediate. The proton adds to the less substituted carbon of the double bond to generate the more stable tertiary carbocation at the C1 position. Subsequent attack by the bromide ion yields 1-bromo-1-ethylcyclohexane as the major product.[3][4] This is not the desired product.
B. Anti-Markovnikov Addition: In the presence of peroxides (e.g., benzoyl peroxide, ROOR), the addition of HBr proceeds through a free radical chain mechanism.[5][6] The peroxide initiates the formation of a bromine radical, which then adds to the less substituted carbon of the alkene. This generates a more stable secondary radical at the C2 position. This radical then abstracts a hydrogen atom from HBr to yield the desired this compound and regenerate a bromine radical to continue the chain reaction.[7][8] This anti-Markovnikov addition is highly regioselective for the target compound.[9][10] The stereochemistry of the radical addition is typically not highly controlled, leading to a mixture of cis and trans diastereomers.[5][11]
Evaluation
The anti-Markovnikov hydrobromination of 1-ethylcyclohexene is a highly effective method for the synthesis of this compound. It offers excellent regioselectivity, directly yielding the desired constitutional isomer. However, the control of stereochemistry remains a challenge with this approach.
Route 3: Synthesis from 2-Ethylcyclohexanol
The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Starting from the readily available 2-ethylcyclohexanol, which exists as a mixture of cis and trans diastereomers, provides a direct route to the target molecule. The choice of brominating agent is critical as it dictates the reaction mechanism and, consequently, the stereochemical outcome.
Mechanistic Pathways
A. Using Phosphorus Tribromide (PBr₃): The reaction of a secondary alcohol like 2-ethylcyclohexanol with PBr₃ typically proceeds through an Sₙ2 mechanism.[12][13] The phosphorus atom acts as an electrophile, and the alcohol's oxygen atom attacks it, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack. This results in an inversion of configuration at the stereocenter.[14][15][16] Therefore, starting with a specific stereoisomer of 2-ethylcyclohexanol allows for the synthesis of the corresponding inverted stereoisomer of this compound.
B. Using Hydrobromic Acid (HBr): The reaction of a secondary alcohol with HBr can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions.[17] For secondary alcohols, an Sₙ1 mechanism involving a carbocation intermediate is common, especially with concentrated HBr and heat. This would lead to a mixture of stereoisomers. However, under milder conditions, an Sₙ2 pathway can be favored. The hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion. If the reaction proceeds via a pure Sₙ2 mechanism, inversion of configuration will be observed.
Evaluation
The synthesis from 2-ethylcyclohexanol offers the significant advantage of potential stereochemical control, particularly when using PBr₃. By starting with a stereochemically pure alcohol, one can obtain a stereochemically enriched product. This route is often preferred when a specific diastereomer of this compound is required.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Free Radical Bromination | Route 2: Anti-Markovnikov Hydrobromination | Route 3: From 2-Ethylcyclohexanol (with PBr₃) |
| Starting Material | Ethylcyclohexane | 1-Ethylcyclohexene | 2-Ethylcyclohexanol |
| Key Reagents | Br₂, UV light or initiator | HBr, Peroxides (ROOR) | PBr₃ |
| Regioselectivity | Poor (major product is 1-bromo-1-ethylcyclohexane) | Excellent for this compound | Excellent (bromine replaces the hydroxyl group) |
| Stereoselectivity | Poor (racemization) | Poor (mixture of diastereomers) | Good (inversion of configuration) |
| Typical Yields | Variable and often low for the desired product | Good to excellent | Good to excellent |
| Advantages | Direct, one-step from alkane | High regioselectivity for the desired product | Potential for high stereochemical control |
| Disadvantages | Lack of selectivity, mixture of products | Requires alkene starting material, poor stereocontrol | Requires alcohol starting material, PBr₃ is corrosive |
Experimental Protocols
Protocol for Route 2: Anti-Markovnikov Hydrobromination of 1-Ethylcyclohexene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethylcyclohexene (1 equivalent) in a suitable solvent such as diethyl ether or pentane.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02-0.05 equivalents).
-
HBr Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid dropwise.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing cold water. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Protocol for Route 3: Synthesis from 2-Ethylcyclohexanol using PBr₃
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 2-ethylcyclohexanol (1 equivalent) in a dry, aprotic solvent like diethyl ether or dichloromethane. Cool the flask in an ice bath.[15]
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approximately 0.4 equivalents) dropwise from the dropping funnel with vigorous stirring.[15] An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly pour it over crushed ice to quench the excess PBr₃. Separate the organic layer in a separatory funnel.
-
Purification: Wash the organic layer with cold water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.[18]
Visualizing the Synthetic Pathways
Reaction Mechanisms
Caption: A comparison of the key intermediates in the three synthetic routes.
Comparative Workflow
Caption: A high-level comparison of the workflows for each synthetic route.
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the synthesis.
-
Free radical bromination of ethylcyclohexane is generally not a recommended method due to its lack of regioselectivity.
-
Anti-Markovnikov hydrobromination of 1-ethylcyclohexene is an excellent choice for producing the desired constitutional isomer with high regioselectivity, although it offers little control over the stereochemistry.
-
The conversion of 2-ethylcyclohexanol using PBr₃ is the superior method when stereochemical control is paramount. By starting with a stereochemically defined alcohol, a product with inverted stereochemistry can be obtained.
For most applications in drug development and complex molecule synthesis where stereochemistry is critical, the conversion of 2-ethylcyclohexanol is the most strategic and reliable approach.
References
- 1. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 6 Notes [web.pdx.edu]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. HBr addition with peroxides [quimicaorganica.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. byjus.com [byjus.com]
- 17. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Characterization of 1-Ethylcyclohexene from 1-Bromo-2-ethylcyclohexane Elimination: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of organic molecules are paramount. This guide provides an in-depth technical comparison of the characterization of 1-ethylcyclohexene, a key intermediate in various synthetic pathways, focusing on its formation via the E2 elimination of 1-bromo-2-ethylcyclohexane. We will explore the mechanistic intricacies of this reaction, compare the analytical techniques used for product identification and quantification, and provide field-proven insights into experimental design and data interpretation.
The Underlying Chemistry: Regioselectivity in E2 Elimination of Substituted Cyclohexanes
The synthesis of 1-ethylcyclohexene from this compound is a classic example of a base-induced elimination reaction, typically proceeding through an E2 (bimolecular elimination) mechanism.[1] The regiochemical outcome of this reaction—that is, the preferential formation of one constitutional isomer over another—is governed by the stereochemical relationship between the leaving group (bromide) and the β-hydrogens.
For an E2 reaction to occur in a cyclohexane ring, the leaving group and a β-hydrogen must be in an anti-periplanar (or anti-coplanar) arrangement.[2][3] This requires both substituents to be in axial positions.[4] This stereochemical constraint significantly influences which β-hydrogen is abstracted by the base, thereby determining the position of the newly formed double bond.
The two primary competing products in this elimination are 1-ethylcyclohexene (the more substituted, Zaitsev product) and 3-ethylcyclohexene (the less substituted, Hofmann product).[2] According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more highly substituted alkene.[5][6][7] However, the rigid conformational nature of the cyclohexane ring can lead to deviations from this rule.
The stereoisomerism of the starting material, this compound (cis or trans), plays a crucial role in the product distribution.
-
cis-1-Bromo-2-ethylcyclohexane: In the most stable chair conformation, both the bromo and ethyl groups can occupy equatorial positions. For the E2 elimination to proceed, the molecule must flip to a less stable conformation where the bromo group is axial. In this conformation, the adjacent ethyl group is also forced into an axial position, leading to significant steric hindrance.[8] However, there is an anti-periplanar hydrogen available on the carbon bearing the ethyl group, leading to the formation of the more substituted 1-ethylcyclohexene as the major product, following Zaitsev's rule.[2]
-
trans-1-Bromo-2-ethylcyclohexane: In the most stable chair conformation, the bulky ethyl group will preferentially occupy an equatorial position, forcing the bromo group into an axial position. In this conformation, there is no anti-periplanar hydrogen on the more substituted carbon (C2). The only available anti-periplanar β-hydrogens are on C6. Abstraction of a proton from this position leads to the formation of the less substituted 3-ethylcyclohexene as the major product, an apparent "anti-Zaitsev" outcome dictated by stereochemical necessity.[2][9]
dot graph "E2 Elimination of this compound" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label: "Regioselectivity in the E2 elimination of cis- and trans-1-bromo-2-ethylcyclohexane."; fontsize: 10; fontname: "Helvetica"; }
Comparative Analysis of Characterization Techniques
A robust characterization of the reaction products is essential to confirm the identity of the major and minor isomers and to quantify the product distribution. A multi-technique approach provides a self-validating system, where the results from one method corroborate the findings of another.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Infrared (IR) Spectroscopy | Presence of C=C and =C-H bonds | Rapid and simple confirmation of alkene formation. | Does not readily distinguish between positional isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous identification of isomers and determination of product ratios. | Requires pure samples for clear spectra; can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass-to-charge ratios. | Excellent for separating isomers and providing molecular weight information. | Fragmentation patterns of isomers can be very similar. |
Infrared (IR) Spectroscopy: A First Pass Confirmation
IR spectroscopy is a quick and effective tool for confirming the presence of the alkene functional group in the product mixture. The key vibrational modes to observe are:
-
C=C Stretch: A moderate band in the region of 1680-1640 cm⁻¹.[10]
-
=C-H Stretch: A band appearing at a frequency slightly higher than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] This is a useful diagnostic feature to distinguish alkene C-H bonds from alkane C-H bonds, which appear below 3000 cm⁻¹.
-
=C-H Bend: Bands in the 1000-650 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the alkene.[12][13]
While IR spectroscopy confirms the successful elimination of HBr to form an alkene, it is generally insufficient to differentiate between 1-ethylcyclohexene and 3-ethylcyclohexene, as both will exhibit the characteristic alkene absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Both ¹H and ¹³C NMR spectroscopy are indispensable for the definitive characterization of the elimination products and for determining the isomeric ratio.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the vinylic protons are highly informative.
-
1-Ethylcyclohexene: Will show one vinylic proton signal, which will be a triplet due to coupling with the adjacent methylene protons in the ring.
-
3-Ethylcyclohexene: Will exhibit two distinct vinylic proton signals, each appearing as a multiplet due to coupling with each other and with adjacent allylic protons.
By integrating the signals corresponding to the vinylic protons of each isomer, the relative ratio of the products can be accurately determined.
¹³C NMR Spectroscopy: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer.
-
1-Ethylcyclohexene: Will display two signals in the sp² region (typically 120-140 ppm) corresponding to the two carbons of the double bond.
-
3-Ethylcyclohexene: Will also show two signals in the sp² region.
The distinct chemical shifts of the sp² carbons for each isomer allow for unambiguous identification.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
GC-MS is a powerful technique for separating the components of the product mixture and providing information about their molecular weights.[16][17]
-
Gas Chromatography (GC): The different boiling points and polarities of 1-ethylcyclohexene and 3-ethylcyclohexene will result in different retention times on a suitable GC column, allowing for their separation.[18]
-
Mass Spectrometry (MS): The mass spectrometer will detect the molecular ion peak (M⁺) for both isomers at m/z = 110, confirming their molecular formula (C₈H₁₄).[19] The fragmentation patterns of the two isomers may show subtle differences that can aid in their identification.
The relative peak areas in the gas chromatogram can be used to quantify the product distribution, which should correlate with the ratios determined by ¹H NMR spectroscopy.
Experimental Protocols
Synthesis of 1-Ethylcyclohexene via E2 Elimination
Materials:
-
This compound (cis or trans isomer)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solution. The amount of base should be in slight excess (e.g., 1.2 equivalents).
-
Heat the reaction mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation to yield the desired ethylcyclohexene isomers.
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label: "Workflow for the synthesis of ethylcyclohexene isomers."; fontsize: 10; fontname: "Helvetica"; }
Characterization Workflow
dot graph "Characterization_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label: "Analytical workflow for product characterization."; fontsize: 10; fontname: "Helvetica"; }
Alternative Synthetic Routes
While the elimination of this compound is a common method, other synthetic strategies can be employed to produce 1-ethylcyclohexene.
-
Dehydration of Alcohols: Acid-catalyzed dehydration of 1-ethylcyclohexanol will also yield 1-ethylcyclohexene as the major product, following Zaitsev's rule.[20] This reaction typically proceeds via an E1 mechanism.
-
Wittig Reaction: The reaction of cyclohexanone with the appropriate phosphorus ylide can be used to construct the double bond with high regioselectivity.
The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability of the reaction.
Conclusion
The characterization of 1-ethylcyclohexene from the elimination of this compound is a multifaceted process that requires a deep understanding of reaction mechanisms and the application of complementary analytical techniques. The stereochemistry of the starting material dictates the regiochemical outcome of the E2 elimination, highlighting the importance of stereocontrol in organic synthesis. By employing a combination of IR, NMR, and GC-MS, researchers can confidently identify and quantify the resulting alkene isomers, ensuring the integrity of their synthetic products. This comprehensive approach, grounded in the principles of physical organic chemistry, provides a robust framework for the characterization of this and other important organic intermediates.
References
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
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- 8. Why do cis-1-bromo-2-ethylcyclohexane and trans-1-bromo-2-ethylcyclohexan.. [askfilo.com]
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- 13. spectroscopyonline.com [spectroscopyonline.com]
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- 18. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Cyclohexene, 1-ethyl- [webbook.nist.gov]
- 20. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Kinetic Isotope Effect Studies on 1-Bromo-2-ethylcyclohexane Elimination
For researchers, scientists, and drug development professionals navigating the complexities of reaction mechanisms, the kinetic isotope effect (KIE) stands as a powerful tool for elucidation. This guide provides an in-depth comparison of elimination reaction pathways for 1-bromo-2-ethylcyclohexane, leveraging KIE studies to differentiate between E1, E2, and E1cb mechanisms. We will delve into the theoretical underpinnings, present practical experimental protocols, and offer expert insights into data interpretation, moving beyond a simple recitation of steps to explain the causality behind experimental choices.
The Decisive Power of the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[1] This effect is most pronounced when the relative mass change is large, such as the substitution of protium (¹H) with deuterium (²H or D). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it.[2] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed significantly slower when a deuterium is substituted at that position. This difference in reaction rates, expressed as the ratio kH/kD, provides a window into the transition state of the reaction.[1]
Unraveling the Elimination Pathways of this compound
The elimination of HBr from this compound can, in principle, proceed through three distinct mechanisms: E1 (elimination, unimolecular), E2 (elimination, bimolecular), and E1cb (elimination, unimolecular, conjugate base). Each pathway has a unique transition state and, therefore, a characteristic KIE signature.
-
E1 Mechanism: This is a two-step process where the leaving group (Br-) departs first to form a carbocation intermediate. This is the slow, rate-determining step. A weak base then removes a proton from an adjacent carbon in a fast second step. Since the C-H bond is not broken in the rate-determining step, the primary deuterium KIE (when a β-hydrogen is replaced by deuterium) is expected to be negligible, with a kH/kD value close to 1.[3]
-
E2 Mechanism: This is a concerted, one-step reaction where the base removes a β-hydrogen at the same time as the leaving group departs.[2] Because the C-H bond is broken in the rate-determining step, a significant primary deuterium KIE is observed. Typical kH/kD values for E2 reactions range from 2 to 8.[4]
-
E1cb Mechanism: This is a two-step process that begins with the rapid and reversible formation of a carbanion by a strong base. The subsequent departure of the leaving group from the carbanion is the slow, rate-determining step. If the initial deprotonation step is not rate-determining, a primary KIE will not be observed. However, if the C-H bond cleavage is the slow step, a significant KIE would be expected.
The stereochemistry of the substrate, particularly in cyclic systems like cyclohexane, plays a crucial role in the E2 mechanism. For the reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar (or anti-diaxial) conformation.[5] This geometric constraint dictates which β-hydrogens are available for abstraction and, consequently, the regioselectivity of the elimination (i.e., the formation of the Zaitsev vs. Hofmann product).
The cis and trans isomers of this compound will have different chair conformations and therefore different access to anti-periplanar β-hydrogens, leading to different major elimination products. For instance, in cis-1-bromo-2-ethylcyclohexane, elimination can lead to the more substituted Zaitsev product, 1-ethylcyclohexene. In contrast, the trans-isomer may be constrained to eliminate a different proton, potentially leading to the less substituted Hofmann product, 3-ethylcyclohexene.[6]
Comparing Expected KIE Values
The following table summarizes the expected primary deuterium KIE values for the elimination of this compound via the E1 and E2 pathways.
| Mechanism | Rate-Determining Step | C-H Bond Cleavage in RDS? | Expected kH/kD |
| E1 | C-Br bond cleavage to form a carbocation | No | ~ 1 |
| E2 | Concerted C-H and C-Br bond cleavage | Yes | 2 - 8 |
Experimental Design: A Self-Validating Protocol
To experimentally determine the KIE for the elimination of this compound, a meticulously designed protocol is essential. The following outlines a comprehensive approach using modern analytical techniques.
Part 1: Synthesis of Deuterated Substrate
The first critical step is the synthesis of the specifically deuterated analog of this compound. For a primary KIE study, the deuterium needs to be placed at the β-position from which the proton will be abstracted. Given the potential for both Zaitsev and Hofmann elimination, it may be necessary to synthesize multiple deuterated isomers. The synthesis of deuterated cyclohexene derivatives has been described in the literature and can be adapted for this purpose.[7] The isotopic purity of the synthesized substrate should be confirmed to be high (>98%) using techniques like ¹H-NMR or mass spectrometry.[8]
Part 2: Kinetic Experiments
The core of the study involves parallel kinetic experiments with the non-deuterated (H-substrate) and deuterated (D-substrate) this compound.
Step-by-Step Protocol:
-
Reaction Setup: Prepare separate reaction vessels for the H-substrate and D-substrate under identical conditions (temperature, solvent, base concentration). A common procedure for E2 elimination involves using a strong base like sodium ethoxide in ethanol.
-
Initiation: Initiate the reactions simultaneously by adding the base to the substrate solutions.
-
Time-course Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots to stop the elimination process. This can be achieved by adding a strong acid to neutralize the base.
-
Analysis: Analyze the composition of each quenched aliquot to determine the concentration of the reactant (this compound) and the product(s) (e.g., 1-ethylcyclohexene and/or 3-ethylcyclohexene). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are suitable techniques for this analysis.
-
Data Processing: Plot the concentration of the reactant versus time for both the H- and D-substrates.
-
Rate Constant Determination: From the concentration-time plots, determine the initial reaction rates (vH and vD) or the rate constants (kH and kD) for both reactions. For a first-order reaction, a plot of ln[reactant] vs. time will yield a straight line with a slope of -k.
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD .
Alternative Method: Competitive KIE Measurement
An alternative and often more precise method is the competitive KIE measurement.[9] In this approach, a mixture of the H- and D-substrates is subjected to the elimination reaction. The relative ratio of the H- and D-containing products is then measured at a low conversion rate.
Protocol using Mass Spectrometry: [4]
-
Substrate Mixture: Prepare a solution containing a known ratio of the unlabeled and labeled this compound.
-
Reaction: Initiate the elimination reaction.
-
Quenching: After a short period (typically <10% conversion), quench the reaction.
-
Analysis by MS: Analyze the product mixture using mass spectrometry (e.g., GC-MS or LC-MS) to determine the ratio of the unlabeled to the labeled alkene product.
-
KIE Calculation: The KIE can be calculated using the following equation: KIE = log(1 - F) / log(1 - F * (Rp/R0)) , where F is the fractional conversion, Rp is the isotope ratio in the product, and R0 is the initial isotope ratio in the substrate.[4]
Visualizing the Mechanisms and Workflow
To further clarify the concepts, the following diagrams illustrate the E1 and E2 reaction mechanisms and the experimental workflow for a KIE study.
Caption: The E1 elimination mechanism proceeds in two steps, with the formation of a carbocation intermediate being the rate-determining step.
Caption: The E2 elimination mechanism is a single, concerted step where the C-H and C-Br bonds break simultaneously in the transition state.
Caption: Experimental workflow for determining the kinetic isotope effect in the elimination of this compound.
Conclusion: From Data to Mechanistic Insight
The determination of the kinetic isotope effect provides compelling, quantitative evidence for the mechanism of elimination of this compound. A significant kH/kD value (typically > 2) would strongly support a concerted E2 mechanism, where the β-C-H bond is broken in the rate-determining step. Conversely, a kH/kD value near unity would be indicative of an E1 mechanism, where the initial departure of the leaving group is the sole event in the rate-determining step. By combining these kinetic data with stereochemical analysis of the products, researchers can build a robust and self-validating picture of the reaction pathway, a critical step in rational reaction design and optimization in academic and industrial settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Solved 10. Both cis-1-bromo-2-ethylcyclohexane and | Chegg.com [chegg.com]
- 7. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions: The Unactivated Secondary Alkyl Halide Challenge vs. Aryl Halide Reactivity
For the modern chemist engaged in the intricate art of molecule building, particularly within the fast-paced environments of pharmaceutical and materials science research, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Palladium and nickel-catalyzed cross-coupling reactions stand as the undisputed cornerstone of this endeavor, offering a versatile toolkit for constructing complex molecular architectures. However, the reactivity of the electrophilic partner in these transformations is far from uniform. This guide provides an in-depth, data-supported comparison of the cross-coupling performance of a challenging substrate class—unactivated secondary alkyl halides, exemplified by 1-Bromo-2-ethylcyclohexane—against the more conventional and generally more reactive aryl halides.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings that dictate reactivity, explains the rationale behind catalyst and ligand selection, and provides field-proven experimental procedures to empower researchers in their synthetic ventures.
The Great Divide: sp³ vs. sp² Electrophiles in Cross-Coupling
The fundamental difference in the cross-coupling behavior of this compound and an aryl halide like bromobenzene lies in the hybridization of the carbon atom bearing the halogen. This seemingly subtle distinction has profound mechanistic implications, primarily concerning two key steps in the catalytic cycle: oxidative addition and the potential for β-hydride elimination.
Aryl halides, with their sp²-hybridized carbon-halogen bond, are generally excellent substrates for palladium-catalyzed cross-coupling reactions. The reactivity trend is well-established and directly correlates with the carbon-halogen bond dissociation energy: I > Br > Cl.[1] The rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[2]
Conversely, unactivated secondary alkyl halides like this compound present a more formidable challenge. The sp³-hybridized carbon-halogen bond is typically less reactive towards oxidative addition with traditional palladium catalysts.[3][4] More critically, the resulting alkyl-palladium intermediate, once formed, is highly susceptible to a deleterious side reaction: β-hydride elimination .[5][6] This process, where a hydrogen atom on the carbon β to the metal is eliminated, leads to the formation of an alkene and a metal hydride species, effectively terminating the desired cross-coupling pathway.[6][7]
The development of catalyst systems that can navigate these challenges has been a significant area of research, leading to the discovery of highly effective nickel-based catalysts and specialized ligands that promote the desired reductive elimination over β-hydride elimination.[8][9][10]
Navigating the Catalytic Cycles: A Mechanistic Comparison
To fully appreciate the divergent reactivity, it is instructive to visualize the catalytic cycles for both substrate classes.
Suzuki-Miyaura Coupling of an Aryl Halide
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions for the formation of C-C bonds.[2][11] The catalytic cycle with an aryl halide is a well-understood, robust process.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide.
Suzuki-Miyaura Coupling of a Secondary Alkyl Halide
For a secondary alkyl halide like this compound, the catalytic cycle is complicated by the competing β-hydride elimination pathway. Nickel catalysts, often in conjunction with specific diamine or Pybox ligands, have proven particularly effective at promoting the desired coupling.[8][12]
References
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- 6. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 7. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 8. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
Enantioselective synthesis and validation of 1-Bromo-2-ethylcyclohexane
An In-Depth Technical Guide to the Enantioselective Synthesis and Validation of 1-Bromo-2-ethylcyclohexane
Introduction: The Strategic Importance of Chiral Halogenated Scaffolds
In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral halogenated alkanes, such as this compound, represent a class of exceptionally versatile synthetic intermediates. The carbon-bromine bond serves as a reliable synthetic handle for a multitude of transformations, including nucleophilic substitutions and cross-coupling reactions, while the defined stereocenters on the cyclohexane ring provide a rigid scaffold for constructing complex three-dimensional molecular architectures.
This compound possesses two adjacent stereocenters at the C1 and C2 positions, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The challenge lies not only in constructing the C-Br bond but in doing so with impeccable control over the absolute and relative stereochemistry. This guide provides a comparative analysis of leading methodologies for the enantioselective synthesis of this target molecule, grounded in mechanistic understanding and supported by detailed experimental protocols and validation data. We will explore and contrast organocatalytic, chiral auxiliary-based, and enzymatic approaches, providing researchers with the insights needed to select and implement the optimal strategy for their synthetic goals.
Comparative Analysis of Enantioselective Synthetic Strategies
The synthesis of enantioenriched this compound hinges on the asymmetric functionalization of a prochiral alkene precursor, typically 1-ethylcyclohexene or a derivative thereof. The choice of strategy involves a trade-off between catalyst complexity, substrate scope, and operational simplicity.
Strategy 1: Organocatalytic Asymmetric Bromofunctionalization
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, circumventing the need for often toxic or expensive heavy metals. In the context of bromination, chiral catalysts can activate the bromine source and/or the substrate to facilitate a highly enantioselective transformation. A prominent strategy involves the use of chiral amino-thiocarbamate or phosphoric acid catalysts to promote bromocyclization reactions.[1][2]
Mechanistic Rationale: The catalyst, typically possessing a chiral scaffold and hydrogen-bond donor/acceptor sites, forms a complex with an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS).[1][3] This complex then approaches the alkene. The chiral environment of the catalyst dictates the face-selective attack on the double bond, leading to the formation of a stereodefined bromonium ion intermediate. A subsequent intramolecular or intermolecular nucleophilic attack proceeds with high stereospecificity, yielding the enantioenriched product. The success of this method relies on the catalyst's ability to outcompete the rapid, non-selective background reaction between the alkene and the bromine source.[4]
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Bromination
A classic and robust approach to stereocontrol involves the temporary attachment of a chiral auxiliary to the substrate.[5][6] This strategy converts the enantioselective challenge into a diastereoselective one, which is often easier to control and analyze. For our target, a precursor like 1-ethylcyclohexene-1-carboxylic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam.[5][7]
Mechanistic Rationale: The chiral auxiliary is covalently bonded to the substrate, creating a chiral environment in its immediate vicinity. Its steric bulk effectively shields one face of the alkene, forcing the electrophilic bromine to attack from the less hindered face.[7] This results in the formation of one diastereomer in significant excess. After the bromination step, the auxiliary can be cleaved under mild conditions and recycled, yielding the enantiomerically enriched product.[5] While highly reliable, this method requires additional synthetic steps for auxiliary attachment and removal, impacting the overall atom economy.
Strategy 3: Enzymatic Bromination (Biocatalysis)
Nature has evolved a diverse array of halogenase enzymes that can install halogen atoms onto organic scaffolds with remarkable regio- and stereoselectivity.[8][9] These enzymes, which include flavin-dependent halogenases and heme-dependent haloperoxidases, operate under mild aqueous conditions and represent a green and highly efficient alternative to traditional chemical methods.[10][11]
Mechanistic Rationale: Halogenases activate a halide salt (e.g., NaBr) using an oxidant, such as molecular oxygen or hydrogen peroxide, to generate a highly reactive electrophilic halogenating species within the enzyme's active site.[10] The enzyme's chiral pocket then binds the substrate in a specific orientation, ensuring that the halogen is delivered to a precise location and face of the molecule.[11] While the selectivity of enzymatic reactions is often unparalleled, a significant limitation is substrate specificity; an enzyme that works for one substrate may not accept another. This often necessitates extensive enzyme screening or protein engineering to find a suitable biocatalyst for a non-natural target like this compound.
Visualizing the Synthetic Pathways
The logical flow for selecting a synthetic strategy can be visualized as a decision-making process based on project requirements such as scale, novelty, and available resources.
References
- 1. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
- 2. science.nus.edu.sg [science.nus.edu.sg]
- 3. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. キラル補助剤 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into enzymatic halogenation from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-ethylcyclohexane: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2-ethylcyclohexane in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle halogenated organic compounds.
Understanding the Hazard Profile of this compound
This compound is a halogenated cycloalkane with specific hazards that necessitate careful handling and disposal. A thorough understanding of its properties is the foundation of a safe disposal plan.
Key Hazards:
-
Toxicity: Harmful if swallowed and may cause respiratory irritation.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
Combustibility: It is a combustible liquid.[1]
These hazards underscore the importance of preventing its release into the environment and avoiding personal exposure during disposal.
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste .
Causality:
-
Treatment Methods: Halogenated and non-halogenated organic wastes are treated differently. Halogenated compounds are typically incinerated at high temperatures with special scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide). Non-halogenated solvents may be recycled or used as fuel.
-
Cost: The disposal of mixed waste is significantly more expensive due to the complex treatment required.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Mischaracterization and improper disposal of hazardous waste can lead to significant penalties.
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Initial waste stream segregation decision.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All waste handling should be performed within a certified chemical fume hood to prevent the inhalation of vapors.
Waste Collection
-
Select an Appropriate Container:
-
Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are recommended.
-
Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[3]
-
The container must be in good condition, free from cracks or other damage.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[4]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
An indication of the hazards (e.g., "Toxic," "Irritant").[5]
-
-
Keep a log of the chemical constituents and their approximate quantities if other halogenated wastes are collected in the same container.
-
-
Transferring the Waste:
-
Carefully pour the waste this compound into the designated container within a chemical fume hood.
-
Do not overfill the container. Leave at least 10-20% headspace to allow for vapor expansion.[3]
-
Securely close the container immediately after adding the waste.
-
Storage of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
The following workflow outlines the in-laboratory handling and storage process.
Caption: In-laboratory waste handling workflow.
Disposal Request
-
Once the waste container is full, or if it has been in the SAA for an extended period (check your institution's specific guidelines, but generally no longer than one year for partially filled containers), arrange for its disposal.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the area is well-ventilated, and if safe to do so, work within a fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated solid hazardous waste container.
-
Label and Dispose: Label the container as "Hazardous Waste: this compound contaminated debris" and dispose of it following the procedures for solid halogenated waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Regulatory Framework
The disposal of this compound is governed by the EPA's RCRA regulations.[2] These regulations establish a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[2]
| Regulatory Aspect | Requirement | Reference |
| Waste Identification | Generators must determine if their waste is hazardous. This compound is a halogenated organic compound and should be managed as hazardous waste. | 40 CFR Part 262 |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste. | 40 CFR § 262.15 |
| Labeling | Containers must be marked with the words "Hazardous Waste" and an indication of the hazards of the contents. | 40 CFR § 262.15 |
| Accumulation Time Limits | Limits on the amount of time hazardous waste can be stored in an SAA. | 40 CFR § 262.15 |
References
- 1. This compound | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. needle.tube [needle.tube]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. danthelabsafetyman.com [danthelabsafetyman.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
